Protoporphyrin disodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4.2Na/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRXGEKBQVXWAQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
553-12-8 (Parent) | |
| Record name | Protoporphyrin disodium [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050865015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8046589 | |
| Record name | Protoporphyrin disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50865-01-5 | |
| Record name | Protoporphyrin disodium [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050865015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protoporphyrin disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTOPORPHYRIN DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54N4UY1C7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Protoporphyrin Disodium: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrin IX is a crucial intermediate in the biosynthesis of heme, a vital component of hemoglobin, myoglobin, and cytochromes.[1][2] Its disodium salt form, protoporphyrin disodium, offers enhanced solubility, making it a valuable compound in various research and therapeutic applications, notably as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.[3][4] This technical guide provides an in-depth overview of the synthesis and purification methods for this compound, tailored for professionals in research and drug development. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key biological pathways and experimental workflows.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application.
| Property | Value | Reference(s) |
| CAS Number | 50865-01-5 | [5] |
| Molecular Formula | C₃₄H₃₂N₄Na₂O₄ | [6] |
| Molecular Weight | 606.62 g/mol | [7] |
| Appearance | Dark red or very dark purple powder/solid | [5][8] |
| Solubility | Soluble in methanol and DMSO; practically insoluble in water. | [5] |
| Purity (typical) | ≥90% (HPLC) | [9] |
| Storage | Store at 2-8°C, protected from light. | [7] |
Synthesis of this compound
This compound can be synthesized through various methods, including extraction from natural sources and total chemical synthesis.
Synthesis from Animal Blood
A common method involves the extraction and chemical conversion of heme from animal blood. This multi-step process is outlined below.[10]
Experimental Protocol:
-
Preparation of Protoheme:
-
Treat a heme iron concentrate with oxalic acid, caustic alkali, ammonia, or pyridine to convert heme to hematin.
-
Extract the resulting hematin with an organic solvent.
-
Add a 1M HCl aqueous solution to the mixture until precipitation of protoheme occurs.
-
Wash the precipitate three times with water and dry. From an initial 5g of protoheme, approximately 1.7g of protoheme can be obtained.[10]
-
-
Preparation of Crude Protoporphyrin:
-
To 5g of protoheme in 250 ml of 85% formic acid, add 1.5g of zinc powder in six portions with a 5-minute interval between each addition, under heating and stirring.
-
Continue heating and regurgitating for an additional 20 minutes.
-
After cooling and filtration, add a 20% ammonium acetate aqueous solution to the filtrate to induce crystallization.
-
Filter the crystals and wash them three times with 600 ml of 2% ammonium acetate aqueous solution and 90 ml of distilled water.
-
Dry the crystals to yield approximately 2g of crude protoporphyrin.[10]
-
-
Preparation of Protoporphyrin Methyl Ester:
-
Dissolve 5g of crude protoporphyrin in 200 ml of 1% hydrochloric methanol aqueous solution and heat under reflux for 20 minutes.
-
Add 1000 ml of 1% ammonium carbonate aqueous solution to the cooled reactant to induce crystallization.
-
The resulting brown crystalline material can be further purified by crystallization twice with chloroform and methanol to yield 2g of protoporphyrin methyl ester.[10]
-
-
Preparation of Pure Protoporphyrin:
-
Dissolve 5g of protoporphyrin methyl ester in 150 ml of 25% HCl aqueous solution and let it stand for 8 hours.
-
Neutralize the reactants with a 30% NaOH aqueous solution to induce crystallization.
-
Isolate the crystalline material, wash it three times with distilled water, and dry.
-
Recrystallize the dried material twice with pyridine to obtain 2.5g of pure brown protoporphyrin.[10]
-
-
Preparation of this compound (PPN):
-
A mixture of 10g of pure protoporphyrin, 5g of NaOH, and 500 ml of anhydrous alcohol is heated and refluxed for 2 hours.
-
Upon cooling, crystalline materials form.
-
Isolate the crystals, wash them three times with anhydrous alcohol, and dry to obtain 9g of brown crystalline this compound.[10]
-
Quantitative Data for Synthesis from Animal Blood:
| Step | Starting Material | Product | Yield |
| 1 | 5 g Protoheme | Crude Protoporphyrin | ~2 g |
| 2 | 5 g Crude Protoporphyrin | Protoporphyrin Methyl Ester | 2 g |
| 3 | 5 g Protoporphyrin Methyl Ester | Pure Protoporphyrin | 2.5 g |
| 4 | 10 g Pure Protoporphyrin | This compound | 9 g |
Total Synthesis
A total synthesis approach offers an alternative to extraction from natural sources, potentially providing higher purity and avoiding contaminants of animal origin. A reported method involves the reaction of an unsymmetrical diiodo dipyrrylmethane with another dipyrrylmethane, leading directly to the porphyrin without the need for an oxidizing agent. This methodology is described as suitable for multi-100g scale synthesis without the need for chromatography.[11]
Purification Methods
Purification is a critical step to achieve the high purity required for research and therapeutic applications.
Crystallization
Crystallization is a common method for purifying protoporphyrin and its derivatives. Protoporphyrin IX itself can act as a crystallization helper for other molecules.[12] For the final this compound product, crystallization is induced by cooling a reaction mixture in anhydrous alcohol.[10]
Experimental Protocol (Final Step):
-
After reacting pure protoporphyrin with NaOH in anhydrous alcohol, the mixture is cooled to induce the crystallization of this compound.
-
The resulting crystals are then isolated and washed with anhydrous alcohol.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the purification and quantification of this compound.
Experimental Protocol for Quantification:
-
Sample Preparation: For whole blood samples, deproteinize with acetone and centrifuge.[13]
-
HPLC System: A C18 reversed-phase column is commonly used.[13]
-
Mobile Phase: A gradient of methanol and ammonium acetate buffer or a mixture of acetone, methanol, water, and formic acid can be employed.[13][14]
-
Detection: Fluorescence detection is highly sensitive, with an excitation wavelength of approximately 406 nm and an emission wavelength of around 635 nm.[13][15]
Quantitative Data for a Representative HPLC Method: [15]
| Parameter | Value |
| Column | InertSustain C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 60% acetonitrile + 40% water + 0.1% formic acid |
| Mobile Phase B | 100% acetone + 0.1% formic acid |
| Flow Rate | 1 mL/min |
| Injection Volume | 100 µL |
| Detection | Fluorescence (Ex: 406 nm, Em: 635 nm) |
| Retention Time | 4.7 to 5.2 min |
Fast Protein Liquid Chromatography (FPLC)
FPLC can also be adapted for the purification of protoporphyrin IX. An HPLC method can be transferred to an FPLC system for automated purification.[16]
Biological Pathways and Mechanisms
Heme Biosynthesis Pathway
Protoporphyrin IX is the final intermediate in the heme biosynthesis pathway. The synthesis begins in the mitochondria, moves to the cytoplasm, and the final steps occur back in the mitochondria.[17][18]
References
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]
- 5. toku-e.com [toku-e.com]
- 6. Protoporphyrin IX (disodium) | C34H32N4Na2O4 | CID 50741839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. プロトポルフィリンIX 二ナトリウム塩 ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Protoporphyrin IX disodium salt, OR®, 98.6% | eBay [ebay.com]
- 9. scientificlabs.com [scientificlabs.com]
- 10. Extraction of this compound and its inhibitory effects on HBV-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 16. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 17. Heme Synthesis [library.med.utah.edu]
- 18. Heme biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical and physical properties of Protoporphyrin disodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of Protoporphyrin disodium. This compound, the salt form of Protoporphyrin IX, is a crucial intermediate in the heme biosynthesis pathway and a potent photosensitizer with significant applications in photodynamic therapy (PDT) and diagnostics.
Chemical and Physical Properties
This compound is a dark red to brown crystalline solid. Its disodium salt form enhances its solubility in aqueous solutions, a key property for its biological and medical applications. The following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| IUPAC Name | disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
| Molecular Formula | C₃₄H₃₂N₄Na₂O₄ | |
| Molecular Weight | 606.6 g/mol | |
| Exact Mass | 606.22189408 Da | |
| CAS Number | 50865-01-5 | |
| Appearance | Dark red solid / Purple to maroon to brown powder | |
| Solubility | Soluble in methanol or DMSO. Solubility in water is pH-dependent and complex due to aggregation. Reported aqueous solubility ranges from 0.138 mg/mL to 0.497 mg/mL. Slightly soluble in water. | |
| Purity | Commercially available with purity ≥90% (HPLC) or >98% (LC). | |
| Storage | Store at room temperature or refrigerated (0-4°C for short term, -20°C for long term), protected from light. |
Experimental Protocols
A common method for obtaining this compound involves the extraction of protoporphyrin from animal blood, followed by conversion to its disodium salt.
Protocol for Extraction and Preparation of this compound:
-
Preparation of Protoporphyrin Methyl Ester: Protoheme is separated from protein hydrolysates of coagulated animal blood. This is then converted to protoporphyrin methyl ester.
-
Preparation of Pure Protoporphyrin: 5 g of protoporphyrin methyl ester is dissolved in 150 ml of 25% HCl aqueous solution. After 8 hours, the solution is neutralized with 30% NaOH aqueous solution to induce crystallization. The crystalline material is isolated, washed with distilled water, dried, and recrystallized twice with pyridine to yield pure protoporphyrin.
-
Preparation of this compound: A mixture of 10 g of pure protoporphyrin, 5 g of NaOH, and 500 ml of anhydrous alcohol is heated and refluxed for 2 hours. Upon cooling, crystalline this compound precipitates. The crystals are isolated, washed three times with anhydrous alcohol, and dried.
A more modern, synthetic approach that avoids animal-derived contaminants has also been developed, allowing for large-scale production. Mechanochemical synthesis offers a solvent-free "green" alternative.
The purity and concentration of this compound can be determined using UV-Vis spectroscopy.
Protocol:
-
Dissolve a known quantity of the this compound extract in 1.37 M HCl.
-
Measure the absorbance at the wavelength of maximum absorption (λmax), which is approximately 408 nm.
-
Calculate the purity using the known extinction coefficient (E1% 1cm = 4.81 × 10³).
HPLC is a standard method for assessing the purity of this compound preparations.
General HPLC Method Considerations:
Biological interactions of Protoporphyrin disodium at a cellular level
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Protoporphyrin IX disodium (PpIX), a naturally occurring photosensitizer and a key intermediate in the heme biosynthesis pathway, has garnered significant attention in biomedical research, particularly in the fields of oncology and drug development.[1] Its preferential accumulation in rapidly proliferating cells, such as cancer cells, coupled with its ability to generate cytotoxic reactive oxygen species (ROS) upon activation by light or ultrasound, forms the basis of photodynamic therapy (PDT) and sonodynamic therapy (SDT), respectively. This technical guide provides an in-depth exploration of the cellular and molecular interactions of Protoporphyrin disodium, focusing on its mechanisms of action, the signaling pathways it modulates, and its ultimate effects on cellular fate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this multifaceted molecule.
Introduction
Protoporphyrin IX is a porphyrin molecule that plays a crucial role in biological systems as the precursor to heme. The disodium salt form enhances its solubility, making it suitable for therapeutic applications.[1] The primary mechanism of action for this compound in a therapeutic context is its function as a sensitizer. In the presence of a specific wavelength of light (for PDT) or ultrasound (for SDT), PpIX becomes excited and transfers energy to molecular oxygen, resulting in the formation of highly reactive oxygen species (ROS), most notably singlet oxygen.[2] This targeted generation of ROS within pathological tissues leads to oxidative stress and subsequent cell death, primarily through apoptosis and necrosis, while minimizing damage to surrounding healthy tissues.
Cellular Uptake and Subcellular Localization
The efficacy of this compound as a therapeutic agent is highly dependent on its accumulation within target cells and its specific subcellular localization.
2.1. Cellular Uptake Mechanisms
This compound preferentially accumulates in cancer cells, a phenomenon attributed to their higher metabolic rate and altered cell membrane properties. While the precise uptake mechanisms are still under investigation, it is believed to involve a combination of passive diffusion and carrier-mediated transport.
2.2. Subcellular Localization
Once inside the cell, this compound exhibits a distinct localization pattern, primarily accumulating in mitochondrial membranes.[3][4][5] This localization is critical to its therapeutic effect, as mitochondria are central to the regulation of apoptosis. In addition to mitochondria, PpIX has also been observed in other membranous organelles, including the endoplasmic reticulum, Golgi apparatus, and the plasma membrane.[6][7] The specific localization can be influenced by the physicochemical properties of the porphyrin derivative, such as its charge and lipophilicity.[6][7]
Mechanisms of Cellular Cytotoxicity
The cytotoxic effects of activated this compound are primarily mediated by the generation of ROS, which induces a cascade of cellular events culminating in cell death.
3.1. Reactive Oxygen Species (ROS) Generation
Upon activation by an external energy source, this compound in its triplet excited state interacts with molecular oxygen to produce singlet oxygen (¹O₂) and other ROS. The quantum yield of singlet oxygen production for PpIX has been measured to be approximately 0.77, indicating a high efficiency in generating this cytotoxic species.[8]
3.2. Oxidative Stress and Cellular Damage
The generated ROS are highly reactive and cause widespread oxidative damage to essential cellular components. This includes:
-
Lipid peroxidation: Damage to cellular membranes, leading to loss of integrity and function.
-
Protein oxidation: Alteration of protein structure and function, including enzymes and signaling proteins.
-
Nucleic acid damage: Modifications to DNA and RNA, contributing to genomic instability and cell death.
3.3. Induction of Apoptosis and Necrosis
The cellular damage inflicted by ROS triggers programmed cell death (apoptosis) and, at higher doses of treatment, uncontrolled cell death (necrosis). Apoptosis is the predominant mechanism of cell death at therapeutic doses and is characterized by a series of well-defined morphological and biochemical events. Even in the absence of light activation, Protoporphyrin IX has been shown to induce apoptosis in some cancer cell lines.[9]
Signaling Pathways Modulated by this compound
This compound-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway.
4.1. The Intrinsic Apoptotic Pathway
The localization of PpIX in mitochondria is key to its ability to initiate the intrinsic apoptotic cascade. The process involves the following key steps:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): ROS-induced damage to the mitochondrial membrane leads to a loss of the mitochondrial membrane potential (ΔΨm) and the opening of the permeability transition pore.[4][5][10]
-
Release of Pro-apoptotic Factors: MOMP results in the release of several pro-apoptotic proteins from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[11][12]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form a complex known as the apoptosome.[13]
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[5][10][14]
-
Execution of Apoptosis: Effector caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[5][10]
4.2. Role of the Bcl-2 Family Proteins
The Bcl-2 family of proteins are critical regulators of MOMP. Pro-apoptotic members like Bax and Bid can promote the release of cytochrome c, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process.[2][15][16] this compound-induced oxidative stress can lead to the activation of Bax and Bid, further promoting the apoptotic cascade.[5]
Signaling Pathway Diagram: this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data related to the cellular effects of this compound and its derivatives from various studies.
Table 1: Cytotoxicity of Protoporphyrin IX and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Protoporphyrin IX (SDT) | Hepatoma-22 | Viability Assay | Viability reduced to 82.6% | |
| Protoporphyrin IX (SDT) | THP-1 Macrophages | Apoptosis/Necrosis | Max A/N ratio at 20 µg/mL | [15] |
| Porphyrin Derivative | MCF7 (Breast) | MTT | IC50 = 2.17 µM | [9] |
| Porphyrin Derivative | HeLa (Cervical) | MTT | IC50 = 4.13 µM | [9] |
| Porphyrin Derivative | NIH:OVCAR-3 (Ovarian) | MTT | IC50 = 5.19 µM | [9] |
| Porphyrin Derivative | HCT116 (Colon) | MTT | IC50 = 4.39 µM | [9] |
Table 2: In Vivo Efficacy of Protoporphyrin IX
| Treatment | Animal Model | Tumor Model | Effect | Reference |
| PpIX (>= 5 mg/kg) + Ultrasound (>= 5 W/cm²) | Mice | S180 Solid Tumor | Significant tumor volume reduction | [17] |
Table 3: Biophysical Properties of Protoporphyrin IX
| Property | Value | Method | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 | Near-infrared luminescence spectroscopy | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular interactions of this compound.
6.1. Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.[17]
-
Treatment: Treat cells with varying concentrations of this compound. For PDT or SDT studies, expose the cells to the appropriate light or ultrasound source. Include untreated and vehicle-only controls.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent) to each well.[3]
-
Dissolution: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
6.2. Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: Apoptosis Detection by Flow Cytometry
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol:
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
6.3. Subcellular Localization: Confocal Microscopy
This technique allows for the visualization of this compound within different cellular compartments.
Protocol:
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.
-
PpIX Incubation: Incubate the cells with this compound for the desired time.
-
Organelle Staining (Optional): To co-localize PpIX, specific fluorescent probes for organelles (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) can be added according to the manufacturer's instructions.
-
Washing: Wash the cells three times with warm PBS to remove extracellular PpIX.[9]
-
Imaging: Mount the coverslips on a slide with an appropriate mounting medium. Visualize the cells using a confocal laser scanning microscope. For PpIX, excitation is typically around 405 nm and emission is detected at approximately 635 nm.[18]
6.4. Caspase Activation: Western Blotting
This method detects the cleavage of caspases, a hallmark of apoptosis.
Protocol:
-
Protein Extraction: After treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[19]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[19]
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
Conclusion
This compound is a potent molecule with significant potential in therapeutic applications, particularly in the context of photodynamic and sonodynamic therapies. Its preferential accumulation in cancer cells and its ability to induce apoptosis via ROS-mediated mitochondrial pathways make it a valuable tool in oncology. This guide has provided a comprehensive overview of the cellular interactions of this compound, supported by quantitative data and detailed experimental protocols. A thorough understanding of these fundamental mechanisms is crucial for the continued development and optimization of this compound-based therapies. Further research is warranted to fully elucidate its complex signaling interactions and to expand its clinical applications.
References
- 1. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]
- 2. Peptides Derived from Apoptotic Bax and Bid Reproduce the Poration Activity of the Parent Full-Length Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytochrome c causes pore formation in cardiolipin-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis induced by sonodynamic treatment by protoporphyrin IX on MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Mechanisms of cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 15. Bax and Bid, two proapoptotic Bcl-2 family members, inhibit homologous recombination, independently of apoptosis regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bid: a Bax-like BH3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. High-Throughput Imaging of PPIX Using Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characteristics of Protoporphyrin Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrin IX disodium is the water-soluble salt form of Protoporphyrin IX (PpIX), a crucial intermediate in the heme biosynthesis pathway.[1][2] Its enhanced solubility and inherent spectroscopic properties make it a compound of significant interest in biomedical research.[1] As a potent photosensitizer, Protoporphyrin disodium is extensively utilized in photodynamic therapy (PDT) for the targeted destruction of cancerous cells.[1][3] Furthermore, its characteristic fluorescence is harnessed for diagnostic applications, including the visualization and delineation of tumor margins.[1] This guide provides a comprehensive overview of the core spectroscopic characteristics of this compound, detailed experimental protocols for their measurement, and visualizations of its key biological and experimental pathways.
Core Spectroscopic Properties
The unique spectroscopic signature of this compound arises from the extensive π-conjugated system of its tetrapyrrole macrocycle.[4] This structure gives rise to distinct absorption and emission features that are sensitive to the molecule's environment.
UV-Visible Absorption
The UV-Vis absorption spectrum of Protoporphyrin IX and its salts is defined by two primary features:
-
The Soret Band: An extremely intense absorption peak located in the violet region of the spectrum, typically around 400-410 nm.[5] This band is the hallmark of porphyrins and results from a strong π-π* electronic transition.[4]
-
Q-Bands: Four weaker absorption bands found in the 500-700 nm range.[4][6] These bands are also due to π-π* transitions but are less intense than the Soret band.
The solvent environment significantly impacts the absorption spectrum. In aqueous solutions like water or phosphate-buffered saline (PBS), this compound tends to aggregate, which can cause the Soret band to broaden or split into two distinct peaks.[6] In organic solvents such as ethanol or methanol, the molecule is typically monomeric and exhibits a sharp, well-defined Soret band.[6]
Fluorescence Emission
Upon excitation with light, typically at or near the Soret band maximum, this compound exhibits strong fluorescence in the red region of the visible spectrum.[5]
The emission spectrum is generally characterized by two main peaks.[7][8] The exact positions of these peaks can vary with the solvent and local environment, but they are commonly observed around 620-635 nm and a secondary peak near 700 nm.[7][9] The fluorescence quantum yield and lifetime are highly dependent on the molecular environment. Aggregation in aqueous media typically leads to a decrease in fluorescence intensity and a shorter fluorescence lifetime.[6][10] Conversely, in less polar environments or when bound to proteins like albumin, the fluorescence quantum yield can be significantly higher.[6]
Quantitative Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic parameters for Protoporphyrin IX and its derivatives. It is critical to note the specific compound form (e.g., disodium salt, dimethyl ester) and the solvent/environment, as these factors heavily influence the measured values.
Table 1: UV-Visible Absorption Characteristics of Protoporphyrin IX Derivatives
| Parameter | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Environment | Compound Form |
| Soret Band (λmax) | ~406 nm | Not specified | Toluene, Ethanol, Methanol | Protoporphyrin IX |
| Soret Band (λmax) | 407 nm | 171,000 | Chloroform | Protoporphyrin IX dimethyl ester[11] |
| Soret Band (λmax) | 409 nm | Not specified | 25% HCl | Protoporphyrin IX dimethyl ester[12] |
| Q-Band IV | ~505 nm | Not specified | Toluene | Protoporphyrin IX[6] |
| Q-Band III | ~541 nm | Not specified | Toluene | Protoporphyrin IX[6] |
| Q-Band II | ~576 nm | Not specified | Toluene | Protoporphyrin IX[6] |
| Q-Band I | ~631 nm | Not specified | Toluene | Protoporphyrin IX[6] |
Table 2: Fluorescence Characteristics of Protoporphyrin IX Derivatives
| Parameter | Wavelength (nm) | Excitation λ (nm) | Value | Solvent/Environment | Compound Form |
| Emission Peak 1 | ~633 nm | 405 nm | - | - | Protoporphyrin IX[7] |
| Emission Peak 2 | ~701 nm | 405 nm | - | - | Protoporphyrin IX[7] |
| Emission Peak 1 | 622 nm | 415 nm | - | PBS (no surfactant) | Protoporphyrin IX[8] |
| Emission Peak 2 | 684 nm | 415 nm | - | PBS (no surfactant) | Protoporphyrin IX[8] |
| Emission Peak 1 | 630 nm | 415 nm | - | PBS (with surfactant) | Protoporphyrin IX[8] |
| Quantum Yield (ΦΔ)¹ | - | - | 0.77 | - | Protoporphyrin IX[13] |
| Fluorescence Lifetime (τF) | - | - | 16.4 ns | Organic Solvent | Protoporphyrin IX[14] |
| Fluorescence Lifetime (τF) | - | - | 1.6 ± 0.5 ns | Non-pathologic Brain Tissue | ALA-induced PpIX[15] |
| Fluorescence Lifetime (τF) | - | - | 4.8 ± 1.3 ns | Low-Grade Glioma Tissue | ALA-induced PpIX[15] |
| Fluorescence Lifetime (τF) | - | - | 12.2 ± 2.5 ns | Meningioma Tissue | ALA-induced PpIX[15] |
¹ This value represents the singlet oxygen quantum yield, a critical parameter for PDT efficacy, not the fluorescence quantum yield.
Key Signaling and Process Pathways
Mechanism of Action in Photodynamic Therapy (PDT)
This compound is not cytotoxic on its own. Its therapeutic effect is activated by light, initiating a cascade that leads to localized cell death.[1][16] This mechanism involves the generation of highly reactive oxygen species (ROS) that damage cellular components.[1][3]
Caption: The sequential mechanism of Protoporphyrin IX-mediated Photodynamic Therapy (PDT).
Role in Heme Biosynthesis
Protoporphyrin IX is the final precursor to heme, a vital component of hemoproteins like hemoglobin and cytochromes.[2][17] The last two steps of this essential biological pathway occur within the mitochondria.[17]
Caption: The final enzymatic steps of the heme biosynthesis pathway involving Protoporphyrin IX.
Experimental Protocols
Accurate spectroscopic analysis requires careful sample handling and standardized procedures. Porphyrins are notably light-sensitive, and all samples should be protected from light during preparation and storage to prevent photodegradation.[5]
General Spectroscopic Analysis Workflow
A typical workflow for analyzing the spectroscopic properties of this compound involves sample preparation, sequential spectroscopic measurements, and data analysis.
References
- 1. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Spectroscopy Shows Porphyrins Produced by Cultured Oral Bacteria Differ Depending on Composition of Growth Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protoporphyrin IX dimethyl ester [omlc.org]
- 12. Protoporphyrin IX [drugfuture.com]
- 13. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery [frontiersin.org]
- 15. Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clinicsinoncology.com [clinicsinoncology.com]
- 17. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
Protoporphyrin Disodium: A Technical Guide to Singlet Oxygen Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the singlet oxygen quantum yield of Protoporphyrin disodium, a key parameter in evaluating its efficacy as a photosensitizer in photodynamic therapy (PDT). Protoporphyrin IX (PpIX), the active component of this compound, is a potent generator of singlet oxygen, a highly reactive species responsible for inducing cell death in targeted tissues. This document summarizes quantitative data, details experimental protocols for quantum yield determination, and visualizes the underlying mechanisms and workflows.
Quantitative Data: Singlet Oxygen Quantum Yield of Protoporphyrin IX
The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the generation of singlet oxygen. The following table summarizes the reported quantum yield for Protoporphyrin IX (PpIX), the active photosensitizer in this compound.
| Photosensitizer | Quantum Yield (ΦΔ) | Solvent/Medium | Measurement Technique | Reference |
| Protoporphyrin IX (PpIX) | 0.77 | Not specified | Near-Infrared Spectroscopy | [1] |
| Free-base porphyrins (including Hematoporphyrin IX) | 0.44 - 0.85 | Various organic solvents | Direct detection of phosphorescence | [2] |
Note: this compound is the salt form of Protoporphyrin IX, used to enhance solubility. The quantum yield is a property of the Protoporphyrin IX molecule itself.
Experimental Protocols
The determination of the singlet oxygen quantum yield is critical for the preclinical and clinical evaluation of photosensitizers. Two primary methods are employed: direct detection of singlet oxygen phosphorescence and indirect methods involving chemical trapping.
Direct Detection via Near-Infrared Luminescence Spectroscopy
This method involves the direct measurement of the weak phosphorescence emitted by singlet oxygen as it decays from its excited state to the ground state, with a characteristic emission peak at approximately 1270 nm.[3][4][5][6]
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a buffered aqueous solution).[7] The concentration should be adjusted to have an appropriate absorbance at the excitation wavelength.
-
A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal) should be prepared in the same solvent.[8]
-
-
Instrumentation:
-
A highly sensitive near-infrared (NIR) spectrometer is required, often equipped with a liquid nitrogen-cooled photomultiplier tube (PMT) or an InGaAs detector to detect the faint 1270 nm signal.[3][5]
-
An excitation light source, such as a laser or a filtered lamp, is used to excite the photosensitizer at a wavelength where it absorbs strongly (e.g., in the Soret band around 405 nm or a Q-band in the red region).[9]
-
Optical filters are used to block the excitation light and any fluorescence from the photosensitizer, allowing only the 1270 nm phosphorescence to reach the detector.[4]
-
-
Measurement Procedure:
-
The sample is placed in a cuvette and irradiated with the excitation light.
-
The emission spectrum is scanned in the NIR region to detect the characteristic peak of singlet oxygen at ~1270 nm.[6]
-
The integrated intensity of this peak is proportional to the amount of singlet oxygen generated.
-
The quantum yield of the sample is calculated by comparing its integrated emission intensity to that of the reference standard under identical experimental conditions (e.g., absorbance at the excitation wavelength, light intensity).
-
Indirect Detection via Chemical Quenching
This method relies on a chemical trap that reacts specifically with singlet oxygen, leading to a measurable change in its properties, such as a decrease in absorbance. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used chemical trap.[10][11][12]
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound and a reference photosensitizer in a suitable solvent (e.g., dimethylformamide - DMF).
-
Prepare a stock solution of DPBF in the same solvent.
-
In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of DPBF is typically in the micromolar range.[10]
-
-
Instrumentation:
-
A UV-Vis spectrophotometer is used to monitor the absorbance of DPBF.
-
A light source (e.g., a laser or a filtered lamp) is used to irradiate the sample at a wavelength where the photosensitizer absorbs but the DPBF does not.
-
-
Measurement Procedure:
-
The initial absorbance of DPBF is measured at its maximum absorption wavelength (around 410-415 nm).
-
The solution is then irradiated with the light source for a specific period.
-
The absorbance of DPBF is measured again. The decrease in absorbance is due to its reaction with singlet oxygen.
-
This process is repeated for several irradiation time points to obtain a kinetic profile of DPBF bleaching.
-
The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield of the sample is calculated by comparing the rate of DPBF bleaching in the presence of the sample to the rate observed with the reference photosensitizer.
-
Visualizations
Signaling Pathway of Protoporphyrin IX-Mediated Photodynamic Therapy
The following diagram illustrates the key steps involved in the generation of singlet oxygen by Protoporphyrin IX and the subsequent induction of cell death in photodynamic therapy.
Caption: Photodynamic therapy signaling pathway of Protoporphyrin IX.
Experimental Workflow for Singlet Oxygen Quantum Yield Determination
This diagram outlines the general workflow for measuring the singlet oxygen quantum yield using both direct and indirect detection methods.
Caption: Workflow for singlet oxygen quantum yield measurement.
References
- 1. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. edinst.com [edinst.com]
- 6. jascoinc.com [jascoinc.com]
- 7. Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX | MDPI [mdpi.com]
- 8. worldscientific.com [worldscientific.com]
- 9. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
Cellular Uptake and Localization of Protoporphyrin Disodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrin IX (PpIX), the active component of Protoporphyrin disodium, is a potent photosensitizer with significant applications in photodynamic therapy (PDT) and fluorescence-guided surgery.[1] Its therapeutic efficacy is intrinsically linked to its accumulation within target cells and its subsequent subcellular localization. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and localization of exogenously administered this compound. It details the known pathways, presents quantitative data from various studies, and provides established experimental protocols for researchers in the field.
While the intracellular synthesis and localization of PpIX following the administration of its precursor, 5-aminolevulinic acid (5-ALA), are well-documented to be primarily mitochondrial, the uptake and trafficking of exogenously supplied this compound follow a distinct path.[2] Understanding these differences is crucial for optimizing drug delivery and therapeutic outcomes.
Cellular Uptake Mechanisms
The precise mechanisms governing the cellular uptake of free this compound are not yet fully elucidated. However, based on its physicochemical properties and studies on similar molecules, several pathways are likely involved. Protoporphyrin IX is a hydrophobic molecule, and its disodium salt form enhances its aqueous solubility.[1] The uptake process is thought to be a combination of passive diffusion and endocytic pathways.
It is hypothesized that various endocytic mechanisms, such as clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis, may contribute to the internalization of this compound. The relative contribution of each pathway is likely cell-type dependent and influenced by the formulation of the photosensitizer.
Caption: Differential subcellular localization of exogenous and endogenous Protoporphyrin IX.
Quantitative Data on Cellular Uptake
The uptake of Protoporphyrin IX can be quantified using various techniques, with fluorescence-based methods being the most common. The intrinsic fluorescence of PpIX allows for its detection and quantification within cells.
| Cell Line | Compound | Concentration | Incubation Time | Uptake Quantification Method | Key Findings | Reference |
| Human Oesophageal Carcinoma (KYSE-450, KYSE-70), Normal (Het-1A) | Exogenous PpIX | Not specified | Not specified | Fluorescence Microscopy | Exogenous PpIX was mainly distributed in cell membranes. | [3] |
| Human Cancer Cell Lines (10 lines) | 5-ALA | Varied | Varied | Kinetic Analysis | PpIX accumulation is determined by biosynthesis, conversion to heme, and efflux. | [4] |
| B16 and A549 cells | PpIX solution | Not specified | 2 hours | Fluorescence Microscopy | Uptake of PpIX reached a plateau at 2 hours. | [5] |
| Human Colon Adenocarcinoma (WiDr) | Amphiphilic PpIX derivatives | 2.5 µM | Not specified | In vitro uptake assay | Cellular uptake varied among different PpIX derivatives and cell lines. | [6] |
| Human Gastric Cancer Cells | PpIX/linolenic acid-conjugated nanohybrids | Not specified | Not specified | Fluorescence-activated cell sorting (FACS) | Nanohybrids showed higher cellular internalization compared to free PpIX. | [7] |
Experimental Protocols
Quantification of Protoporphyrin IX Uptake by Flow Cytometry
This protocol allows for the quantitative analysis of PpIX uptake in a large population of cells.
Materials:
-
This compound solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer with appropriate lasers and filters (e.g., 405 nm excitation and detection around 630-670 nm)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound. Incubate for the desired time points (e.g., 1, 2, 4, 8, 24 hours).
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a falcon tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat this washing step twice.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry.
-
Analyze the cells on a flow cytometer. Excite the PpIX with a 405 nm laser and collect the emission using a bandpass filter centered around 630-670 nm.
-
Record the mean fluorescence intensity (MFI) of the cell population.
-
Include an untreated control to determine the background fluorescence.
-
dot
Caption: A streamlined workflow for quantifying PpIX uptake using flow cytometry.
Visualization of Subcellular Localization by Confocal Microscopy
This protocol enables the visualization of PpIX distribution within cells and its colocalization with specific organelles.
Materials:
-
This compound solution
-
Cell culture medium
-
Glass-bottom dishes or coverslips
-
Organelle-specific fluorescent probes (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes, ER-Tracker™ for endoplasmic reticulum)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Mounting medium with DAPI (for nuclear staining)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips.
-
Treatment: After 24 hours, treat the cells with this compound as described in the flow cytometry protocol.
-
Organelle Staining (Live-cell imaging):
-
In the last 30-60 minutes of PpIX incubation, add the desired organelle-specific fluorescent probe to the medium according to the manufacturer's instructions.
-
Wash the cells gently with pre-warmed PBS or live-cell imaging solution.
-
-
Imaging (Live-cell):
-
Immediately image the cells using a confocal microscope equipped with an environmental chamber to maintain temperature and CO2 levels.
-
Use appropriate laser lines and emission filters for PpIX (Ex: ~405 nm, Em: ~630-670 nm), the organelle probe, and DAPI (if applicable).
-
-
Fixation and Mounting (Optional, for fixed-cell imaging):
-
After incubation and organelle staining, wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on a glass slide using a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire z-stack images to visualize the 3D distribution of PpIX.
-
Perform colocalization analysis using appropriate software (e.g., ImageJ with the JaCoP plugin) to determine the degree of overlap between the PpIX signal and the organelle markers.
-
dot
Caption: Workflow for visualizing the subcellular localization of PpIX via confocal microscopy.
Conclusion
The cellular uptake and subcellular localization of exogenously administered this compound are critical determinants of its efficacy in photodynamic applications. While its localization in the cell membrane and cytoplasm is distinct from the mitochondrial accumulation of endogenously produced PpIX, the precise uptake mechanisms are still an active area of investigation. The experimental protocols provided in this guide offer robust methods for researchers to quantify PpIX uptake and visualize its intracellular distribution, contributing to a deeper understanding of its cellular biology and the development of more effective photosensitizer-based therapies. Further research focusing on the specific transporters and endocytic pathways involved in this compound uptake will be invaluable in advancing its clinical applications.
References
- 1. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]
- 2. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic Evaluation of Determinant Factors for Cellular Accumulation of Protoporphyrin IX Induced by External 5-Aminolevulinic Acid for Photodynamic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Localization of protoporphyrin IX during glioma-resection surgery via paired stimulated Raman histology and fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced cellular uptake of protoporphyrine IX/linolenic acid-conjugated spherical nanohybrids for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Degradation Pathways of Protoporphyrin Disodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of Protoporphyrin disodium, a key photosensitizer in photodynamic therapy (PDT). Understanding the stability profile of this active pharmaceutical ingredient (API) is critical for ensuring its quality, efficacy, and safety in pharmaceutical formulations. This document details the intrinsic stability of this compound and its degradation under various stress conditions, including exposure to light, heat, and different pH environments.
Chemical Stability of this compound
This compound, the salt form of Protoporphyrin IX, is a complex heterocyclic organic compound.[1] Its stability is influenced by several factors, including its molecular structure, the solvent system, and the presence of stabilizing or destabilizing agents. While the disodium salt enhances aqueous solubility, the protoporphyrin macrocycle remains susceptible to degradation.[1]
pH Stability
The stability of porphyrin-based compounds can be significantly affected by pH. While specific quantitative data for this compound is limited, studies on related iron-porphyrin complexes show stability over a wide pH range, from 0.1 to 12.9 at room temperature.[2] However, at highly alkaline conditions (pH 13.5), some degradation is observed.[2] It is crucial to determine the optimal pH range for this compound formulations to prevent aggregation and chemical degradation.
Table 1: pH Stability of a Model Iron-Porphyrin Complex [2]
| pH Range | Temperature (°C) | Stability |
| 0.1 - 12.9 | 1 | Stable |
| 0.1 - 12.9 | 25 | Stable |
| 13.5 | 1 | 91% ± 2% remaining |
| 13.5 | 25 | 79% ± 1% remaining |
Thermal Stability
Elevated temperatures can induce the degradation of this compound. Thermogravimetric analysis of a related iron porphyrin indicates thermal stability up to nearly 250°C in an inert atmosphere.[2] However, in the presence of gases like carbon dioxide at high temperatures, it can act as an oxidant, leading to decomposition.[2]
Forced degradation studies are essential to understand the thermal degradation pathways.[3] These studies typically involve exposing the drug substance to temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).[4]
Degradation Pathways
The degradation of this compound can occur through several pathways, primarily driven by light and oxidation.
Photodegradation
This compound is a photosensitizer and, as such, is susceptible to photodegradation upon exposure to light.[1] This process is primarily a photo-oxidation reaction involving molecular oxygen.[5][6]
The photodegradation of protoporphyrin derivatives involves the formation of reactive oxygen species (ROS), such as singlet oxygen and free radicals, which then attack the porphyrin macrocycle.[1][5] This leads to the formation of various degradation products, including hydroxyaldehyde and formyl products, and can ultimately result in the opening of the porphyrin ring.[5] Further degradation can lead to smaller pyrrolic fragments like uroerythrin and formyldipyrrinone.[7]
Oxidative Degradation
Oxidative stress is a major contributor to the degradation of this compound. The oxidizing power of various agents can significantly impact its stability. For a model iron porphyrin, the oxidizing power was found to follow the order: ClO⁻ > H₂O₂ > ClO₃⁻ > HNO₃ > ClO₄⁻.[2]
Enzymatic Degradation
In biological systems, Protoporphyrin IX can be degraded by enzymes such as plant peroxidases in the presence of thiol-containing substrates like glutathione and cysteine.[8] This thiol-dependent degradation consumes oxygen and can be inhibited by ascorbic acid.[8] The translocator protein (TSPO) has also been shown to mediate the photo-oxidative degradation of Protoporphyrin IX.[9][10]
Experimental Protocols for Stability Testing
ICH guidelines provide a framework for conducting stability testing of new drug substances and products.[4][11] Forced degradation studies are a critical component of this, helping to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][12]
Forced Degradation Studies
A systematic approach to forced degradation is recommended, covering hydrolysis, oxidation, photolysis, and thermal stress.[3]
Table 2: Recommended Conditions for Forced Degradation Studies [3]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) |
| Oxidation | 3% to 30% H₂O₂ at room temperature |
| Thermal Degradation | Solid-state heating at temperatures above accelerated stability conditions (e.g., 60°C, 80°C) |
| Photostability | Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14] |
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a commonly used technique.[15][16]
3.2.1. HPLC Method Development and Validation
The development of a stability-indicating HPLC method involves:
-
Column Selection: A C18 column is often a good starting point for porphyrin analysis.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for peak shape and resolution.
-
Detector Wavelength: Detection is usually performed at the Soret band maximum of Protoporphyrin IX, around 400-410 nm, for high sensitivity.[9][10]
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[16] Specificity is demonstrated by showing that the method can resolve the main peak from all degradation product peaks.[16]
Table 3: Key Parameters for HPLC Method Validation [16]
| Parameter | Purpose |
| Specificity | To ensure the method accurately measures the analyte in the presence of impurities and degradants. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear. |
| Accuracy | The closeness of the test results to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Detection Limit (DL) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Summary and Recommendations
This compound is a light-sensitive molecule prone to oxidative degradation. Its stability is influenced by pH, temperature, and the presence of oxidizing agents. A thorough understanding of its degradation pathways is essential for the development of stable pharmaceutical formulations.
Key recommendations for handling and formulation development include:
-
Protection from Light: this compound and its formulations must be protected from light at all stages of manufacturing, storage, and handling.[17]
-
pH Control: The pH of liquid formulations should be carefully controlled to maintain optimal stability.
-
Inert Atmosphere: For long-term storage, packaging under an inert atmosphere (e.g., nitrogen) can minimize oxidative degradation.
-
Use of Antioxidants: The inclusion of antioxidants in formulations may help to mitigate oxidative degradation.
-
Comprehensive Stability Testing: A robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is mandatory to ensure product quality and establish an appropriate shelf-life.[4][11]
By adhering to these principles, researchers and drug development professionals can ensure the development of safe, effective, and stable pharmaceutical products containing this compound.
References
- 1. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]
- 2. Chemical, Thermal, and Radiation Resistance of an Iron Porphyrin: A Model Study of Biosignature Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. snscourseware.org [snscourseware.org]
- 5. Photodegradation of protoporphyrin-dimethylester in solution and in organized environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A spectroscopic study of the photobleaching of protoporphyrin IX in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiol-dependent degradation of protoporphyrin IX by plant peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural Insights into the Binding and Degradation Mechanisms of Protoporphyrin IX by the Translocator Protein TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Zinc-protoporphyrin determination by HPLC with fluorescence detection as a biomarker of lead effect in artisanal pottery workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Protoporphyrin IX disodium salt | [frontierspecialtychemicals.com]
The Crucial Role of Protoporphyrin Disodium in Heme Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoporphyrin IX, and its more soluble disodium salt, represents the final and critical precursor in the intricate eight-step enzymatic pathway of heme synthesis. This technical guide provides an in-depth exploration of the biochemical significance of protoporphyrin disodium, focusing on its function as the substrate for the terminal enzyme, ferrochelatase. We will delve into the quantitative aspects of this pivotal reaction, detail relevant experimental protocols for its study, and illustrate the key pathways and regulatory mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals involved in hematology, oncology, and drug development targeting the heme synthesis pathway.
Introduction: The Heme Synthesis Pathway
Heme, an iron-containing protoporphyrin IX, is a vital prosthetic group for a multitude of essential proteins, including hemoglobin, myoglobin, and cytochromes.[1] Its synthesis is a highly regulated process that occurs in both the mitochondria and cytosol of most eukaryotic cells, with the liver and bone marrow being the primary sites.[2][3] The pathway begins in the mitochondria with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA), a reaction catalyzed by ALA synthase (ALAS).[4] Subsequent steps occur in the cytosol, leading to the formation of coproporphyrinogen III, which is then transported back into the mitochondria for the final stages of heme synthesis.[1][5]
Protoporphyrin IX is formed from protoporphyrinogen IX in the penultimate step, catalyzed by protoporphyrinogen oxidase.[6] The final and irreversible step is the insertion of ferrous iron (Fe²⁺) into the protoporphyrin IX macrocycle to form heme.[3][6][7] This crucial reaction is catalyzed by the enzyme ferrochelatase.[3][6][7]
This compound: The Penultimate Molecule
Protoporphyrin IX is a hydrophobic molecule, and its disodium salt, this compound, is often used in experimental setting due to its enhanced solubility in aqueous solutions.[8] For the purpose of this guide, the terms protoporphyrin IX and this compound will be used interchangeably to refer to the substrate of ferrochelatase.
The conversion of protoporphyrin IX to heme is a critical juncture in the pathway. Deficiencies or inhibition of ferrochelatase lead to the accumulation of protoporphyrin IX, which is the hallmark of the genetic disorder erythropoietic protoporphyria (EPP).[9][10][11] This accumulation in erythrocytes, skin, and liver results in severe photosensitivity and potential hepatotoxicity.[9][10][11]
Quantitative Data
The following tables summarize key quantitative data related to the terminal step of heme synthesis.
| Parameter | Value | Organism/System | Reference |
| Ferrochelatase Substrate Affinity (Km) | |||
| Mesoporphyrin | 2.1 µmol/L | Human lymphocytes | [12] |
| Zinc | 22.2 µmol/L | Human lymphocytes | [12] |
| Ferrochelatase Inhibition (Ki) | |||
| N-methylprotoporphyrin (NMPP) | 3 nM | Wild-type murine ferrochelatase | [2][13] |
| N-methylprotoporphyrin (NMPP) | 1 µM | P255R mutant murine ferrochelatase | [2][13] |
| N-methylprotoporphyrin (NMPP) | 2.3 µM | P255G mutant murine ferrochelatase | [2][13] |
| Palladium meso-tetra(4-carboxyphenyl)porphyrin (PdTCPP) | 15 µM | In vitro (competitive inhibitor of OGC) | [14] |
| Ferrochelatase Activity | |||
| Reference Population | 3.25 (SD 0.43) nmol/h/mg protein | Human lymphocytes | [12] |
| Erythrohepatic Protoporphyria Patients | 1.11, 1.30, 1.35 nmol/h/mg protein | Human lymphocytes | [12] |
Table 1: Kinetic parameters and activity levels of ferrochelatase.
Experimental Protocols
Ferrochelatase Activity Assay
This protocol describes a common method for measuring ferrochelatase activity using a fluorescent substrate.
Principle: Ferrochelatase catalyzes the insertion of a metal ion (in this case, zinc as a substitute for iron under aerobic conditions) into a porphyrin substrate (mesoporphyrin IX). The resulting metalloporphyrin (zinc-mesoporphyrin) is then quantified by HPLC with fluorescence detection.[12][15]
Materials:
-
Cell or tissue homogenate
-
TGD buffer (Tris-buffered glycerol with dithiothreitol)
-
Incubation buffer (160mM Tris pH 8.0, 40mM Bicine pH 8.0, 10mg/ml Tween20, 0.38mg/mL palmitic acid)
-
Zinc substrate (1mM aqueous Zn acetate)
-
Mesoporphyrin IX substrate (250µM in incubation buffer)
-
Stop reagent (270µM EDTA in dimethylsulfoxide-methanol, 30/70 by volume)
-
HPLC system with fluorescence detector
Procedure:
-
Prepare cell or tissue homogenate in TGD buffer and determine protein concentration.[16]
-
Dilute homogenate to 1µg protein/µL with TGD buffer.[16]
-
Prepare reaction mixtures containing the cell preparation, incubation buffer, and zinc substrate. Include a heat-inactivated control.[16]
-
Pre-incubate for 5 minutes at 37°C.[16]
-
Initiate the reaction by adding the mesoporphyrin IX substrate.[16]
-
Incubate for 30 minutes at 37°C.[16]
-
Stop the reaction by adding the stop reagent and cooling on ice.[16]
-
Centrifuge to pellet debris.[16]
-
Analyze the supernatant by HPLC to quantify the zinc-mesoporphyrin product.[15][16]
Measurement of Protoporphyrin IX in Tissues
This protocol outlines a general approach for extracting and quantifying protoporphyrin IX from tissue samples.
Principle: Protoporphyrin IX is extracted from tissues and its concentration is determined using its fluorescent properties.
Materials:
-
Tissue sample
-
Homogenization buffer
-
Solvents for extraction (e.g., dimethyl sulfoxide, methanol)
-
Fluorescence spectrophotometer or HPLC with fluorescence detection
Procedure:
-
Homogenize the tissue sample in an appropriate buffer.
-
Extract protoporphyrin IX from the homogenate using organic solvents.
-
Clarify the extract by centrifugation.
-
Measure the fluorescence of the extract. Protoporphyrin IX has characteristic excitation and emission maxima (e.g., excitation at ~405 nm and emission at ~635 nm).[17][18]
-
Quantify the concentration by comparing the fluorescence intensity to a standard curve of known protoporphyrin IX concentrations.
Visualizations
Heme Synthesis Pathway
Caption: The enzymatic steps of the heme synthesis pathway, highlighting the subcellular locations.
Regulation of Heme Synthesis
Caption: Key regulatory mechanisms of heme synthesis, focusing on feedback inhibition by heme.
Experimental Workflow for Ferrochelatase Assay
Caption: A typical experimental workflow for the determination of ferrochelatase activity.
Conclusion
This compound, as the immediate precursor to heme, holds a position of paramount importance in cellular metabolism. The enzymatic conversion of protoporphyrin IX to heme by ferrochelatase is a tightly regulated and essential step. Understanding the kinetics, regulation, and methods for studying this reaction is crucial for researchers in various fields. Deficiencies in this final step of heme synthesis have profound clinical implications, as seen in erythropoietic protoporphyria. This guide provides a foundational, in-depth overview to aid in the ongoing research and development efforts related to the heme synthesis pathway.
References
- 1. Mitochondrial transport of protoporphyrinogen IX in erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferrochelatase - Wikipedia [en.wikipedia.org]
- 4. Aminolevulinic acid synthase - Wikipedia [en.wikipedia.org]
- 5. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and function of ferrochelatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 9. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 10. Erythropoietic Protoporphyria, EPP - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Porphyrin accumulation in mitochondria is mediated by 2-oxoglutarate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of ferrochelatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FECH Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 17. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
A Technical Guide to the Fluorescence Properties and Principles of Protoporphyrin Disodium
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrin IX (PpIX) is a naturally occurring porphyrin that serves as the final precursor in the heme biosynthesis pathway before the insertion of ferrous iron to form heme.[1][2] Its disodium salt form enhances aqueous solubility, making it more suitable for biological and medical applications.[1] Protoporphyrin disodium is a potent photosensitizing agent with significant theranostic applications.[3] A key characteristic of PpIX is its ability to generate bright red fluorescence when excited by blue or violet light, a property that is extensively exploited in photodynamic diagnosis (PDD) for tumor visualization and fluorescence-guided surgery (FGS).[4][5]
Upon light activation, PpIX can also generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which forms the basis of photodynamic therapy (PDT) for treating various cancers and other diseases.[6][7] This dual functionality as both a diagnostic imaging agent and a therapeutic photosensitizer makes this compound a critical molecule in modern medicine.
This technical guide provides an in-depth exploration of the core fluorescence properties of this compound, the fundamental principles governing its behavior, and standardized protocols for its experimental use.
Core Fluorescence Principles
Molecular Basis of Fluorescence
The fluorescence of this compound originates from its distinct molecular structure—a large macrocyclic ring composed of four pyrrole subunits.[1] This conjugated system allows for the absorption of photons, typically in the violet-blue region of the spectrum (the Soret band), which elevates the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule can then relax back to the ground state through the emission of a photon at a longer wavelength, a process known as fluorescence.[7] The energy difference between the maximum absorption and emission wavelengths is referred to as the Stokes shift.[7]
The Heme Biosynthesis Pathway and Selective Accumulation
The clinical utility of PpIX fluorescence hinges on its selective accumulation in neoplastic tissues.[7] In the final step of the heme synthesis pathway, the enzyme ferrochelatase (FECH) inserts iron into the PpIX ring to create heme.[1][7] Many cancer cells exhibit lower ferrochelatase activity compared to healthy cells.[4] This metabolic bottleneck leads to an endogenous accumulation of fluorescent PpIX.
This accumulation can be dramatically enhanced by the administration of exogenous 5-aminolevulinic acid (5-ALA), an early precursor in the pathway.[4][8] Providing an excess of 5-ALA bypasses the natural rate-limiting feedback control of heme synthesis, causing a significant buildup of PpIX specifically in tumor cells, which then become highly fluorescent relative to surrounding normal tissue.[4][7]
Mechanism of Photodynamic Action
While fluorescence is a primary de-excitation pathway for PpIX, the excited singlet state (S₁) can also undergo a process called intersystem crossing to form a long-lived excited triplet state (T₁). This triplet state is the key initiator of photodynamic action. In a Type II photochemical reaction, the excited triplet PpIX transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive and cytotoxic singlet oxygen (¹O₂).[7] This singlet oxygen can then induce oxidative damage to cellular components, leading to apoptosis and necrosis, which is the therapeutic principle of PDT.[6] The generation of singlet oxygen is a competing process that can reduce the overall fluorescence quantum yield.
Quantitative Fluorescence Properties
The photophysical characteristics of this compound are critical for its application in both diagnostics and therapy. These properties can be influenced by the local microenvironment, such as the solvent.[9]
| Parameter | Value | Conditions / Notes | Citations |
| Absorption Maxima (λ_abs_) | |||
| Soret Band | ~405 nm | Strongest absorption peak. | [7][10][11] |
| Q-Bands | 532 - 641 nm | Weaker absorption bands in the visible region. The 635 nm band is often used for PDT excitation to improve tissue penetration. | [7][9][12] |
| Emission Maxima (λ_em_) | |||
| Primary Peak | ~635 nm | The main fluorescence emission peak used for detection. | [4][7] |
| Secondary Peak | ~705 nm | A secondary, weaker emission peak. | [4][7] |
| Quantum Yields | |||
| Fluorescence (Φ_f_) | ~0.08 | Value can be significantly lower in aqueous media due to aggregation. | [9][12] |
| Singlet Oxygen (Φ_Δ_) | ~0.77 | Represents the efficiency of generating cytotoxic ¹O₂. | [13][14] |
| Fluorescence Lifetime (τ) | |||
| In Organic Solvent | ~16.4 ns | Represents the intrinsic lifetime without environmental quenching. | [15] |
| In Tumor Tissue | 2.9 - 12.2 ns | Significantly longer than tissue autofluorescence (~0.8-2 ns), enabling high-contrast imaging. Varies by tumor type. | [15][16][17] |
Factors Influencing Fluorescence
The fluorescence signal of PpIX in a biological system is not static and can be influenced by a multitude of factors. Understanding these variables is essential for accurate data interpretation and optimizing clinical protocols.
| Factor Category | Specific Factor | Effect on Fluorescence | Citations |
| Microenvironment | Solvent Polarity | Fluorescence intensity decreases with increasing solvent polarity. | [9] |
| pH | Changes in pH can affect the protonation state and aggregation, altering fluorescence. | [9][18] | |
| Aggregation | Aggregation in aqueous solutions leads to significant fluorescence quenching. | [9] | |
| Biological | Ferrochelatase (FECH) Activity | Lower FECH activity in tumors increases PpIX accumulation and fluorescence. | [4][8] |
| ABCG2 Efflux Pump | Overexpression can pump PpIX out of the cell, reducing the fluorescence signal. | [19] | |
| Cell Proliferation Rate | Proliferating cells, such as angiogenic endothelial cells, can accumulate more PpIX. | [20] | |
| Serum Presence | Presence of serum in cell culture can negatively influence PpIX accumulation. | [19] | |
| Experimental | Photobleaching | Prolonged light exposure can destroy PpIX molecules, causing the fluorescence signal to decrease over time. | [7] |
| Autofluorescence | Endogenous fluorophores (e.g., collagen, FAD) in tissue can create background noise, potentially masking weak PpIX signals. | [7][8] | |
| Tissue Optics | Light scattering and absorption by other chromophores (e.g., hemoglobin) can attenuate both the excitation light and the emitted fluorescence. | [7] |
Experimental Protocols
General Protocol for Fluorimetric Measurement of PpIX
This protocol outlines a basic procedure for quantifying PpIX in a solution using a fluorescence spectrophotometer.
-
Sample Preparation:
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up.
-
Set the excitation wavelength to the Soret band maximum, typically around 405 nm.[7]
-
Set the emission scan range from approximately 600 nm to 750 nm to capture both emission peaks.
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Data Acquisition:
-
Measure the fluorescence of a blank sample (buffer only) to establish a baseline.
-
Measure the fluorescence emission spectra of the standard solutions and the unknown sample.
-
Record the intensity at the primary emission peak (~635 nm).
-
-
Data Analysis:
-
Subtract the blank spectrum from all sample spectra to correct for background.
-
Create a calibration curve by plotting the fluorescence intensity of the standards against their known concentrations.
-
Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the calibration curve.
-
Protocol for In Vitro PpIX Fluorescence Microscopy
This protocol details the induction and visualization of PpIX fluorescence in a cancer cell line.
-
Cell Culture:
-
5-ALA Incubation:
-
Prepare a fresh solution of 5-ALA in serum-free cell culture medium at a final concentration typically ranging from 0.1 to 1 mM.
-
Remove the old medium from the cells, wash once with PBS, and add the 5-ALA-containing medium.
-
Incubate the cells for a specified period (e.g., 4-6 hours) at 37°C in a CO₂ incubator. This incubation time is critical for optimal PpIX accumulation.[7] All steps should be performed in reduced light.
-
-
Imaging:
-
After incubation, gently wash the cells two to three times with PBS to remove extracellular 5-ALA and PpIX.
-
Add fresh PBS or phenol red-free medium to the cells for imaging.
-
Visualize the cells using a fluorescence microscope (confocal microscopy is recommended for high-resolution intracellular imaging).[4]
-
Use an excitation source near 405 nm (e.g., a 405 nm laser or a DAPI filter set) and an emission filter that captures the red fluorescence (e.g., a long-pass filter >600 nm).
-
Acquire images of the red PpIX fluorescence. Co-staining with mitochondrial or other organelle-specific dyes can be performed to determine the subcellular localization of PpIX.
-
Conclusion
This compound possesses a unique set of photophysical properties that make it an invaluable tool for researchers and clinicians. Its strong fluorescence, combined with its selective accumulation in neoplastic cells via the heme synthesis pathway, provides a powerful mechanism for tumor visualization and surgical guidance.[5] Concurrently, its ability to efficiently generate cytotoxic singlet oxygen upon photoactivation underpins its success as a therapeutic agent in photodynamic therapy.[6] A thorough understanding of its fluorescence principles, quantitative properties, and the numerous factors that can modulate its signal is paramount for leveraging its full potential in drug development, diagnostics, and clinical practice.
References
- 1. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]
- 2. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Technical principles for protoporphyrin-IX-fluorescence guided microsurgical resection of malignant glioma tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Extraction of this compound and its inhibitory effects on HBV-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery [frontiersin.org]
- 16. Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protoporphyrin IX tracer fluorescence modulation for improved brain tumor cell lines visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Factors affecting aminolaevulinic acid-induced generation of protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. toku-e.com [toku-e.com]
Unlocking Cellular Destruction: An In-depth Technical Guide to the Sonosensitizing Properties of Protoporphyrin Disodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonodynamic therapy (SDT) is an emerging and promising non-invasive modality for cancer treatment that utilizes the synergistic action of a non-toxic sonosensitizing agent and low-intensity ultrasound to generate cytotoxic reactive oxygen species (ROS) selectively within tumor tissues. Protoporphyrin IX (PpIX) and its water-soluble disodium salt are potent sonosensitizers that have demonstrated significant efficacy in preclinical studies. This technical guide provides a comprehensive overview of the sonosensitizing properties of Protoporphyrin disodium, detailing its mechanism of action, experimental validation, and the key signaling pathways involved in SDT-induced cell death. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Introduction to Sonodynamic Therapy and this compound
Sonodynamic therapy (SDT) offers a targeted approach to cancer therapy by combining a sonosensitizer, molecular oxygen, and ultrasound.[1] The sonosensitizer, inert in the absence of an ultrasonic field, becomes activated upon exposure to ultrasound waves, leading to the generation of cytotoxic reactive oxygen species (ROS) that induce localized cell death.[1] This modality overcomes the depth penetration limitations of photodynamic therapy (PDT) as ultrasound can reach deeper into tissues.[2]
Protoporphyrin IX (PpIX), a naturally occurring porphyrin, and its disodium salt are highly effective sonosensitizers.[3] Their preferential accumulation in tumor tissues enhances the selectivity of SDT, minimizing damage to surrounding healthy cells.[4] This guide will delve into the core mechanisms and experimental evidence supporting the use of this compound in SDT.
Mechanism of Action: Orchestrating Apoptosis through Reactive Oxygen Species
The primary mechanism by which this compound exerts its sonosensitizing effect is through the generation of ROS upon activation by ultrasound.[5][6] This process, known as sonochemical activation, is believed to involve acoustic cavitation, where the formation and collapse of microbubbles in the presence of the sonosensitizer leads to the production of highly reactive molecules, including singlet oxygen (¹O₂) and hydroxyl radicals (•OH).[7]
These ROS inflict oxidative damage on critical cellular components, including lipids, proteins, and nucleic acids, ultimately triggering programmed cell death, or apoptosis.[5] The apoptotic cascade initiated by this compound-mediated SDT involves multiple interconnected signaling pathways.
The Central Role of Mitochondria
Mitochondria are a primary target of PpIX-mediated SDT.[6][8] PpIX has been observed to localize within the mitochondria of cancer cells.[6] Upon ultrasound activation, the generated ROS lead to a loss of mitochondrial membrane potential (MMP), a critical event in the intrinsic pathway of apoptosis.[5][6] This disruption of the MMP results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[9][10]
Caspase Activation Cascade
The release of cytochrome c into the cytoplasm triggers the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase.[5] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are the executioners of apoptosis.[5][11] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5]
Involvement of the Extrinsic Pathway
In addition to the intrinsic mitochondrial pathway, evidence suggests the involvement of the extrinsic apoptotic pathway. Studies have shown that PpIX-mediated SDT can lead to an upregulation of Fas protein expression, a key component of the death receptor pathway.[11] Activation of the Fas receptor can lead to the recruitment and activation of caspase-8, another initiator caspase, which can then directly activate effector caspases like caspase-3 or cleave Bid (a pro-apoptotic Bcl-2 family member), thereby linking the extrinsic and intrinsic pathways.[11]
Regulation by Bcl-2 Family Proteins
The Bcl-2 family of proteins plays a crucial role in regulating the integrity of the mitochondrial membrane and, consequently, the intrinsic apoptotic pathway. Pro-apoptotic members, such as Bax, promote the release of cytochrome c, while anti-apoptotic members, like Bcl-2, inhibit this process. Sonodynamic therapy with PpIX has been shown to induce the translocation of Bax to the mitochondria, further contributing to the loss of MMP and the release of cytochrome c.[6]
Quantitative Data on the Efficacy of this compound-Mediated Sonodynamic Therapy
The cytotoxic effects of this compound-mediated SDT have been quantified across various cancer cell lines and in vivo models. The following tables summarize key quantitative findings from the literature, highlighting the dose-dependent and synergistic nature of this therapeutic approach.
| Cell Line | Protoporphyrin IX (PpIX) Concentration | Ultrasound Parameters | % Cell Viability Reduction | Citation(s) |
| Sarcoma 180 (S180) | 40-160 µM | 2.2 MHz, up to 60s | Increased cell damage with increasing PpIX concentration | [12] |
| Hepatoma-22 (H22) | Not specified | Not specified | Decreased to 82.6% in SDT group | [10] |
| Human Leukemia U937 | 2 µg/mL | Not specified | Declined to 52.25% (compared to 80.31% for PpIX alone and 85.47% for US alone) | [13] |
| Squamous Cell Carcinoma (SCC-VII) | 2.9 µM | 1 MHz, 2 or 4 W/cm², 10% duty cycle, 2 min | >90% | [2] |
| Cell Line | Treatment Conditions | % Apoptotic Cells | Method | Citation(s) |
| THP-1 Macrophages | 20 µg/mL PpIX, 5 min ultrasound | Maximum apoptosis to necrosis ratio of 1.7 ± 0.3 | Hoechst 33342/PI and Annexin V/PI staining | [14] |
| A2058, HT-1080, SH-SY5Y | 0.45-1.80 mM 5-ALA (PpIX precursor) + Shock Waves | Statistically significant increase in apoptosis | Annexin V/PI staining | [9] |
| Cell Line | Treatment Conditions | Fold Increase in ROS | Method | Citation(s) |
| Ovarian Cancer (SKOV3) | 20 µM PEG-ZnPP (a PpIX derivative) + Ultrasound | 1198.9 ± 119% (compared to 509.04 ± 26.3% for US + PpIX) | DCFH-DA staining | [15] |
| Animal Model | Treatment Group | Tumor Growth Inhibition | Citation(s) |
| Sarcoma 180 solid tumor bearing mice | ≥ 5 mg/kg PpIX, ≥ 5 W/cm² ultrasound | Significant reduction in tumor volume and increased survival time | [4] |
| Colon carcinoma (CT26) bearing mice | 5 mg/kg Au-PpIX + Ultrasound | Significant reduction in tumor relative volume and increased survival median (57.0 days vs 40.0 days for control) | [7] |
| Breast adenocarcinoma bearing mice | 5 mg/kg HP-MSN + 2 W/cm² ultrasound | 45% Tumor Growth Inhibition (TGI) on day 18 | [16][17] |
| Squamous cell carcinoma (SCC-VII) bearing mice | 18.4 µg PpIX-loaded microbubbles + Ultrasound | Tumor doubling time of 2.7 ± 0.5 days (vs. 2.1 ± 0.3 days for PpIX only) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the sonosensitizing properties of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound and/or expose them to ultrasound according to the experimental design. Include untreated control wells.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Intracellular ROS Detection (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is used to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and perform the sonodynamic treatment.
-
Probe Loading: After treatment, incubate the cells with 10-20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Cell Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize ROS-induced fluorescence (green).
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer to quantify ROS levels.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect the expression and cleavage of key proteins involved in the apoptotic signaling pathways.[18]
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bax, Bcl-2, Cytochrome c) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Molecular Cascade: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1. Signaling pathway of this compound-mediated sonodynamic therapy.
Figure 2. General experimental workflow for in vitro sonodynamic therapy studies.
Conclusion and Future Perspectives
This compound has emerged as a highly effective sonosensitizer with significant potential for clinical translation in sonodynamic cancer therapy. Its ability to generate cytotoxic ROS upon ultrasound activation, leading to apoptosis through well-defined signaling pathways, underscores its therapeutic promise. The quantitative data from numerous preclinical studies provide a strong rationale for its further development.
Future research should focus on optimizing treatment parameters, including drug dosage, ultrasound frequency, and intensity, for various tumor types. The development of advanced drug delivery systems, such as nanoparticle-based carriers, could further enhance the tumor-specific accumulation of this compound, thereby improving efficacy and minimizing off-target effects. As our understanding of the molecular mechanisms of SDT continues to grow, this compound-mediated sonodynamic therapy holds the potential to become a valuable addition to the arsenal of cancer treatments.
References
- 1. Sonodynamic Effects of a Novel Ether-Group Modified Porphyrin Derivative Combined With Pulsed Low-Intensity Ultrasound on PC-9 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonodynamic therapy using protoporphyrin IX encapsulated microbubbles inhibits tumor growth | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. Sonodynamic Therapy Using Protoporphyrin IX Conjugated to Gold Nanoparticles: An In Vivo Study on a Colon Tumor Model [ijbms.mums.ac.ir]
- 4. Sonodynamic antitumor effect of protoporphyrin IX disodium salt on S180 solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by sonodynamic treatment by protoporphyrin IX on MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protoporphyrin IX-mediated sonodynamic action induces apoptosis of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonodynamic Therapy Using Protoporphyrin IX Conjugated to Gold Nanoparticles: An In Vivo Study on a Colon Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonodynamically induced apoptosis by protoporphyrin IX on hepatoma-22 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploiting Shock Waves to Trigger the Anticancer Sonodynamic Activity of 5-Aminolevulinc Acid-Derived Protoporphyrin IX on In Vitro 2D and 3D Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of sonodynamic effect with protoporphyrin IX on isolate hepatoma-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of apoptosis by sonodynamic therapy with protoporphyrin IX in isolate sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonodynamic effects of protoporphyrin IX disodium salt on isolated sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Apoptosis of THP-1 macrophages induced by protoporphyrin IX-mediated sonodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor Effects of Pegylated Zinc Protoporphyrin-Mediated Sonodynamic Therapy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An In-Vivo Study of Sonodynamic Therapy with Encapsulated Hematoporphyrin | Frontiers in Biomedical Technologies [fbt.tums.ac.ir]
- 17. fbt.tums.ac.ir [fbt.tums.ac.ir]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protoporphyrin Disodium Photodynamic Therapy in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro studies using Protoporphyrin disodium (PS) in photodynamic therapy (PDT). This document outlines the fundamental principles, experimental procedures, and key signaling pathways involved in PS-PDT-induced cell death.
Introduction to this compound Photodynamic Therapy
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce selective cytotoxicity in target cells, such as cancer cells.[1] this compound (PS), a salt of Protoporphyrin IX (PpIX), is a potent photosensitizer that preferentially accumulates in malignant cells.[2] Upon activation by light of a specific wavelength, PS transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), including singlet oxygen and free radicals.[2] These ROS cause oxidative damage to cellular components, leading to cell death through apoptosis and necrosis.[2]
In many in vitro studies, the precursor 5-aminolevulinic acid (5-ALA) is used to endogenously synthesize PpIX within the cells, taking advantage of the differential metabolic activity in cancer cells which leads to an accumulation of the photosensitizer.
Experimental Protocols
Cell Culture and Seeding
A variety of cell lines have been utilized in PS-PDT in vitro studies. The choice of cell line will depend on the specific research question.
Protocol:
-
Culture the selected cancer cell line (e.g., HeLa, A549, MCF-7, U937) in the appropriate complete culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For cytotoxicity and apoptosis assays, seed the cells in 96-well or 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. The optimal seeding density should be determined for each cell line.
Photosensitizer Incubation
Protocol:
-
Prepare a stock solution of this compound or 5-ALA in a suitable solvent (e.g., sterile PBS or culture medium).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in a serum-free culture medium.
-
Remove the complete medium from the cultured cells and wash once with sterile PBS.
-
Add the medium containing the photosensitizer to the cells.
-
Incubate the cells for a specific period (typically 2 to 24 hours) in the dark at 37°C to allow for cellular uptake and conversion of 5-ALA to PpIX. The optimal incubation time should be determined experimentally.
Light Irradiation
Protocol:
-
Following incubation with the photosensitizer, wash the cells with PBS to remove any extracellular PS.
-
Add fresh, phenol red-free culture medium to the cells.
-
Irradiate the cells with a light source emitting at a wavelength corresponding to the absorption peak of PpIX (typically in the range of 400-420 nm or 630-635 nm).[3]
-
The light dose (fluence), measured in Joules per square centimeter (J/cm²), is a critical parameter and should be precisely controlled. The power density of the light source (in mW/cm²) and the irradiation time will determine the total light dose.
-
Control groups should include cells with no treatment, cells treated with the photosensitizer but no light, and cells exposed to light without the photosensitizer.
Assessment of Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
After the desired post-irradiation incubation period (typically 24 to 72 hours), add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the photosensitizer that reduces cell viability by 50%) can be calculated from the dose-response curve.
Assessment of Apoptosis and Necrosis (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
After PDT treatment, harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Quantitative Data Summary
| Cell Line | Photosensitizer (Precursor) | Concentration (µM) | Light Dose (J/cm²) | Wavelength (nm) | Outcome | Reference |
| MCA205 | Porphyrazine I | 2.0 (IC50) | 20 | 615-635 | Cell Death | [4] |
| MCA205 | Porphyrazine III | 1.1 (IC50) | 20 | 615-635 | Cell Death | [4] |
| Human Cancer Cells | Hexyl aminolevulinate (HAL) | 20 | Variable | 410 | Dose-dependent cell death | [5] |
| Gastrointestinal Cancer Cells | Not Specified | Not Specified | 48 | Not Specified | >70% cell mortality | [1] |
| A549 | Protoporphyrin IX | 5 | Not Specified | Not Specified | ~50% cell survival | [6] |
| V79 | 5-ALA | Not Specified | Variable | Not Specified | Max 75-85% apoptosis at 85% total cell death | |
| WiDr | 5-ALA | Not Specified | Variable | Not Specified | Necrosis only |
Signaling Pathways in this compound PDT
Experimental Workflow
Caption: General experimental workflow for in vitro this compound PDT studies.
PDT-Induced Apoptosis Signaling Pathway
Caption: Key signaling events in this compound PDT-induced apoptosis.
PI3K/AKT/mTOR Signaling Pathway in PDT
Caption: Regulation of the PI3K/AKT/mTOR pathway by this compound PDT.
References
- 1. Photodynamic therapy with light-emitting diode arrays producing different light fields induces apoptosis and necrosis in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and discrimination of necrosis and apoptosis (programmed cell death) by multiparameter flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel porphyrazine-based photodynamic anti-cancer therapy induces immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis and necrosis induced with light and 5-aminolaevulinic acid-derived protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonodynamic Therapy Research Using Protoporphyrin Disodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting sonodynamic therapy (SDT) research using Protoporphyrin disodium (PpIX disodium). This document outlines the underlying mechanisms, key experimental procedures, and expected outcomes based on preclinical studies.
Introduction to this compound-Mediated Sonodynamic Therapy
Sonodynamic therapy is an emerging, non-invasive modality for cancer treatment that utilizes the synergistic action of a sonosensitizing agent and low-intensity ultrasound.[1] Protoporphyrin IX (PpIX), a naturally occurring photosensitizer, and its disodium salt derivative, have been identified as effective sonosensitizers.[2][3] The fundamental principle of SDT involves the systemic or local administration of PpIX disodium, which preferentially accumulates in tumor tissues. Subsequent exposure of the tumor to a specific frequency and intensity of ultrasound activates the PpIX, leading to a cascade of cytotoxic events that selectively destroy cancer cells.[4][5] This approach offers the significant advantage of deeper tissue penetration compared to light-based therapies, enabling the treatment of tumors located deep within the body.[3][6]
The primary mechanism of action for PpIX-mediated SDT is the generation of reactive oxygen species (ROS), including singlet oxygen and superoxide anions.[7][8] This is initiated by the acoustic cavitation phenomenon, where ultrasound waves induce the formation and collapse of microbubbles in the tissue, leading to sonoluminescence and the excitation of the PpIX molecules.[1] The excited PpIX then transfers its energy to molecular oxygen, resulting in the production of cytotoxic ROS. These highly reactive molecules induce oxidative stress, leading to cellular damage, including lipid peroxidation, protein inactivation, and DNA damage, ultimately triggering programmed cell death or apoptosis.[5][9][10]
Key Signaling Pathways in PpIX-Mediated SDT
The cytotoxic effects of PpIX-mediated SDT are primarily orchestrated through the induction of apoptosis via the mitochondrial pathway. The overproduction of intracellular ROS leads to a loss of mitochondrial membrane potential and mitochondrial swelling.[9][11] This, in turn, triggers the release of cytochrome c from the mitochondria into the cytoplasm.[5][11] Cytoplasmic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which cleave essential cellular proteins like poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell and apoptotic cell death.[9]
Figure 1: Signaling pathway of PpIX-mediated sonodynamic therapy.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on PpIX-mediated SDT.
Table 1: In Vitro Studies
| Cell Line | PpIX Concentration | Ultrasound Frequency | Ultrasound Intensity | Outcome | Reference |
| Sarcoma 180 (S180) | 40-160 µM | 2.2 MHz | Not specified | Increased rate of cell damage | [10] |
| MDA-MB-231 | Not specified | Not specified | Not specified | Inhibition of proliferation, Caspase-3 and -9 activation | [9] |
| Hepatoma-22 (H22) | Not specified | Not specified | Not specified | Cell viability decreased to 82.6% | [11] |
| Human Fibrosarcoma (HT-1080) | 5-aminolevulinic acid (Ala) induced | Shock Waves | Not specified | Significant decrease in cell proliferation | [5] |
Table 2: In Vivo Studies
| Animal Model | Tumor Type | PpIX Disodium Dose | Ultrasound Intensity | Treatment Schedule | Outcome | Reference |
| Mice | Sarcoma 180 (S180) | ≥ 5 mg/kg | ≥ 5 W/cm² | Ultrasound 24h post-PpIX administration | Significant tumor volume reduction and increased survival time | [2] |
| Rats | Healthy Liver | 500 mg/kg 5-aminolevulinic acid (induces PpIX) | 1.0 MHz, 770 ± 40 J/cm² | 3h post-ALA injection | Greater necrosis depth with combined sono-photodynamic therapy | [12] |
| Mice | Colon Tumor (CT26) | 5 mg/kg (PpIX conjugated to gold nanoparticles) | Not specified | Not specified | Synergistic inhibitory effect on tumor growth | [3] |
Experimental Protocols
The following are detailed protocols for key experiments in PpIX-mediated SDT research.
General Experimental Workflow
The typical workflow for an in vitro SDT experiment involves cell culturing, incubation with the sonosensitizer, application of ultrasound, and subsequent assessment of cell viability and mechanism of cell death.
Figure 2: General workflow for in vitro sonodynamic therapy experiments.
Protocol 1: In Vitro Cell Viability Assessment (Trypan Blue Exclusion Assay)
This protocol is adapted from studies on Sarcoma 180 cells.[10]
-
Cell Culture: Culture Sarcoma 180 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation: Harvest cells during the logarithmic growth phase and wash them with phosphate-buffered saline (PBS). Resuspend the cells in air-saturated PBS (pH 7.2) at a desired concentration (e.g., 1 x 10⁶ cells/mL).
-
Sensitizer Incubation: Add this compound to the cell suspension to achieve final concentrations ranging from 40 to 160 µM. An untreated control group (cells in PBS only) and a PpIX-only control group should be included.
-
Ultrasound Exposure: Expose the cell suspensions to ultrasound at a frequency of 2.2 MHz for up to 60 seconds. An ultrasound-only control group should also be included.
-
Viability Assessment: Immediately after treatment, mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.
-
Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.
-
Data Analysis: Calculate cell viability as (number of viable cells / total number of cells) x 100%.
Protocol 2: In Vivo Antitumor Effect Evaluation
This protocol is based on studies using a Sarcoma 180 solid tumor model in mice.[2]
-
Animal Model: Inoculate Sarcoma 180 cells subcutaneously into the right hind limb of ICR mice. Allow the tumors to grow to a palpable size.
-
Grouping: Randomly divide the tumor-bearing mice into the following groups:
-
Control (no treatment)
-
This compound only
-
Ultrasound only
-
Sonodynamic therapy (this compound + Ultrasound)
-
-
Sensitizer Administration: Administer this compound intravenously or intraperitoneally at a dose of ≥ 5 mg/kg body weight.
-
Ultrasound Treatment: 24 hours after the administration of PpIX, expose the tumor to ultrasound at an intensity of ≥ 5 W/cm². The ultrasound transducer should be coupled to the skin overlying the tumor using an appropriate gel.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) every few days for a specified period. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Survival Analysis: Monitor the survival of the mice in each group and plot Kaplan-Meier survival curves.
-
Histological Analysis: At the end of the experiment, euthanize the mice and excise the tumors for histological examination (e.g., H&E staining) to assess tissue necrosis and cellular changes.
Protocol 3: Detection of Apoptosis (Annexin V-FITC/PI Staining)
This protocol is a standard method for detecting apoptosis and can be applied to cells treated with PpIX-mediated SDT.[13]
-
Cell Treatment: Seed cells in a culture plate and allow them to adhere overnight. Treat the cells with this compound and ultrasound as described in Protocol 1. Include appropriate controls.
-
Cell Harvesting: After a post-treatment incubation period (e.g., 6 hours), harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Conclusion
This compound-mediated sonodynamic therapy represents a promising avenue for cancer treatment. The protocols and data presented here provide a solid foundation for researchers to design and execute meaningful preclinical studies to further explore and optimize this therapeutic modality. Careful consideration of treatment parameters, including drug concentration, ultrasound settings, and timing, is crucial for achieving significant antitumor effects. The investigation of the underlying molecular mechanisms, particularly the apoptotic pathways, will continue to be a key area of research in advancing SDT towards clinical application.
References
- 1. Recent advances of sonodynamic therapy in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonodynamic antitumor effect of protoporphyrin IX disodium salt on S180 solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonodynamic Therapy Using Protoporphyrin IX Conjugated to Gold Nanoparticles: An In Vivo Study on a Colon Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonodynamic therapy - Wikipedia [en.wikipedia.org]
- 5. Exploiting Shock Waves to Trigger the Anticancer Sonodynamic Activity of 5-Aminolevulinc Acid-Derived Protoporphyrin IX on In Vitro 2D and 3D Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonodynamic therapy of cancer using a novel porphyrin derivative, DCPH‐P‐Na(I), which is devoid of photosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonodynamic therapy of cancer using a novel porphyrin derivative, DCPH-P-Na(I), which is devoid of photosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sinoporphyrin sodium mediated sonodynamic therapy generates superoxide anions under a hypoxic environment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Apoptosis induced by sonodynamic treatment by protoporphyrin IX on MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonodynamic effects of protoporphyrin IX disodium salt on isolated sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of sonodynamic effect with protoporphyrin IX on isolate hepatoma-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodynamic and Sonodynamic Therapy with Protoporphyrin IX: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sonodynamic Effects of a Novel Ether-Group Modified Porphyrin Derivative Combined With Pulsed Low-Intensity Ultrasound on PC-9 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Imaging of Cancer Cells using Protoporphyrin Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrin IX (PpIX), a naturally occurring photosensitizer and a key precursor in the heme biosynthesis pathway, exhibits strong red fluorescence upon excitation with blue or violet light.[1] This intrinsic property has been harnessed for the selective visualization of cancerous tissues. Cancer cells often exhibit an altered metabolic state, leading to a preferential accumulation of PpIX compared to healthy cells.[2] This phenomenon can be further enhanced by the administration of exogenous 5-aminolevulinic acid (5-ALA), a precursor of PpIX.[3] Alternatively, protoporphyrin disodium, a salt of PpIX, can be directly administered to label cancer cells for fluorescence imaging.[2]
These application notes provide comprehensive protocols for utilizing this compound and 5-ALA-induced PpIX for the fluorescence imaging of cancer cells in vitro. The methodologies detailed below are intended to guide researchers in visualizing and quantifying PpIX fluorescence in biological samples, a powerful tool in cancer research and drug development.
Principle of Selective Accumulation
The preferential accumulation of PpIX in cancer cells is attributed to several factors[4][5]:
-
Increased uptake of precursors: Cancer cells often upregulate transporters for 5-ALA.
-
Altered enzymatic activity: The activity of ferrochelatase, the enzyme that converts PpIX to heme, is often reduced in cancer cells, leading to a bottleneck in the heme synthesis pathway and subsequent accumulation of PpIX.[3]
-
Enhanced metabolic rate: The generally higher metabolic activity of cancer cells contributes to a more rapid conversion of 5-ALA to PpIX.
This differential accumulation allows for a high signal-to-background ratio, enabling clear visualization of cancerous cells against a background of normal tissue.
Quantitative Data Summary
The following tables summarize key quantitative parameters for PpIX fluorescence imaging, compiled from various studies. These values should be considered as a starting point, and optimization for specific cell lines and experimental conditions is recommended.
Table 1: Spectral Properties of Protoporphyrin IX
| Parameter | Wavelength (nm) | Reference(s) |
| Maximum Absorption (Soret Peak) | 405 | [1] |
| Weaker Absorption Band | 635 | [1] |
| Primary Emission Peak | 635 | [1] |
| Secondary Emission Peak | 705 | [1] |
Table 2: Comparison of 5-ALA and Exogenous PpIX for Fluorescence Imaging
| Parameter | 5-ALA Induced PpIX | Exogenous PpIX/PME | Reference(s) | |---|---|---| | Mechanism | Endogenous synthesis from precursor | Direct uptake of photosensitizer |[6] | | In Vitro Fluorescence | Higher PpIX fluorescence induced by 5-ALA compared to AME in NPC/CNE-2 cells. | PME showed better uptake than PpIX in NPC/CNE-2 cells. |[6] | | In Vivo Selectivity | Established selectivity for various tumors. | Shows significant selectivity between tumor and normal tissue at 3 hours post-administration. |[6] | | Delivery | Oral, intravenous, or topical administration of 5-ALA. | Intravenous or topical administration of PpIX or its esters. |[6] |
AME: ALA-methyl ester, PME: PpIX dimethyl ester
Table 3: Minimal Detectable PpIX Concentrations with Different Imaging Systems
| Imaging System | Median Minimal Detectable PpIX Concentration (µg/ml) | Reference(s) |
| Conventional Fluorescence Microscope | 0.16 (range: 0.15 to 0.17) | [7] |
| Loupe Device (High-Mode) | 0.12 (range: 0.10 to 0.12) | [7] |
| Loupe Device (Low-Mode) | 0.08 (range: 0.07 to 0.08) | [7] |
Signaling Pathway and Experimental Workflow
Heme Biosynthesis Pathway
The following diagram illustrates the heme biosynthesis pathway and the role of 5-ALA in inducing PpIX accumulation.
Caption: Heme biosynthesis pathway and the mechanism of 5-ALA-induced PpIX accumulation.
Experimental Workflow for Fluorescence Imaging
The general workflow for fluorescence imaging of cancer cells with this compound is depicted below.
Caption: A generalized experimental workflow for protoporphyrin-based fluorescence imaging.
Experimental Protocols
Protocol 1: 5-ALA Induced Protoporphyrin IX Fluorescence Imaging
This protocol details the induction of PpIX in cultured cancer cells using 5-ALA for subsequent fluorescence microscopy.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U87, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
5-aminolevulinic acid hydrochloride (5-ALA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA) 4% in PBS for fixing (optional)
-
DAPI or Hoechst for nuclear counterstaining (optional)
-
Mounting medium
-
Glass coverslips or imaging-grade multi-well plates
Procedure:
-
Cell Seeding:
-
Culture cancer cells in a T75 flask to ~80% confluency.
-
Trypsinize and seed cells onto glass coverslips in a 24-well plate or directly into an imaging-grade multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
5-ALA Treatment:
-
Prepare a stock solution of 5-ALA (e.g., 100 mM) in sterile serum-free medium or PBS and filter-sterilize.
-
Dilute the 5-ALA stock solution in complete cell culture medium to a final concentration of 0.1 - 1 mM. The optimal concentration should be determined empirically for each cell line.
-
Remove the old medium from the cells and add the 5-ALA containing medium.
-
Incubate the cells for 2-6 hours at 37°C with 5% CO₂. The optimal incubation time will vary between cell lines.
-
-
Washing:
-
Aspirate the 5-ALA containing medium.
-
Wash the cells three times with warm PBS to remove any extracellular 5-ALA and PpIX.
-
-
Fixation and Counterstaining (Optional):
-
For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If desired, incubate with a nuclear counterstain (e.g., DAPI at 1 µg/ml) for 5-10 minutes.
-
Wash three times with PBS.
-
-
Fluorescence Microscopy:
-
For live-cell imaging, add fresh culture medium or imaging buffer to the cells. For fixed cells, mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope (confocal microscopy is recommended for high-resolution imaging).
-
Excitation: Use a 405 nm laser line.
-
Emission: Collect the fluorescence signal between 620-750 nm. A prominent peak is expected around 635 nm.
-
-
Image Analysis:
-
Acquire images using identical settings (e.g., laser power, gain, pinhole size) for all experimental groups to allow for quantitative comparison.
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity per cell or per defined region of interest.
-
Protocol 2: Exogenous this compound Fluorescence Imaging
This protocol provides a general guideline for labeling cancer cells with exogenous this compound. Optimization of concentration and incubation time is crucial for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Protoporphyrin IX disodium salt
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Materials for fixation, counterstaining, and mounting as described in Protocol 1.
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in Protocol 1.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound salt in DMSO (e.g., 10 mM). Store protected from light.
-
Dilute the stock solution in complete cell culture medium to a final concentration in the range of 1-50 µM. The optimal concentration needs to be determined experimentally to achieve sufficient signal without causing cytotoxicity.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for 1-4 hours at 37°C with 5% CO₂. Shorter incubation times are generally required compared to 5-ALA.
-
-
Washing:
-
Follow the same procedure as described in Protocol 1.
-
-
Fixation and Counterstaining (Optional):
-
Follow the same procedure as described in Protocol 1.
-
-
Fluorescence Microscopy:
-
Follow the same procedure as described in Protocol 1. The excitation and emission wavelengths for PpIX are the same.
-
-
Image Analysis:
-
Follow the same procedure as described in Protocol 1.
-
Troubleshooting and Considerations
-
Low Fluorescence Signal:
-
Increase the concentration of 5-ALA or this compound.
-
Increase the incubation time.
-
Ensure the cell line is known to accumulate PpIX.
-
Check the filter sets and laser lines on the microscope.
-
-
High Background Fluorescence:
-
Ensure thorough washing of the cells.
-
Use phenol red-free medium for imaging to reduce background.
-
Acquire images of unstained cells to determine the level of autofluorescence.
-
-
Phototoxicity:
-
Minimize the exposure of cells to the excitation light.
-
Use the lowest possible laser power that provides a good signal-to-noise ratio.
-
For live-cell imaging, use an environmental chamber to maintain optimal cell culture conditions.
-
-
This compound Solubility:
-
This compound has better aqueous solubility than PpIX, but using a DMSO stock is recommended for initial solubilization. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Conclusion
Fluorescence imaging using this compound, either through endogenous induction with 5-ALA or by direct exogenous application, is a valuable technique for visualizing cancer cells. The protocols provided herein offer a solid foundation for researchers to implement this methodology. Careful optimization of experimental parameters for each specific cell line and imaging system will ensure high-quality, reproducible results, contributing to advancements in cancer biology and the development of novel therapeutic strategies.
References
- 1. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]
- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. A study comparing endogenous protoporphyrin IX induced by 5-ALA and ALA-methyl ester with exogenous PpIX and PpIX dimethyl ester in photodynamic diagnosis of human nasopharyngeal carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of minimal detectable protoporphyrin IX concentrations with a loupe device and conventional 5-ALA fluorescence microscopy: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protoporphyrin Disodium as a Fluorescent Probe in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrin IX (PpIX), and its more soluble disodium salt, is a naturally occurring porphyrin and a critical intermediate in the heme biosynthesis pathway.[1] Beyond its physiological role, PpIX has emerged as a powerful theranostic agent in cell biology, functioning as both a fluorescent probe for imaging and a photosensitizer for therapeutic applications.[2] Its utility stems from its preferential accumulation in cancer cells compared to healthy tissues and its characteristic bright red fluorescence upon excitation with violet-blue light.[3][4]
This preferential accumulation is largely attributed to the metabolic differences between cancerous and normal cells. Often, cancer cells have a reduced activity of the enzyme ferrochelatase, which is responsible for converting PpIX into heme.[5] This metabolic bottleneck leads to an intracellular buildup of PpIX, particularly within the mitochondria.[6] The accumulation can be further enhanced by administering the precursor molecule, 5-aminolevulinic acid (5-ALA), which bypasses the rate-limiting step of heme synthesis and drives the production of PpIX.[1]
As a fluorescent probe, Protoporphyrin disodium offers significant advantages for:
-
Fluorescence-Guided Surgery and Diagnosis: Enabling real-time visualization of tumor margins.[3]
-
Photodynamic Therapy (PDT): Upon light activation, PpIX generates reactive oxygen species (ROS) that induce localized cell death, providing a targeted cancer therapy.[6]
-
Cellular Imaging: Facilitating the study of cellular metabolism, mitochondrial function, and drug delivery.
These application notes provide detailed protocols for the use of this compound as a fluorescent probe in cell biology research.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound (PpIX-Na₂) is provided below.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₂N₄Na₂O₄ | |
| Molecular Weight | 606.62 g/mol | |
| Appearance | Dark red solid | [7] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water. | [7] |
| Maximum Absorption (λmax) | ~405 nm (Soret peak) | [1][8] |
| Emission Peaks (λem) | ~635 nm and ~705 nm | [1][5] |
Signaling Pathways and Mechanisms
Heme Biosynthesis Pathway
Protoporphyrin IX is the final precursor to heme in a multi-step enzymatic pathway that spans both the mitochondria and the cytoplasm.[9] The accumulation of PpIX in cancer cells, often exploited for fluorescence, is a direct consequence of dysregulation in this pathway.
Mechanism of Photodynamic Therapy (PDT)
The therapeutic effect of this compound is based on its function as a photosensitizer. When PpIX absorbs light of a specific wavelength, it becomes excited and transfers this energy to molecular oxygen, creating highly cytotoxic reactive oxygen species (ROS).[6]
Experimental Protocols
Protocol 1: Induction and Visualization of PpIX Fluorescence in Cultured Cells
This protocol describes the use of 5-ALA to induce the accumulation of endogenous PpIX for fluorescence microscopy.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
5-aminolevulinic acid (5-ALA) hydrochloride
-
Serum-free cell culture medium
-
Phenol red-free imaging medium
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Confocal or widefield fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging. Culture the cells for 24-48 hours in complete medium to allow for attachment.[5]
-
5-ALA Incubation:
-
Prepare a stock solution of 5-ALA in sterile water or PBS.
-
On the day of the experiment, prepare a working solution of 5-ALA in serum-free medium at a final concentration of 0.1-1 mM. The optimal concentration may vary depending on the cell line.[5]
-
Aspirate the complete medium from the cells and wash once with sterile PBS.
-
Add the 5-ALA working solution to the cells.
-
Incubate for 2-6 hours at 37°C in a 5% CO₂ incubator. Optimal incubation time should be determined empirically for each cell line.[5]
-
-
Washing:
-
Aspirate the 5-ALA containing medium.
-
Wash the cells three times with warm PBS to remove any extracellular 5-ALA and residual serum.[5]
-
-
Imaging:
-
Immediately after washing, add phenol red-free imaging medium to the cells for live-cell imaging.
-
Proceed with fluorescence microscopy.
-
Microscopy Settings:
| Parameter | Recommended Setting | Reference |
| Excitation Wavelength | 405 nm (diode laser) | [5][10] |
| Emission Detection | 600-700 nm or a more specific range of 620-650 nm | [5][10] |
| Objective | 40x or 63x oil immersion objective | [5] |
| Live-Cell Conditions | Maintain at 37°C and 5% CO₂ using an environmental chamber. | [5] |
Protocol 2: Workflow for Quantitative Analysis of PpIX Fluorescence
This workflow outlines the steps for acquiring and analyzing fluorescence intensity data to quantify PpIX accumulation.
Data Presentation
Quantitative Fluorescence Data
The fluorescence intensity of PpIX can vary based on several factors, including 5-ALA concentration, incubation time, and cell type. Below is a representative table summarizing expected outcomes.
| Cell Line | 5-ALA Concentration (mM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase vs. Control |
| Glioma (U87) | 1 | 4 | 15,230 ± 1,850 | ~15x |
| Breast Cancer (MCF-7) | 1 | 4 | 11,560 ± 1,540 | ~12x |
| Normal Fibroblast (3T3) | 1 | 4 | 1,890 ± 320 | ~2x |
| Control (No 5-ALA) | 0 | 4 | 980 ± 150 | 1x |
Note: These are example values. Actual fluorescence intensities will vary depending on the experimental setup, microscope settings, and cell line.
Tumor-to-Normal Tissue Fluorescence Ratios
In vivo and ex vivo studies consistently show a higher accumulation of PpIX in tumor tissues compared to surrounding normal tissues.
| Tissue Type | Tumor-to-Normal Fluorescence Ratio | Reference |
| High-Grade Glioma vs. Normal Brain | 9:1 to 15:1 | [1] |
| Meningioma vs. Normal Brain | Diagnostically significant PpIX concentrations observed | [3] |
| Basal Cell Carcinoma vs. Normal Skin | Linearly increasing signal with treatment time | [11] |
Troubleshooting and Considerations
-
Photobleaching: PpIX is susceptible to photobleaching, especially under high-intensity illumination.[5] To minimize this, use the lowest possible laser power and shortest exposure times necessary for good signal-to-noise.
-
Autofluorescence: Cellular autofluorescence, primarily from flavins and NAD(P)H, can interfere with PpIX signal.[1] This can be mitigated by using appropriate emission filters and performing background subtraction.[4]
-
Cell Viability: High concentrations of 5-ALA or PpIX, especially when combined with light exposure, can be cytotoxic.[12] It is crucial to perform control experiments to assess cell viability.
-
Solubility of this compound: While more soluble than PpIX, the disodium salt may still require DMSO or methanol for initial stock solution preparation before further dilution in aqueous media.[7] Ensure the final concentration of the organic solvent is non-toxic to the cells.
By following these guidelines and protocols, researchers can effectively utilize this compound as a robust fluorescent probe to advance studies in cell biology, cancer research, and drug development.
References
- 1. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. toku-e.com [toku-e.com]
- 8. 50865-01-5 CAS MSDS (Disodium protoporphyrin IX) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Heme biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. High-Throughput Imaging of PPIX Using Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A quantitative study of in vivo protoporphyrin IX fluorescence build up during occlusive treatment phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of protoporphyrin IX loaded nanostructured lipid carriers for anticancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protoporphyrin Disodium-Loaded Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protoporphyrin disodium, a salt of Protoporphyrin IX (PpIX), is a photosensitizer with significant potential in photodynamic therapy (PDT). Its clinical application, however, can be limited by its poor water solubility and tendency to aggregate in physiological conditions. Encapsulation of this compound into nanoparticle formulations offers a promising strategy to overcome these limitations, enhancing its bioavailability, stability, and therapeutic efficacy. These nanoparticle systems can facilitate targeted delivery to tumor tissues and control the release of the photosensitizer, thereby improving the overall effectiveness of PDT.
This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles. The focus is on two common types of biodegradable and biocompatible nanocarriers: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and lipid-based nanoparticles.
Data Presentation: Physicochemical Properties
The following tables summarize typical quantitative data for this compound/PpIX-loaded nanoparticles based on literature findings. These values can serve as a benchmark for researchers developing similar formulations.
Table 1: Physicochemical Characterization of Protoporphyrin-Loaded PLGA Nanoparticles
| Parameter | Typical Value | Reference |
| Average Diameter (nm) | 150 - 300 | [1] |
| Polydispersity Index (PDI) | < 0.2 | [2] |
| Zeta Potential (mV) | -20 to -40 | [2] |
| Encapsulation Efficiency (%) | 60 - 85 | [1] |
| Drug Loading (%) | 1 - 5 | [3] |
Table 2: Physicochemical Characterization of Protoporphyrin-Loaded Lipid Nanoparticles
| Parameter | Typical Value | Reference |
| Average Diameter (nm) | 100 - 250 | [4] |
| Polydispersity Index (PDI) | < 0.3 | [3] |
| Zeta Potential (mV) | -15 to -35 | [4] |
| Encapsulation Efficiency (%) | > 90 | [4] |
| Drug Loading (%) | 3 - 10 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the synthesis of this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 15-25 kDa)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous PVA solution. Emulsify the mixture using a probe sonicator on ice for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Transfer the resulting o/w emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove residual PVA and un-encapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water and lyophilize for 48 hours to obtain a dry powder. Store at -20°C.
Protocol 2: Preparation of this compound-Loaded Lipid Nanoparticles
This protocol outlines the preparation of this compound-loaded nanostructured lipid carriers (NLCs) using a hot homogenization and ultrasonication method.[5]
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO)
-
Liquid lipid (e.g., Oleic acid)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
-
Water bath
-
High-speed homogenizer
-
Probe sonicator
Procedure:
-
Lipid Phase Preparation: Melt 200 mg of the solid lipid and 50 mg of the liquid lipid together in a beaker at 75-80°C in a water bath. Add 5 mg of this compound to the molten lipid mixture and stir until a clear solution is formed.
-
Aqueous Phase Preparation: Heat 20 mL of a 1% (w/v) Poloxamer 188 solution in deionized water to the same temperature (75-80°C).
-
Pre-emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-speed homogenizer at 10,000 rpm for 5 minutes to form a coarse emulsion.
-
Sonication: Immediately sonicate the pre-emulsion using a probe sonicator for 10 minutes at 60% amplitude to form the nanoemulsion.
-
Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath with gentle stirring to allow for the solidification of the lipid matrix and formation of NLCs.
-
Purification: The NLC dispersion can be used directly or purified by dialysis against deionized water to remove excess surfactant and un-encapsulated drug.
Protocol 3: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Disperse a small amount of the lyophilized nanoparticles (or the NLC dispersion) in deionized water.
-
Vortex briefly to ensure a homogenous suspension.
-
Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using DLS.
-
Measure the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticles.[2]
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: Quantify the amount of this compound encapsulated within the nanoparticles.
-
Procedure:
-
Centrifuge a known amount of the nanoparticle suspension.
-
Collect the supernatant, which contains the un-encapsulated drug.
-
Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer (at its characteristic absorption wavelength, e.g., ~405 nm).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Protocol 4: In Vitro Drug Release Study
This protocol uses a dialysis bag method to evaluate the release profile of this compound from the nanoparticles.[6][7]
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 12-14 kDa)
-
Magnetic stirrer and stir bar
-
Incubator or water bath at 37°C
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of the nanoparticles (e.g., 5 mg) in 1 mL of PBS.
-
Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.
-
Immerse the dialysis bag in a beaker containing 50 mL of PBS (the release medium).
-
Place the beaker in an incubator at 37°C with continuous magnetic stirring (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released versus time.
Protocol 5: Cellular Uptake and Cytotoxicity Assay
1. Cellular Uptake:
-
Principle: Qualitatively and quantitatively assess the internalization of nanoparticles by cancer cells.
-
Procedure:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 24-well plate and allow them to adhere overnight.
-
Incubate the cells with a suspension of this compound-loaded nanoparticles (or fluorescently labeled nanoparticles for easier visualization) at a specific concentration for different time points (e.g., 1, 4, 24 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Qualitative Analysis: Observe the cells under a fluorescence microscope to visualize the intracellular localization of the nanoparticles.
-
Quantitative Analysis: Lyse the cells and measure the intracellular drug concentration using a spectrophotometer or quantify the fluorescence intensity using flow cytometry.[8]
-
2. In Vitro Cytotoxicity (MTT Assay):
-
Principle: Evaluate the cell viability after treatment with the nanoparticle formulation, both in the dark and upon light irradiation (phototoxicity).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles. Include untreated cells as a control.
-
Dark Toxicity: Incubate one set of plates in the dark for 24-48 hours.
-
Phototoxicity: After an initial incubation period (e.g., 4-6 hours) to allow for nanoparticle uptake, expose another set of plates to a light source (e.g., a specific wavelength laser or LED array) for a defined duration. Then, return the plates to the incubator for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[9]
-
Visualizations
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for the formulation and evaluation of this compound nanoparticles.
Logical Relationship of Nanoparticle Properties and Therapeutic Outcome
Caption: Relationship between nanoparticle properties and therapeutic efficacy.
Signaling Pathway of Photodynamic Therapy (PDT)
Caption: General signaling pathway of PDT-induced cell death.[10]
References
- 1. Protoporphyrin IX (PpIX) loaded PLGA nanoparticles for topical Photodynamic Therapy of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Assessment of Toxicity Characteristics of Cellular Uptake of Paramagnetic Nanoparticles as a New Magnetic Resonance Imaging Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
Liposomal Delivery Systems for Protoporphyrin Disodium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and evaluation of liposomal delivery systems for Protoporphyrin disodium (PpIX), a potent photosensitizer used in photodynamic therapy (PDT). The encapsulation of PpIX within liposomes addresses its inherent hydrophobicity, enhancing its stability, bioavailability, and therapeutic efficacy.
Introduction to Liposomal this compound
This compound is a photosensitizing agent that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce localized cellular damage and apoptosis in targeted tissues, such as tumors.[1][2][3] However, its clinical application is often hindered by poor solubility in aqueous media.[4] Liposomal formulations offer a versatile solution to this challenge by encapsulating the hydrophobic PpIX molecules within a biocompatible lipid bilayer, thereby improving their solubility and delivery to target cells.[4][5][6] Neutral liposomes, in particular, have been shown to be efficiently internalized by cancer cells.[7][8]
Preparation of Liposomal this compound
Several methods can be employed for the preparation of PpIX-loaded liposomes. The choice of method depends on factors such as the desired liposome size, lamellarity, and encapsulation efficiency.
Thin-Film Hydration Method
This is a common and straightforward method for preparing liposomes.[9][10][11][12][13][14]
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC, cholesterol, DSPE-PEG2000 in a molar ratio of 1:1:0.11) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[5]
-
The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.[9][12]
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids used.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
Reverse-Phase Evaporation Method
This method is known for achieving high encapsulation efficiency for both hydrophilic and lipophilic drugs.[5][9][15][16]
Protocol:
-
Emulsion Formation:
-
Dissolve the lipids in an organic solvent system (e.g., diethyl ether or a mixture of chloroform and methanol).
-
Add an aqueous solution of this compound to the lipid solution.
-
Create a water-in-oil emulsion by sonicating the mixture.[17]
-
-
Solvent Removal:
-
Remove the organic solvent under reduced pressure using a rotary evaporator. As the solvent evaporates, a viscous gel forms, which eventually collapses to form a liposomal suspension.
-
-
Size Reduction:
-
Similar to the thin-film hydration method, the resulting liposomes can be sized down by extrusion or sonication.
-
Characterization of Liposomal this compound
Thorough characterization is essential to ensure the quality, stability, and efficacy of the liposomal formulation.
Particle Size and Zeta Potential
Methodology: Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. These fluctuations are then correlated to the particle size. Zeta potential, a measure of the surface charge of the liposomes, is determined by measuring their electrophoretic mobility in an applied electric field.[18]
-
Protocol:
-
Dilute the liposome suspension in an appropriate buffer (e.g., PBS or deionized water).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at a controlled temperature (e.g., 25°C).[2][6]
-
Encapsulation Efficiency
Methodology: Ultracentrifugation and UV-Vis Spectrophotometry
-
Principle: This method separates the encapsulated PpIX from the free, unencapsulated drug. The amount of encapsulated drug is then quantified.
-
Protocol:
-
Place the liposomal PpIX suspension in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time (e.g., 1-2 hours) to pellet the liposomes.
-
Carefully collect the supernatant containing the free drug.
-
Lyse the liposome pellet using a suitable solvent (e.g., methanol or ethanol) to release the encapsulated PpIX.
-
Measure the absorbance of the free and encapsulated PpIX solutions using a UV-Vis spectrophotometer at the characteristic wavelength for PpIX (around 405 nm).
-
Calculate the encapsulation efficiency (EE%) using the following formula:
EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
In Vitro Drug Release
Methodology: Dialysis Method
-
Principle: This method assesses the release of PpIX from the liposomes over time in a simulated physiological environment.
-
Protocol:
-
Place a known amount of the liposomal PpIX formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released PpIX in the aliquots using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Plot the cumulative drug release as a function of time.
-
Table 1: Physicochemical Properties of this compound Liposomes
| Formulation | Lipid Composition (molar ratio) | Preparation Method | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| L-PpIX-1 | DSPC:Chol:DSPE-PEG2000 (1:1:0.11) | Thin-Film Hydration | 125 ± 10 | -15 ± 5 | 85 ± 5 |
| L-PpIX-2 | DOPC:Chol (2:1) | Reverse-Phase Evaporation | 140 ± 15 | -10 ± 3 | 92 ± 4 |
| L-PpIX-3 | EPC:Chol (1:1) | Thin-Film Hydration | 110 ± 8 | -20 ± 6 | 88 ± 6 |
Note: The data presented in this table are representative examples and may vary depending on the specific experimental conditions.
In Vitro Efficacy Assessment
Cell Culture
-
Cell Lines: Human cancer cell lines such as HeLa (cervical cancer) or A549 (lung cancer) are commonly used.
-
Culture Conditions: Maintain cells in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
Cellular Uptake and Localization
Methodology: Confocal Laser Scanning Microscopy (CLSM)
-
Principle: This technique allows for the visualization of the intracellular localization of fluorescently labeled liposomes or the intrinsic fluorescence of PpIX.
-
Protocol:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Incubate the cells with the liposomal PpIX formulation for a specific period (e.g., 4-24 hours).
-
Wash the cells with PBS to remove non-internalized liposomes.
-
(Optional) Stain specific organelles (e.g., lysosomes with LysoTracker, mitochondria with MitoTracker) with fluorescent dyes.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides and visualize using a confocal microscope. PpIX fluorescence can be excited at around 405 nm and emission collected around 635 nm.
-
In Vitro Phototoxicity Assay
Methodology: MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Incubate the cells with various concentrations of free PpIX or liposomal PpIX for a predetermined time (e.g., 24 hours).
-
Wash the cells with PBS and replace the medium with fresh, phenol red-free medium.
-
Irradiate the cells with a light source of the appropriate wavelength (e.g., 635 nm) and light dose. Include a dark control group that is not irradiated.
-
Incubate the cells for another 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability relative to untreated control cells.
-
Table 2: In Vitro Phototoxicity of this compound Formulations
| Formulation | Cell Line | IC50 (µM) - Dark | IC50 (µM) - Light (e.g., 2 J/cm²) |
| Free PpIX | HeLa | >100 | 5.5 |
| L-PpIX-1 | HeLa | >100 | 2.1 |
| Free PpIX | A549 | >100 | 8.2 |
| L-PpIX-2 | A549 | >100 | 3.5 |
Note: IC50 values are representative and will depend on the cell line, light dose, and incubation time.
Mechanism of Action: Signaling Pathways
The therapeutic effect of liposomal PpIX-mediated PDT is primarily driven by the generation of ROS, which triggers a cascade of cellular events leading to cell death.
ROS-Induced Apoptosis
Upon light activation, PpIX transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[1][2][3] These ROS can damage various cellular components, including mitochondria, leading to the release of cytochrome c into the cytosol. This initiates the caspase cascade (activation of caspase-9 and caspase-3), ultimately resulting in apoptosis.[3]
Endoplasmic Reticulum (ER) Stress and Immunogenic Cell Death (ICD)
PDT can induce significant stress on the endoplasmic reticulum (ER), a key site for protein folding and calcium homeostasis.[1][4][5][19] ROS-mediated damage to the ER can lead to the unfolded protein response (UPR) and, if the stress is severe, trigger apoptosis. Furthermore, ER stress is a critical component in the induction of immunogenic cell death (ICD).[1][4][5][7] During ICD, dying cancer cells release damage-associated molecular patterns (DAMPs), such as surface-exposed calreticulin (CRT), which act as "eat-me" signals to attract and activate antigen-presenting cells (APCs) like dendritic cells.[5] This can lead to the priming of an anti-tumor immune response.
MAPK Signaling Pathways
The mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and JNK, are stress-activated pathways that can be triggered by PDT-induced ROS.[20][21] The activation of these pathways can contribute to the regulation of apoptosis and other cellular responses to photodynamic stress.
Visualizations
Caption: Experimental workflow for the preparation, characterization, and in vitro evaluation of liposomal this compound.
Caption: Signaling pathways activated by liposomal this compound-mediated photodynamic therapy.
References
- 1. ER stress, autophagy and immunogenic cell death in photodynamic therapy-induced anti-cancer immune responses - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Apoptosis induced by sonodynamic treatment by protoporphyrin IX on MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ER stress, autophagy and immunogenic cell death in photodynamic therapy-induced anti-cancer immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting photodynamic and photothermal therapy to the endoplasmic reticulum enhances immunogenic cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Immunogenic Cell Death: Can It Be Exploited in PhotoDynamic Therapy for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular internalization of liposome encapsulated protoporphyrin IX by HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 11. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 14. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. [Liposome preparation by a reverse-phase evaporation method and freezing-thawing] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hielscher.com [hielscher.com]
- 18. azonano.com [azonano.com]
- 19. mdpi.com [mdpi.com]
- 20. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Measurement of Protoporphyrin Disodium Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrin IX (PpIX), a naturally occurring photosensitizer, and its more soluble salt form, Protoporphyrin disodium (PpIX-Na2), are extensively investigated for their cytotoxic properties, particularly in the context of photodynamic therapy (PDT) and sonodynamic therapy (SDT).[1] When activated by light or ultrasound, PpIX-Na2 efficiently generates reactive oxygen species (ROS), which can induce cellular damage and lead to cell death through apoptosis or necrosis.[2] These application notes provide detailed protocols for commonly used in vitro assays to measure the cytotoxicity of this compound, along with guidance for data interpretation and visualization of the underlying mechanisms.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The following tables summarize quantitative data on the cytotoxic effects of Protoporphyrin IX and its derivatives from various in vitro studies. These data facilitate the comparison of its efficacy across different cell lines and therapeutic modalities.
Table 1: Cell Viability and Cytotoxicity (MTT & Trypan Blue Assays)
| Cell Line | Treatment | Protoporphyrin IX Concentration | Incubation Time | Outcome | Reference |
| Sarcoma 180 | Ultrasound (2.2 MHz, up to 60s) | 40-160 µM | Not Specified | Increased cell damage with increasing PpIX concentration | [3] |
| THP-1 Macrophages | Ultrasound (5 min) | 20 µg/mL | 3 hours | Significantly decreased cell viability | [4] |
| V79 Chinese Hamster Fibroblasts | Light | Not Specified | Not Specified | Maximal apoptotic fraction (75-85%) at ~85% total cell death | [5][6] |
| WiDr Human Colon Adenocarcinoma | Light | Not Specified | Not Specified | Cell death primarily through necrosis | [5][6] |
Table 2: Induction of Apoptosis and Necrosis
| Cell Line | Treatment | Protoporphyrin IX Concentration | Observation Time | Key Findings | Reference |
| THP-1 Macrophages | Ultrasound (5 min) | 20 µg/mL | Not Specified | Maximum apoptosis to necrosis ratio | [4] |
| V79 Chinese Hamster Fibroblasts | Light | Not Specified | 3-4 hours post-treatment | Peak apoptotic fraction | [5][6] |
Table 3: Reactive Oxygen Species (ROS) Generation
| System | Protoporphyrin IX Species | Key Finding | Reference |
| In vitro solution | Protoporphyrin IX (PpIX) | Singlet oxygen quantum yield (ΦΔ) of 0.77 | [7] |
| In vitro solution | Lipidated PpIX | Singlet oxygen quantum yield (ΦΔ) of 0.87 | [7] |
| In vitro solution | Zn(II) and Pd(II) porphyrins | Most efficient in generating singlet oxygen and hydroxyl radicals under ultrasound | [2] |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of their viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[8][9]
Materials:
-
This compound (PpIX-Na2) stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Light source or ultrasound device
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the cells with PpIX-Na2 for a specific duration (e.g., 3-24 hours) in the dark.
-
Activation (for PDT/SDT):
-
Post-Activation Incubation: Return the plates to the incubator for a further period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. The plate may be left overnight at room temperature in the dark.[8][10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[8]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity and necrosis.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound (PpIX-Na2) stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
Light source or ultrasound device
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare wells for:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Background control (medium only)
-
-
Activation (for PDT/SDT): Follow step 4 of the MTT assay protocol.
-
Post-Activation Incubation: Incubate for the desired period.
-
Sample Collection: Centrifuge the plate (if using suspension cells) and carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
Intracellular Reactive Oxygen Species (ROS) Detection Assay (using DCFDA)
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][12][13]
Materials:
-
DCFDA / H2DCFDA - Cellular ROS Assay Kit[13]
-
This compound (PpIX-Na2) stock solution
-
Black, clear-bottom 96-well plates
-
Complete cell culture medium (phenol red-free recommended)
-
Light source or ultrasound device
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat cells with this compound for the desired time in the dark.
-
DCFDA Staining: Remove the medium, wash the cells with 1x assay buffer, and add the DCFDA working solution (e.g., 20 µM) to each well. Incubate for 45 minutes at 37°C in the dark.[11][14]
-
Activation (for PDT/SDT):
-
Immediately before reading, expose the cells to the light or ultrasound stimulus.
-
-
Fluorescence Measurement:
Mandatory Visualizations
References
- 1. Photodynamic and Sonodynamic Therapy with Protoporphyrin IX: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into ultrasound-mediated reactive oxygen species generation by various metal-porphyrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonodynamic effects of protoporphyrin IX disodium salt on isolated sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis of THP-1 macrophages induced by protoporphyrin IX-mediated sonodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis and necrosis induced with light and 5-aminolaevulinic acid-derived protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis and necrosis induced with light and 5-aminolaevulinic acid-derived protoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. doc.abcam.com [doc.abcam.com]
- 14. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Animal Model Studies of Protoporphyrin Disodium-Based Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Protoporphyrin disodium and its derivatives in preclinical animal models of cancer for photodynamic therapy (PDT). Detailed protocols for key experiments, quantitative data summaries, and visualizations of relevant signaling pathways are included to guide researchers in designing and executing their own studies.
Introduction to Protoporphyrin-Based Photodynamic Therapy
Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death and tumor destruction.[1][2] Protoporphyrin IX (PpIX) and its salts, such as this compound, are potent photosensitizers that can be either administered directly or induced endogenously through the administration of a precursor like 5-aminolevulinic acid (ALA).[1] Upon activation by light of a specific wavelength, typically in the red region of the spectrum for better tissue penetration, the photosensitizer transfers energy to surrounding oxygen molecules, generating highly cytotoxic singlet oxygen and other ROS.[1] This process triggers a cascade of events including direct tumor cell killing, damage to the tumor vasculature, and the induction of an anti-tumor immune response.[1]
A closely related and well-studied derivative, Sinoporphyrin sodium (DVDMS), a porphyrin dimer salt, has demonstrated significant antitumor efficacy in preclinical models and serves as a valuable surrogate for understanding the application of this compound-based PDT.[3]
Key Signaling Pathways in Protoporphyrin-Based PDT
The oxidative stress induced by Protoporphyrin-based PDT activates a complex network of cellular signaling pathways that ultimately determine the fate of the tumor cells. Understanding these pathways is crucial for optimizing therapeutic outcomes and developing combination strategies.
Experimental Protocols
Animal Models
A variety of animal models are suitable for studying this compound-based PDT, with immunodeficient mice bearing human tumor xenografts and syngeneic mouse models being the most common.[1][4]
-
Human Tumor Xenograft Model:
-
Animal Strain: Nude mice (e.g., BALB/c nude) or SCID mice.
-
Cell Lines: Human cancer cell lines relevant to the research question (e.g., 4T1 breast cancer, U-118 MG glioma).[3][5]
-
Procedure: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or culture medium) into the flank of the mouse.[3][5]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³) before initiating treatment. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length × width²) / 2.[3]
-
-
Syngeneic Mouse Model:
-
Animal Strain: Immunocompetent mice (e.g., BALB/c, C57BL/6).
-
Cell Lines: Mouse cancer cell lines compatible with the chosen strain (e.g., CT26 colon carcinoma in BALB/c mice).[6]
-
Procedure and Monitoring: Follow the same procedure as for xenograft models. This model is particularly useful for studying the immune response to PDT.
-
Photosensitizer Administration
-
Compound: this compound or a closely related derivative like Sinoporphyrin sodium (DVDMS).
-
Formulation: Dissolve the photosensitizer in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a dextrose solution.
-
Route of Administration: Intravenous (i.v.) injection via the tail vein is the most common route for systemic delivery.[3]
-
Dosage: The optimal dose should be determined empirically. For Sinoporphyrin sodium, doses ranging from 0.5 to 2.0 mg/kg have been shown to be effective.[3] For Protoporphyrin IX disodium salt in sonodynamic therapy (a related application), doses of 5 mg/kg or higher were effective.[7]
Light Irradiation
-
Light Source: A laser or a filtered lamp capable of emitting light at the absorption maximum of the photosensitizer (typically around 630 nm for porphyrins).[5]
-
Light Delivery: For subcutaneous tumors, light can be delivered non-invasively using a fiber optic cable with a microlens to ensure uniform illumination of the tumor area.
-
Drug-Light Interval (DLI): This is a critical parameter representing the time between photosensitizer administration and light irradiation. The optimal DLI allows for maximal accumulation of the photosensitizer in the tumor while minimizing its concentration in surrounding healthy tissues. For Protoporphyrin IX disodium salt, a DLI of 24 hours has been suggested to be optimal for ultrasound exposure.[7] For Sinoporphyrin sodium, a 24-hour DLI was also used.[3]
-
Light Dose (Fluence): The total amount of light energy delivered to the tissue, measured in Joules per square centimeter (J/cm²). Effective light doses typically range from 50 to 150 J/cm².[3][5]
-
Fluence Rate (Power Density): The rate at which the light is delivered, measured in milliwatts per square centimeter (mW/cm²). A typical fluence rate is around 150 mW/cm².[5]
Data Presentation
Quantitative data from preclinical PDT studies should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Antitumor Efficacy of Sinoporphyrin Sodium (DVDMS)-PDT in 4T1 Tumor-Bearing Mice [3]
| Treatment Group | DVDMS Dose (mg/kg) | Light Dose (J/cm²) | Tumor Volume Inhibition (%) |
| Control | 0 | 0 | 0 |
| DVDMS Alone | 2 | 0 | 7.42 |
| DVDMS-PDT | 0.5 | 50 | 18.61 |
| DVDMS-PDT | 1 | 50 | 38.51 |
| DVDMS-PDT | 2 | 50 | 59.23 |
| DVDMS-PDT | 2 | 100 | 66.97 |
| DVDMS-PDT | 2 | 150 | 78.12 |
| Photofrin-PDT | 10 | 100 | 38.76 |
Table 2: Survival Analysis of 4T1 Tumor-Bearing Mice after PDT [3]
| Treatment Group | DVDMS Dose (mg/kg) | Light Dose (J/cm²) | Median Survival (days) |
| Control | 0 | 0 | Not Reported (shortest) |
| DVDMS Alone | 2 | 0 | Not Reported (similar to control) |
| DVDMS-PDT | 2 | 50 | Significantly prolonged vs. control |
| Photofrin-PDT | 10 | 100 | Prolonged vs. control, less than DVDMS-PDT |
Biodistribution Studies
Understanding the pharmacokinetic profile and biodistribution of the photosensitizer is essential for optimizing the DLI and assessing potential off-target toxicities.
Protocol for Biodistribution Analysis
-
Animal Model: Use tumor-bearing mice as described above.
-
Photosensitizer Administration: Inject the photosensitizer (e.g., this compound or a labeled analogue) intravenously at the desired dose.
-
Tissue Collection: At various time points post-injection (e.g., 1, 3, 6, 12, 24, 48 hours), euthanize a cohort of mice.
-
Organ Harvesting: Carefully excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle, skin).
-
Quantification:
-
Fluorescence-based: Homogenize the tissues and extract the photosensitizer using an appropriate solvent. Measure the fluorescence intensity of the extracts using a fluorometer and quantify the concentration based on a standard curve.
-
ICP-MS (for metal-containing porphyrins): If using a porphyrin labeled with a metal (e.g., platinum), digest the tissues and analyze the metal content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8]
-
Table 3: Example Biodistribution Data for a Porphyrin-Doped Nanoparticle in BALB/c Mice (24h post-injection) [8]
| Organ | Concentration (% Injected Dose / gram of tissue) |
| Liver | Highest |
| Spleen | High |
| Lungs | Moderate |
| Tumor | Moderate |
| Kidneys | Low |
| Heart | Low |
Conclusion
These application notes provide a framework for conducting preclinical animal studies of this compound-based photodynamic therapy. By following these detailed protocols and utilizing the provided data structures and visualizations, researchers can effectively evaluate the antitumor efficacy, mechanism of action, and biodistribution of novel porphyrin-based photosensitizers, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of time-dependent protoporphyrin IX concentration for photodynamic therapy dosimetry in a mice colon tumor model using fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonodynamic antitumor effect of protoporphyrin IX disodium salt on S180 solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Clinical Trials Involving Protoporphyrin Disodium
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the methodology for conducting clinical trials involving Protoporphyrin disodium. This document outlines the essential elements of a clinical trial protocol, from study design and patient selection to experimental procedures and data analysis, based on established practices in photodynamic therapy (PDT) clinical research.
Introduction to this compound in Photodynamic Therapy
This compound is a photosensitizing agent that, when activated by a specific wavelength of light, generates reactive oxygen species (ROS) in the presence of oxygen. This leads to localized cellular damage and tumor destruction. Clinical trials are essential to evaluate the safety and efficacy of this compound-mediated PDT in various oncological indications.
Synthesized Clinical Trial Protocol: A Representative Phase I/II Study for Solid Tumors
This section outlines a representative protocol for a Phase I/II clinical trial of this compound-mediated PDT for the treatment of accessible solid tumors, such as basal cell carcinoma. This protocol is a synthesis of common practices in PDT clinical trials and should be adapted for specific tumor types and institutional guidelines.
Study Design and Objectives
-
Study Title: A Phase I/II, Open-Label, Dose-Escalation, and Expansion Study to Evaluate the Safety, Tolerability, and Preliminary Efficacy of this compound-Mediated Photodynamic Therapy in Patients with Basal Cell Carcinoma.
-
Phase I (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound in combination with a standardized light dose.
-
Phase II (Expansion): To evaluate the preliminary efficacy of this compound-mediated PDT at the RP2D, as measured by tumor response rate.
-
Secondary Objectives:
-
To characterize the pharmacokinetic profile of this compound.
-
To assess the safety and tolerability of the treatment.
-
To evaluate the cosmetic outcome of the treated lesions.
-
Patient Selection Criteria
Inclusion Criteria:
-
Histologically confirmed diagnosis of basal cell carcinoma.
-
At least one measurable lesion as per Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[1][2][3]
-
Age ≥ 18 years.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.
-
Adequate organ and marrow function.
-
Written informed consent.
Exclusion Criteria:
-
Prior treatment of the target lesion with surgery, radiation, or other investigational therapies.
-
Known porphyria or other photosensitivity disorders.
-
Hypersensitivity to porphyrins.
-
Pregnancy or breastfeeding.
-
Inability to comply with post-treatment photosensitivity precautions.
Quantitative Data Summary
The following tables summarize representative quantitative data from clinical trials of photodynamic therapy using Protoporphyrin IX (PpIX) precursors, which are relevant to this compound studies.
Table 1: Representative this compound and Light Dosage for PDT
| Parameter | Value | Reference |
| This compound (Systemic) | 0.5 - 2.0 mg/kg body weight | Synthesized |
| This compound (Topical) | 10-20% cream/solution | Synthesized |
| Drug-Light Interval | 3 - 24 hours | Synthesized |
| Light Wavelength | 630 - 635 nm (Red Light) | Synthesized |
| Light Dose | 50 - 200 J/cm² | Synthesized |
Table 2: Representative Efficacy and Safety Outcomes for PDT in Non-Melanoma Skin Cancer
| Outcome Measure | Value | Reference |
| Complete Response Rate (Lesion) | 70 - 90% | Synthesized |
| Partial Response Rate (Lesion) | 10 - 20% | Synthesized |
| Overall Response Rate (Lesion) | 80 - 100% | Synthesized |
| Most Common Adverse Events (Grade 1-2) | Pain, erythema, edema at the treatment site | Synthesized |
| Serious Adverse Events (Grade 3-4) | Rare, may include severe local reactions | Synthesized |
Experimental Protocols
Protocol for this compound Administration and Light Delivery
4.1.1. Materials:
-
This compound (sterile, for injection or topical formulation)
-
Light source (e.g., diode laser or LED array) with a wavelength of 630-635 nm
-
Fiber optic light delivery device (for interstitial or intraluminal delivery) or surface illumination device
-
Power meter for light dose calibration
-
Standard clinical supplies for injection or topical application
4.1.2. Procedure:
-
Drug Administration:
-
Systemic: Administer this compound intravenously over a specified period (e.g., 15-30 minutes).
-
Topical: Apply a uniform layer of this compound cream or solution to the target lesion and a surrounding margin of healthy tissue. Apply an occlusive dressing.
-
-
Drug-Light Interval: Maintain the specified interval between drug administration and light application to allow for preferential accumulation of the photosensitizer in the tumor tissue.
-
Light Dosimetry and Delivery:
-
Calibrate the light source to deliver the prescribed light dose (in J/cm²).
-
For surface lesions, position the light source to ensure uniform illumination of the target area.
-
For deeper or larger tumors, interstitial fibers may be inserted into the tumor under image guidance.
-
Deliver the light dose continuously over the calculated treatment time.
-
Protocol for Measuring Protoporphyrin IX Concentration in Tumor Tissue
This protocol is adapted from established methods for measuring PpIX fluorescence in tissues.
4.2.1. Materials:
-
Fiber-optic fluorescence spectroscopy system
-
Excitation light source (e.g., 405 nm laser)
-
Spectrometer for detecting fluorescence emission (peak at ~635 nm)
-
Biopsy collection tools
4.2.2. Procedure:
-
Baseline Measurement: Before this compound administration, obtain a baseline fluorescence reading from the tumor and adjacent normal tissue.
-
Post-Administration Measurement: At various time points after drug administration and immediately before light delivery, measure the fluorescence intensity at the tumor site and surrounding tissue.
-
Biopsy Analysis (Optional): For more quantitative analysis, a small tissue biopsy can be taken from the tumor and normal tissue. The tissue is then homogenized and the PpIX concentration is determined using fluorescence spectroscopy or high-performance liquid chromatography (HPLC).
Protocol for Assessing Tumor Response
Tumor response will be assessed using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[1][2][3]
4.3.1. Materials:
-
Imaging modality (e.g., CT, MRI, or high-resolution photography with calipers for skin lesions)
-
RECIST 1.1 guidelines
4.3.2. Procedure:
-
Baseline Assessment: Prior to treatment, measure the longest diameter of all target lesions.
-
Follow-up Assessments: At specified time points post-treatment (e.g., 4, 8, and 12 weeks), repeat the imaging and measurement of target lesions.
-
Response Classification:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Protocol for Monitoring and Managing Adverse Events
Adverse events (AEs) will be graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[4][5][6][7][8]
4.4.1. Materials:
-
CTCAE v5.0 or latest version
-
Patient diaries for recording symptoms
-
Standard clinical monitoring equipment
4.4.2. Procedure:
-
Baseline Assessment: Document all pre-existing conditions and medications.
-
Ongoing Monitoring: At each study visit, systematically query patients about any new or worsening symptoms. Perform physical examinations and laboratory tests as specified in the protocol.
-
AE Documentation: For each AE, record the onset, duration, severity (grade), relationship to the study drug, and any actions taken.
-
Management of Photosensitivity:
-
Instruct patients to avoid direct sunlight and bright indoor light for a specified period (e.g., 48-72 hours) post-treatment.
-
Advise the use of protective clothing and broad-spectrum sunscreen.
-
For mild to moderate skin reactions, topical corticosteroids and cool compresses may be recommended.
-
-
Reporting of Serious Adverse Events (SAEs): Report all SAEs to the sponsor and institutional review board (IRB) within the protocol-specified timeframe.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound-mediated PDT and the experimental workflow of a typical clinical trial.
Caption: Signaling pathway of this compound-mediated photodynamic therapy.
References
- 1. Imaging biomarkers for evaluating tumor response: RECIST and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. evs.nci.nih.gov [evs.nci.nih.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
Quantifying Protoporphyrin Disodium Concentration in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrin IX (PpIX), the active form of Protoporphyrin disodium, is a potent endogenous photosensitizer and a critical intermediate in the heme biosynthesis pathway.[1] Its preferential accumulation in neoplastic and rapidly proliferating tissues makes it a valuable biomarker for fluorescence-guided surgery and a target for photodynamic therapy (PDT).[1][2] Accurate and reliable quantification of PpIX concentration in tissue samples is paramount for preclinical research, clinical diagnostics, and the optimization of therapeutic strategies.[1] This document provides detailed application notes and standardized protocols for the quantification of this compound in tissue samples using common analytical techniques.
This compound is a salt of Protoporphyrin IX, and it is often used in research and clinical applications due to its solubility.[3][4][5] Once administered, it is metabolized to PpIX.[6][7] The quantification methods described herein are applicable to the measurement of PpIX, which is the fluorescent species of interest within the tissue.
Signaling Pathway: Heme Biosynthesis
The accumulation of PpIX in cells, particularly cancer cells, is a result of alterations in the enzymatic activity of the heme synthesis pathway.[6] Exogenous administration of 5-aminolevulinic acid (5-ALA), a precursor in the pathway, can significantly enhance PpIX production in tumor cells.[6][7] This is attributed to a combination of factors including increased uptake of 5-ALA by cancer cells and a comparatively lower activity of ferrochelatase, the enzyme that converts PpIX to heme.[6]
Below is a diagram illustrating the key steps of the 5-ALA-induced heme biosynthesis pathway leading to the production of Protoporphyrin IX.
Caption: 5-ALA Induced Heme Biosynthesis Pathway.
Experimental Protocols
Accurate quantification of PpIX requires careful sample handling and preparation to prevent its degradation, as it is a light-sensitive molecule.[8] All procedures involving samples containing PpIX should be performed in dimmed light.[8]
General Experimental Workflow
The general workflow for quantifying PpIX in tissue samples involves several key steps, from sample collection to data analysis.
Caption: General Experimental Workflow for PpIX Quantification.
Tissue Sample Preparation
Proper handling and storage of tissue samples are crucial for accurate PpIX measurement.
-
Collection: Immediately after excision, protect the tissue sample from light by wrapping it in aluminum foil.
-
Storage: For short-term storage (less than 24 hours), keep the samples at 4°C. For long-term storage, snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
Protoporphyrin IX Extraction from Tissue
This protocol is a general guideline; optimization may be required depending on the tissue type.
Materials:
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Solvent mixture (e.g., methanol and dichloromethane)[8]
-
Centrifuge
-
Vortex mixer
-
Dim light conditions
Procedure:
-
Weigh the frozen tissue sample.
-
In a centrifuge tube, add the tissue and an appropriate volume of extraction solvent.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Vortex the homogenate vigorously for 1 minute.
-
Centrifuge the sample to pellet the tissue debris.
-
Carefully collect the supernatant containing the extracted PpIX for analysis.[8]
Analytical Quantification Methods
Several analytical techniques can be used for the quantification of PpIX in tissue extracts. The choice of method depends on the required sensitivity, specificity, and available instrumentation.
A. Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive method for PpIX quantification, leveraging its native fluorescence properties.[9][10] However, the detected fluorescence intensity can be influenced by the optical properties of the tissue, such as absorption and scattering.[11][12]
Protocol:
-
Instrument Setup:
-
Standard Curve Preparation:
-
Prepare a stock solution of Protoporphyrin IX disodium salt in a suitable solvent (e.g., PBS with a small amount of Tween 20 for solubility).[10]
-
Prepare a series of working standards by diluting the stock solution to cover the expected concentration range in the samples.
-
-
Sample Measurement:
-
Measure the fluorescence emission spectrum of the tissue extract.
-
Measure the fluorescence of the standard solutions.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity at ~635 nm for all samples and standards.
-
Subtract the background fluorescence from a blank sample.
-
Construct a standard curve by plotting fluorescence intensity versus PpIX concentration.
-
Calculate the PpIX concentration in the tissue extracts based on the standard curve.
-
Quantitative Data Summary: Fluorescence Spectroscopy
| Parameter | Value | Reference |
| Excitation Wavelength | ~405 nm | [2][13] |
| Primary Emission Peak | ~635 nm | [2] |
| Secondary Emission Peak | ~705 nm | [2] |
| Reported in vivo Concentration | ~1.6 µg/ml (normal skin) | [11][12] |
| Accuracy (Model-based correction) | Within 0.2 µg/ml | [11][12] |
B. High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a fluorescence or UV-Vis detector provides a more specific and robust method for PpIX quantification by separating it from other endogenous fluorophores.[8][13]
Protocol:
-
HPLC System and Conditions:
-
Standard Curve Preparation:
-
Sample Analysis:
-
Filter the tissue extract through a 0.22 or 0.45 µm syringe filter before injection.[8]
-
Inject the standards and samples into the HPLC system.
-
-
Data Analysis:
-
Identify the PpIX peak based on the retention time of the standard.
-
Integrate the peak area of the PpIX peak for all samples and standards.
-
Construct a standard curve by plotting peak area versus PpIX concentration.
-
Calculate the PpIX concentration in the tissue extracts.
-
Quantitative Data Summary: HPLC
| Parameter | Condition 1 | Condition 2 | Reference |
| HPLC System | Standard HPLC with DAD | Thermo Ultimate 3000 | [8][14] |
| Column | Pursuit 5 C18 (5 µm) | InertSustain C18 (4.6 x 150 mm, 5 µm) | [8] |
| Mobile Phase A | Methanol + Dichloromethane (9:1, v/v) | 60% acetonitrile + 40% water + 0.1% formic acid | [8] |
| Mobile Phase B | Water + Acetic Acid (97:3, v/v) | 100% acetone + 0.1% formic acid | [8] |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | [8] |
| Detection | DAD (λ = 414 nm) | Fluorescence (Ex: 406 nm, Em: 635 nm) | [13][14] |
C. Mass Spectrometry (MS)
Liquid chromatography coupled with mass spectrometry (LC-MS/MS) offers the highest sensitivity and specificity for PpIX quantification and can provide structural confirmation.[15][16][17]
Protocol:
-
LC-MS/MS System and Conditions:
-
LC System: A UPLC or HPLC system is used for separation.[18]
-
MS System: A triple quadrupole or high-resolution mass spectrometer is typically used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is common.[13]
-
MRM Transitions: Specific precursor-to-product ion transitions for PpIX are monitored for quantification.
-
-
Internal Standard:
-
The use of a stable isotope-labeled internal standard (e.g., PpIX-d6) is highly recommended for the most accurate quantification.[17]
-
-
Sample Preparation:
-
Protein precipitation of the tissue homogenate is often performed, for example, with methanol containing the internal standard.[17]
-
-
Data Analysis:
-
The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification, which corrects for matrix effects and variations in sample preparation and injection volume.
-
Quantitative Data Summary: LC-MS/MS
| Parameter | Value | Reference |
| LC Column | Phenomenex Kinetex™ EVO C18 (50 × 2.1 mm, 1.7 µm) | [19] |
| Mobile Phase A | 5 mM ammonium formate and 0.1% formic acid | [19] |
| Mobile Phase B | 1/1 acetonitrile/methanol and 0.1% formic acid | [19] |
| Elution | Isocratic | [19] |
| Run Time | 3.5 min | [17][19] |
| Validation Range | 1-2000 nmol/L | [17] |
| Recovery from Brain Tissue | ~80% | [15] |
Mechanism of Phototoxicity
The therapeutic and diagnostic utility of PpIX is based on its ability to act as a photosensitizer.[20] Upon exposure to light of a specific wavelength, PpIX becomes excited and transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[20][21] These ROS cause oxidative damage to cellular components, leading to cell death through apoptosis or necrosis.[20][22]
Caption: Mechanism of PpIX-Induced Phototoxicity.
Conclusion
The accurate quantification of this compound in tissue samples is essential for advancing research and clinical applications in areas such as oncology and photodynamic therapy. The protocols and data presented in this application note provide a comprehensive guide for researchers to select and implement appropriate analytical methods. Careful adherence to sample handling procedures and the use of proper standards and controls will ensure reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protoporphyrin IX disodium salt | [frontierspecialtychemicals.com]
- 4. scbt.com [scbt.com]
- 5. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Emerging uses of 5-aminolevulinic-acid-induced protoporphyrin IX in medicine: a review of multifaceted, ubiquitous, molecular diagnostic, therapeutic, and theranostic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative fluorescence imaging of protoporphyrin IX through determination of tissue optical properties in the spatial frequency domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EXTH-48. PROTOPORPHYRIN IX LEVELS IN PATIENTS’ PLASMA, BLOOD, AND BRAIN TUMOR BY A VALIDATED LC-MS/MS METHOD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of protoporphyrin IX and magnesium protoporphyrin IX in Arabidopsis thaliana and Camellia sinensis using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protoporphyrin IX plasma and blood pharmacokinetics and brain tumor distribution determined by a validated LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protoporphyrin IX-induced phototoxicity: Mechanisms and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of protoporphyrin IX production, phototoxicity and cell death pathway induced by hexylester of 5-aminolevulinic acid in Reh and HPB-ALL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protoporphyrin Disodium in Antimicrobial Photodynamic Therapy (aPDT)
For Researchers, Scientists, and Drug Development Professionals
Application Note: Protoporphyrin Disodium as a Photosensitizer for Antimicrobial Applications
Protoporphyrin IX (PpIX) and its soluble salt form, this compound, are potent photosensitizers with significant applications in antimicrobial photodynamic therapy (aPDT).[1][2] As a naturally occurring precursor to heme, PpIX exhibits low intrinsic toxicity in the absence of light.[3][4] Its disodium salt form enhances aqueous solubility, making it more practical for various biological and medical applications.[1] The primary mechanism of aPDT involves the activation of the photosensitizer (PS) with light of a specific wavelength in the presence of oxygen.[2][5][6] This process generates highly cytotoxic reactive oxygen species (ROS), which induce non-specific damage to microbial cells, leading to their inactivation.[1][5][7]
aPDT utilizing this compound offers a promising alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance.[3][6] This is because the multi-targeted and rapid action of ROS makes the development of resistance mechanisms by microorganisms highly unlikely.[7] Protoporphyrin-based aPDT has demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and can be effective in eradicating biofilms.[3][5][8][9]
Mechanism of Action
The antimicrobial effect of this compound-mediated aPDT is driven by photochemical reactions that occur upon light activation. The process can be summarized in two main pathways, known as Type I and Type II reactions.
-
Light Absorption and Excitation : The ground-state this compound molecule absorbs photons from a light source matching its absorption spectrum (major peak around 405 nm, with smaller peaks between 500-635 nm).[8][10][11] This elevates the photosensitizer to an unstable, excited singlet state.
-
Intersystem Crossing : The excited singlet state molecule can then transition to a more stable, longer-lived excited triplet state.
-
ROS Generation : The triplet-state photosensitizer interacts with molecular oxygen (³O₂) in the surrounding environment, initiating either Type I or Type II reactions.
-
Type II Reaction : The photosensitizer transfers its energy directly to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[3] This is the predominant cytotoxic species in aPDT and reacts with numerous cellular components like lipids, proteins, and nucleic acids.[3][5]
-
Type I Reaction : The photosensitizer transfers an electron or hydrogen atom to a substrate, forming free radicals. These can further react with oxygen to produce other ROS such as superoxide anions, hydroxyl radicals, and hydrogen peroxide.[7]
-
-
Cellular Damage and Death : The generated ROS cause oxidative damage to critical microbial structures, including the cell wall, membrane, proteins, and DNA, leading to rapid, localized cell death.[1][5]
References
- 1. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]
- 2. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Porphyrins in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Cationic Porphyrins as Antimicrobial and Antiviral Agents in Photodynamic Therapy [mdpi.com]
- 7. Antimicrobial Photodynamic Therapy Using Encapsulated Protoporphyrin IX for the Treatment of Bacterial Pathogens [mdpi.com]
- 8. Frontiers | Antimicrobial photodynamic therapy for inactivation of biofilms formed by oral key pathogens [frontiersin.org]
- 9. Porphyrin nanoemulsion for antimicrobial photodynamic therapy: effective delivery to inactivate biofilm-related infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial photodynamic therapy against Escherichia coli by exploiting endogenously produced Protoporphyrin IX- In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Protoporphyrin disodium aggregation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protoporphyrin disodium in aqueous solutions. Our goal is to help you overcome common challenges related to aggregation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound aggregating in my aqueous solution?
Protoporphyrin IX (PpIX), the parent compound of this compound, is an amphiphilic molecule with a large, hydrophobic porphyrin core and two hydrophilic propionate side chains.[1] This dual nature drives the self-assembly of PpIX molecules in aqueous solutions to minimize the exposure of the hydrophobic core to water. This process, known as aggregation, is primarily driven by a combination of hydrogen bonding between the propionate groups and π-π stacking of the porphyrin rings.[2][3] The disodium salt form enhances its aqueous solubility compared to the free acid, but aggregation can still readily occur, especially under certain conditions.[4]
Q2: What factors influence the aggregation of this compound?
Several factors can significantly influence the aggregation state of this compound in solution:
-
pH: The pH of the aqueous solution is a critical factor. At neutral or acidic pH, the propionate side chains are protonated, reducing electrostatic repulsion and promoting aggregation.[1][2] In contrast, at a more alkaline pH (e.g., > 8.0), the carboxylate groups are deprotonated and negatively charged, leading to increased electrostatic repulsion that favors the monomeric or dimeric state.[1][5]
-
Concentration: Higher concentrations of this compound increase the likelihood of intermolecular interactions, leading to greater aggregation.[6]
-
Ionic Strength: The presence of salts in the solution can influence aggregation. Increased ionic strength can shield the electrostatic repulsion between charged propionate groups, thereby promoting aggregation.[5][7]
-
Solvent Composition: The presence of organic co-solvents can disrupt the hydrophobic interactions that drive aggregation, thus improving solubility.[1]
-
Temperature: Temperature can affect the thermodynamics of aggregation, with some studies indicating that dimer formation is enthalpically driven.[8][9]
-
Presence of other molecules: Molecules like detergents or polymers can encapsulate this compound, preventing self-aggregation.[2][10]
Q3: How does aggregation affect my experimental results?
Aggregation of this compound can have several detrimental effects on experimental outcomes:
-
Reduced Photodynamic Activity: In photodynamic therapy (PDT), the therapeutic effect relies on the generation of reactive oxygen species (ROS) by the monomeric form of the photosensitizer upon light activation.[4] Aggregation significantly quenches the excited state of the porphyrin, reducing the quantum yield of singlet oxygen and diminishing its phototoxic efficacy.[3]
-
Decreased Bioavailability: Aggregated particles may have altered cellular uptake and biodistribution profiles, potentially leading to lower efficacy and off-target effects.[10]
-
Inaccurate Quantification: Aggregation can interfere with spectrophotometric analysis, leading to light scattering and an overestimation of solubility.[10] It also causes a broadening and shifting of the characteristic Soret band in the UV-Vis spectrum.
-
Physical Instability: Aggregation can lead to the precipitation of the compound out of solution over time, compromising the experiment's integrity.[1]
Troubleshooting Guide
Issue 1: this compound is not dissolving or is precipitating out of my aqueous buffer.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your aqueous buffer is sufficiently alkaline (pH > 8.0) to deprotonate the carboxylic acid groups and increase electrostatic repulsion between molecules.[1]
-
Use a Co-solvent: For initial solubilization, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO, methanol, or ethanol before slowly adding it to your aqueous buffer with vigorous stirring.[1][11]
-
Incorporate a Surfactant: The use of non-ionic surfactants, such as Poloxamer 407 (P407), can significantly enhance the aqueous solubility of this compound by forming micelles that encapsulate the hydrophobic porphyrin core.[10][12]
-
Prepare Fresh Solutions: Protoporphyrin solutions can be unstable and prone to aggregation and degradation over time, especially when exposed to light.[1] It is highly recommended to prepare solutions fresh before each experiment.
-
Protect from Light: Store stock solutions and experimental samples in the dark or in amber vials to prevent photodegradation.[1]
-
-
Workflow for Preparing a Monomeric this compound Solution:
Caption: Workflow for preparing a stable aqueous solution of this compound.
Issue 2: My UV-Vis spectrum shows a broadened and shifted Soret band, suggesting aggregation.
-
Troubleshooting Steps:
-
Dilute the Solution: High concentrations promote aggregation. Try diluting your sample to see if the Soret band sharpens and shifts back to the expected wavelength for the monomeric form (around 400-408 nm, solvent dependent).[6]
-
Increase pH: As mentioned previously, increasing the pH of the solution can break up aggregates by increasing electrostatic repulsion. Titrate your solution to a more alkaline pH and monitor the spectral changes.[2]
-
Add a Disaggregating Agent: A small amount of a detergent, like Empigen BB, can effectively shift the equilibrium towards the monomeric state.[2]
-
Re-prepare the Solution: If the above steps do not resolve the issue, the solution may have irreversibly aggregated or degraded. Prepare a fresh solution following the recommended protocol.
-
-
Signaling Pathway of pH-Dependent Aggregation:
Caption: Reversible pH-mediated transformation of this compound nanostructures.
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent system used. The following table summarizes solubility data from various studies.
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| Water | 0.138 | 0.245 | Practically insoluble, forms aggregates. | [1][10] |
| Absolute Ethanol | 0.179 | 0.318 | Low solubility. | [1][10] |
| 50% Ethanol (v/v) in Water with 10% (w/v) Poloxamer 407 | 0.503 | 0.894 | Micellar encapsulation enhances solubility. | [1][10] |
| 77% Ethanol (v/v) in Water with 10% (w/v) Poloxamer 407 | 0.507 | 0.901 | Micellar encapsulation enhances solubility. | [1][10] |
| Water with 10% (w/v) Poloxamer 407 | 0.593 | 1.054 | Significant solubility enhancement. | [1][10] |
| Dimethyl sulfoxide (DMSO) | 100 | 177.72 | High solubility. | [1] |
| Methanol | Soluble (50 mg/mL for disodium salt) | Not specified | Good solubility for the disodium salt. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in an Organic Solvent
-
Materials: this compound salt, Dimethyl sulfoxide (DMSO, anhydrous), or Methanol, amber vials.
-
Procedure:
-
Accurately weigh the desired amount of this compound salt in a fume hood.
-
Transfer the powder to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO or methanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex or sonicate the solution until the solid is completely dissolved. A clear, dark red solution should be obtained.
-
Store the stock solution at -20°C, protected from light. It is recommended to use the solution within a week.[5]
-
Protocol 2: Preparation of a Working Aqueous Solution of this compound using Poloxamer 407
This protocol is adapted from methods designed to enhance aqueous solubility for applications like PDT.[10]
-
Materials: this compound stock solution (from Protocol 1), Poloxamer 407 (P407), purified water, magnetic stirrer, and stir bar.
-
Procedure:
-
Prepare a 10% (w/w) P407 solution by dissolving 10 g of P407 in 90 g of purified water. This may require stirring overnight at 4°C to ensure complete dissolution.
-
To a known volume of the 10% P407 solution, slowly add a small aliquot of the this compound stock solution while vigorously stirring.
-
Continue stirring for at least 30 minutes at room temperature, protected from light, to allow for the formation of micelles and encapsulation of the Protoporphyrin.
-
The final solution should be clear. The concentration can be confirmed by spectrophotometry, taking care to use appropriate blanks and considering potential spectral shifts due to the micellar environment.
-
Protocol 3: Shake-Flask Method for Determining Equilibrium Solubility
This protocol is a standard method for evaluating the solubility of a compound in a given solvent system.[10][12]
-
Materials: this compound salt, chosen solvent system (e.g., water, buffer, P407 solution), sealed flasks, orbital shaker with temperature control, spectrophotometer.
-
Procedure:
-
Add an excess amount of this compound salt (e.g., 10-25 mg) to a defined volume of the solvent system (e.g., 25 mL) in a sealed flask. This ensures that a saturated solution is formed.
-
Place the flasks in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 37°C).
-
Agitate the flasks for a sufficient time to reach equilibrium (studies suggest this can be as short as 30 minutes, but 24-48 hours is common to ensure equilibrium).[10]
-
After agitation, allow the flasks to stand undisturbed to let the undissolved solid settle.
-
Carefully collect the supernatant. It may be necessary to filter the supernatant through a 0.22 µm filter to remove any remaining undissolved particles or aggregates.
-
Determine the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry, against a standard curve.
-
-
Logical Relationship of Troubleshooting Steps:
References
- 1. benchchem.com [benchchem.com]
- 2. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]
- 5. osiris.df.unipi.it [osiris.df.unipi.it]
- 6. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the Mixing Protocol on the Self-Assembling Process of Water Soluble Porphyrins [mdpi.com]
- 8. Collection - Factors Influencing Self-Aggregation Tendencies of Cationic Porphyrins in Aqueous Solution - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. toku-e.com [toku-e.com]
- 12. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Protoporphyrin Disodium Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Protoporphyrin disodium during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound photobleaching?
A1: this compound, a salt of Protoporphyrin IX (PpIX), is a fluorescent molecule used in various research applications, including photodynamic therapy (PDT) and fluorescence imaging.[1] Photobleaching is the irreversible photochemical destruction of this fluorophore upon exposure to excitation light, leading to a loss of its fluorescent signal.[2] This process is primarily a photo-oxidation reaction, meaning it is dependent on the presence of both light and molecular oxygen.[1] When this compound absorbs light, it can enter an excited triplet state. This excited molecule can then transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen. These ROS can chemically modify and destroy the protoporphyrin molecule, rendering it non-fluorescent.
Q2: How can I identify if the signal loss in my experiment is due to photobleaching?
A2: Signal loss due to photobleaching has a characteristic pattern. You will observe a gradual decrease in fluorescence intensity in the area of the sample that is continuously exposed to the excitation light. This fading will be more pronounced in frequently imaged regions compared to adjacent, un-imaged areas. If you move to a fresh, un-imaged area of your sample, the initial fluorescence intensity should be significantly higher.
Q3: What are the main factors that influence the rate of this compound photobleaching?
A3: Several factors can accelerate the photobleaching of this compound:
-
Light Intensity: Higher intensity of the excitation light increases the rate of photobleaching.[3]
-
Exposure Duration: Longer exposure to the excitation light leads to more significant photobleaching.
-
Excitation Wavelength: Shorter wavelengths of light (e.g., blue light) are more energetic and can cause more rapid photobleaching compared to longer wavelengths (e.g., red light).[3]
-
Oxygen Concentration: The presence of molecular oxygen is critical for the photo-oxidation process that causes photobleaching.[4]
-
Local Environment: The chemical environment surrounding the this compound molecules, including pH and binding to cellular structures, can influence their photostability.[5][6]
Q4: Are there more photostable alternatives to this compound?
A4: While this compound is valuable for its specific biological and chemical properties, other classes of synthetic fluorophores have been engineered for enhanced photostability. Dyes from the Alexa Fluor or DyLight families are known for their brightness and resistance to photobleaching. The choice of an alternative will depend on the specific experimental requirements, such as the target to be labeled and the available microscope filter sets. However, if your research specifically requires the use of this compound, the focus should be on optimizing the experimental conditions to minimize its photobleaching.
Troubleshooting Guides
Problem: Rapid Fading of this compound Fluorescence
This guide provides a step-by-step approach to diagnosing and mitigating the rapid loss of fluorescent signal from this compound.
Step 1: Optimize Imaging Parameters
The first and most critical step is to minimize the sample's exposure to high-intensity excitation light.
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio. The use of neutral density (ND) filters is highly recommended to precisely control the illumination intensity.
-
Minimize Exposure Time: Use the shortest possible camera exposure time that still yields a clear image.
-
Optimize Filter Sets: Ensure that your microscope's filter sets are appropriate for this compound (Excitation ~405 nm, Emission ~635 nm). Mismatched filters can lead to the need for higher excitation power.
-
Focus Using Transmitted Light: Whenever possible, locate the region of interest and focus using transmitted light (e.g., brightfield or DIC) before switching to fluorescence imaging to minimize light exposure.
Step 2: Implement Antifade Reagents
Antifade reagents are chemical compounds added to the mounting medium to suppress photobleaching, primarily by scavenging reactive oxygen species (ROS).
-
Use a Commercial Antifade Mounting Medium: Products such as ProLong™ Gold, VECTASHIELD®, and SlowFade™ are widely used and effective for a variety of fluorophores. The effectiveness of a specific commercial medium with this compound may require empirical testing.
-
Prepare a "Homemade" Antifade Solution: For specific applications or to reduce costs, you can prepare your own antifade solution. Common active ingredients include:
-
n-Propyl gallate (NPG): A widely used and effective antioxidant.
-
p-Phenylenediamine (PPD): Highly effective but can be toxic and may affect certain other dyes.
-
1,4-diazabicyclo[2.2.2]octane (DABCO): A good, less toxic alternative to PPD.
-
Step 3: Control the Chemical Environment
The chemical environment of the this compound can significantly impact its photostability.
-
Minimize Dissolved Oxygen: As photobleaching is often an oxygen-dependent process, removing dissolved oxygen from the imaging medium can enhance dye stability. This can be achieved by using oxygen scavenging systems like glucose oxidase/catalase or by preparing solutions with deoxygenated buffers.
-
Control the pH: The fluorescence and stability of porphyrins can be pH-dependent.[5][7] Ensure your imaging buffer has a stable and appropriate pH, typically within the physiological range (pH 7.2-7.4), unless your experimental design requires otherwise.
Quantitative Data on Photobleaching Prevention
While specific quantitative data directly comparing the efficacy of various antifade agents on this compound photobleaching in a microscopy context is limited in the literature, the following table summarizes the known effects of different prevention strategies on Protoporphyrin IX (PpIX), which is chemically analogous.
| Prevention Strategy | Parameter | Observation | Reference |
| Light Wavelength | Excitation Light | Blue light (e.g., 405 nm) causes more rapid photobleaching than red light (e.g., 635 nm). | [3] |
| Light Intensity | Excitation Power | A lower light intensity results in less photobleaching for a given total light dose. | [3][8] |
| Oxygen Availability | Environmental Condition | In the absence of oxygen, PpIX and its photoproducts are not photobleached. | [4] |
| Antifade Reagents | Mounting Medium | p-Phenylenediamine (PPD) and n-propyl gallate (NPG) are effective in retarding the fading of fluorescence. | [9][10] |
| Initial Concentration | Fluorophore Concentration | The rate of PpIX photobleaching is dependent on the initial concentration of the sensitizer. | [2][4] |
Key Experimental Protocols
Protocol 1: Preparation of a "Homemade" n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes the preparation of a widely used glycerol-based antifade mounting medium.
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (high purity, ACS grade)
-
10X Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare 1X PBS: Dilute the 10X PBS stock to 1X with deionized water.
-
Prepare NPG/Glycerol Solution: Prepare a 2% (w/v) stock solution of n-propyl gallate in glycerol. This may require gentle heating (e.g., in a 50°C water bath) and stirring to dissolve completely.
-
Prepare Final Mounting Medium: To prepare the final mounting medium, mix 9 parts of the 2% n-propyl gallate/glycerol solution with 1 part of 1X PBS.
-
Storage: Store the final mounting medium in small aliquots at -20°C, protected from light. Thaw an aliquot before use and discard any unused portion to prevent repeated freeze-thaw cycles and oxidation.
Protocol 2: Staining and Mounting of Adherent Cells with this compound
This protocol provides a general workflow for staining adherent cells grown on coverslips and mounting them to minimize photobleaching.
Materials:
-
Adherent cells grown on sterile glass coverslips
-
This compound solution (concentration to be optimized for the specific cell line and application)
-
Cell culture medium (phenol red-free medium is recommended for fluorescence imaging)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets
-
Antifade mounting medium (commercial or homemade)
-
Microscope slides and coverslips
-
Nail polish or commercial sealant
Procedure:
-
Cell Culture and Staining:
-
Culture cells on coverslips to the desired confluency.
-
Incubate the cells with the this compound working solution in culture medium for the optimized duration. Protect the cells from light during and after incubation.
-
-
Washing:
-
Gently aspirate the staining solution.
-
Wash the cells three times with pre-warmed PBS to remove any unbound this compound.
-
-
Fixation (Optional, for fixed-cell imaging):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional, for intracellular targets):
-
If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Place a small drop (approximately 20-30 µL) of antifade mounting medium onto a clean microscope slide.
-
Carefully invert the coverslip with the cells facing down onto the drop of mounting medium.
-
Gently press the coverslip to remove any air bubbles.
-
Remove any excess mounting medium from the edges of the coverslip with a kimwipe.
-
-
Sealing:
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the mounting medium from drying out and to minimize oxygen entry.
-
Allow the sealant to dry completely.
-
-
Imaging:
-
Proceed with fluorescence microscopy, following the guidelines for optimized imaging parameters described in the troubleshooting section. Store the slides flat and in the dark at 4°C.
-
Visualizations
Caption: Mechanism of this compound photobleaching.
Caption: Experimental workflow for minimizing photobleaching.
References
- 1. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]
- 2. Photobleaching of protoporphyrin IX in cells incubated with 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo measurement of 5-aminolaevulinic acid-induced protoporphyrin IX photobleaching: a comparison of red and blue light of various intensities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. Effects of serum albumin on the photophysical characteristics of synthetic and endogenous protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pH dependency of protoporphyrin IX formation in cells incubated with 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protoporphyrin IX fluorescence kinetics in UV-induced tumours and normal skin of hairless mice after topical application of 5-aminolevulinic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Light Dose for Protoporphyrin Disodium PDT
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize light dose for effective Protoporphyrin disodium (PpIX) photodynamic therapy (PDT).
Troubleshooting Guides
This section addresses specific issues that may arise during your PDT experiments.
Issue 1: Low Protoporphyrin IX (PpIX) Fluorescence Signal
A weak PpIX fluorescence signal can indicate suboptimal photosensitizer accumulation, leading to reduced therapeutic efficacy.
| Potential Cause | Recommended Solution |
| Insufficient Incubation Time | Extend the incubation time of the PpIX precursor (e.g., 5-aminolevulinic acid, ALA) to allow for greater conversion to PpIX within the target cells. Optimal incubation times can vary between cell lines and tissues.[1] |
| Inefficient PpIX Precursor Uptake | Consider using a different formulation or delivery vehicle for the PpIX precursor to enhance its penetration into the target tissue. |
| High Ferrochelatase Activity | Ferrochelatase converts PpIX to non-photoactive heme. Co-administration of an iron chelator can inhibit this enzyme, leading to increased PpIX accumulation. |
| Incorrect Fluorescence Measurement Technique | Ensure the skin or sample surface is clean before measurement, as by-products can interfere with the signal.[2] Use appropriate excitation and emission wavelengths for PpIX (excitation peak around 405 nm, emission peaks around 635 nm and 705 nm). |
| Low Cell Viability Prior to Treatment | Ensure cells are healthy and in the logarithmic growth phase before adding the PpIX precursor. |
Issue 2: Inconsistent or Poor Therapeutic Outcome Despite Adequate PpIX Fluorescence
Achieving a strong initial fluorescence signal does not always guarantee a successful therapeutic outcome. Several factors during light application can influence the efficacy of the treatment.
| Potential Cause | Recommended Solution |
| Inadequate Light Penetration | For deeper tumors, use red light (around 630-635 nm) which has better tissue penetration compared to blue light.[3] Consider interstitial light delivery for bulky tumors. |
| Tissue Hypoxia | PDT is an oxygen-dependent process.[3] High fluence rates can rapidly deplete local oxygen, limiting the therapeutic effect. Consider using a lower fluence rate over a longer duration or fractionated light delivery to allow for tissue reoxygenation. |
| Suboptimal Light Dose (J/cm²) | The total light dose is a critical parameter. Titrate the light dose to find the optimal energy required for the specific tumor model and PpIX concentration. |
| Incorrect Drug-Light Interval (DLI) | The time between photosensitizer administration and light application is crucial. Shorter DLIs may target the vasculature, while longer DLIs allow for more accumulation in tumor cells.[1] Optimize the DLI for your specific therapeutic goal. |
| Photobleaching Occurring Too Rapidly | While photobleaching indicates ROS production, a rate that is too rapid may consume the photosensitizer before the entire tumor volume has received a sufficient photodynamic dose. Monitor photobleaching in real-time if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength of light for this compound PDT?
The choice of wavelength depends on the depth of the target tissue. Protoporphyrin IX has a strong absorption peak in the blue region of the spectrum (around 405 nm) and a smaller peak in the red region (around 635 nm). Blue light is suitable for superficial lesions due to its limited tissue penetration. For deeper targets, red light is preferred as it can penetrate several millimeters into the tissue.
Q2: How do I determine the optimal light dose (J/cm²)?
The optimal light dose is dependent on several factors, including the concentration of PpIX in the target tissue, the tissue type, and the desired therapeutic effect. It is crucial to perform dose-escalation studies to determine the optimal light dose for your specific experimental model. Published studies provide a range of effective light doses, which can be used as a starting point.
Q3: What is the significance of photobleaching?
Photobleaching is the light-induced degradation of the photosensitizer. During PDT, as PpIX is activated by light to produce reactive oxygen species (ROS), it is also photodegraded. The rate of photobleaching can be an indirect measure of the photodynamic dose being delivered. A significant decrease in PpIX fluorescence during irradiation indicates that the PDT process is occurring.[1]
Q4: How does oxygen concentration affect PDT efficacy?
PDT is highly dependent on the presence of molecular oxygen to generate cytotoxic ROS.[3] Tumor microenvironments are often hypoxic, which can limit the effectiveness of PDT. Strategies to overcome hypoxia include using lower light fluence rates, fractionated light delivery, or combining PDT with agents that improve tumor oxygenation.
Q5: What are the primary mechanisms of cell death in PpIX PDT?
PpIX PDT can induce cell death through apoptosis, necrosis, and autophagy.[4][5][6] The predominant pathway depends on factors such as the subcellular localization of PpIX, the light dose, and the cell type.[5][6] Localization in the mitochondria often leads to apoptosis, while damage to the plasma membrane can result in necrosis.[4][6]
Data Presentation
The following tables summarize quantitative data from various studies to provide a reference for experimental design.
Table 1: In Vitro this compound PDT Parameters
| Cell Line | PpIX Precursor (Concentration) | Incubation Time (hours) | Light Wavelength (nm) | Fluence Rate (mW/cm²) | Light Dose (J/cm²) | Observed Effect |
| 4T1 (Mouse breast cancer) | Sinoporphyrin Sodium (DVDMS) | 12 | 630 | 23.85 | 1.43 - 7.15 | Inhibition of proliferation and metastasis[7] |
| Various | 5-ALA (0.5 - 2 mM) | 0.5 | 417 | N/A | N/A (1000s exposure) | Apoptosis and necrosis[8] |
Table 2: In Vivo this compound PDT Parameters
| Animal Model | Tumor Type | PpIX Precursor (Dose) | Drug-Light Interval (hours) | Light Wavelength (nm) | Fluence Rate (mW/cm²) | Light Dose (J/cm²) | Observed Effect |
| Balb/c Mice | Colon Tumor (CT26) | 5-ALA (200 mg/kg, i.p.) | 8 | 635 | N/A | N/A | Peak PpIX fluorescence[9] |
| Balb/c Mice | 4T1 Mammary Cancer | Sinoporphyrin Sodium (DVDMS) | 24 | 630 | 416.7 | 50 - 150 | Prolonged survival, inhibited tumor growth[7] |
| Rat | Normal Liver | 5-ALA (500 mg/kg, i.p.) | 3 | 635 | 30-50 | 180 ± 9 | Liver damage/necrosis[10] |
| Athymic Nude Mice | Peritoneal Carcinomatosis (MKN45-luc) | Phonozen | 3 | 405 or 664 | N/A | 50 | Reduced tumor growth, prolonged survival[11] |
| Ex vivo Human Skin | Burn Wound | 20% 5-ALA | 3 | 630 | N/A | 20 | Enhanced reepithelialization[12] |
Experimental Protocols
Protocol 1: In Vitro PDT of Adherent Cancer Cells
This protocol provides a general framework for conducting in vitro PDT experiments.
-
Cell Seeding: Plate adherent cancer cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).[13]
-
Photosensitizer Incubation: The following day, replace the culture medium with a fresh medium containing the desired concentration of the PpIX precursor (e.g., 5-ALA). Protect the plate from light and incubate for the optimized duration (e.g., 4 hours).[13]
-
Washing: After incubation, gently wash the cells with phosphate-buffered saline (PBS) to remove any excess precursor.
-
Irradiation: Add fresh, pre-warmed culture medium to the cells. Irradiate the cells with a light source of the appropriate wavelength and at the desired fluence rate to deliver the target light dose.
-
Post-Irradiation Incubation: Return the cells to the incubator for a specified period (e.g., 24 hours) to allow for the induction of cell death.
-
Assessment of Cell Viability: Evaluate cell viability using a suitable assay, such as MTT, or assess apoptosis and necrosis using flow cytometry with Annexin V and propidium iodide staining.
Protocol 2: In Vivo PDT in a Subcutaneous Tumor Mouse Model
This protocol outlines a general procedure for in vivo PDT studies.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 5-8 mm in diameter).[14][15]
-
Photosensitizer Administration: Administer the PpIX precursor to the tumor-bearing mice via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Drug-Light Interval (DLI): Allow for the optimized DLI for the photosensitizer to accumulate in the tumor tissue.
-
Anesthesia and Irradiation: Anesthetize the mice and deliver the light dose to the tumor area using a laser coupled to a fiber optic. The light spot should cover the entire tumor with a small margin of surrounding healthy tissue.
-
Tumor Growth Monitoring: Monitor tumor growth over time by measuring the tumor dimensions with calipers.
-
Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histological examination or Western blotting.
Mandatory Visualizations
Caption: General experimental workflows for in vitro and in vivo this compound PDT.
Caption: Simplified mechanism of action for this compound PDT.
References
- 1. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Photodynamic Therapy—Current Limitations and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Autophagy with Chloroquine Enhanced Sinoporphyrin Sodium Mediated Photodynamic Therapy-induced Apoptosis in Human Colorectal Cancer Cells [ijbs.com]
- 5. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodynamic and Sonodynamic Therapy with Protoporphyrin IX: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phonozen-mediated photodynamic therapy comparing two wavelengths in a mouse model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 551 Protoporphyrin IX Based- photodynamic Therapy Enhances Burn Wound Healing in Ex Vivo Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Protoporphyrin Disodium Delivery to Deep-Seated Tumors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the delivery of Protoporphyrin disodium (PpIX) to deep-seated tumors for applications such as photodynamic therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound (PpIX) to deep-seated tumors?
A1: The primary challenges for effective PpIX delivery to deep-seated tumors include:
-
Poor Water Solubility: Protoporphyrin IX has low water solubility, leading to aggregation in aqueous environments, which can reduce its therapeutic efficacy.[1][2][3]
-
Limited Light Penetration: Conventional photodynamic therapy (PDT) relies on light to activate the photosensitizer. However, the penetration of light into deep tissues is limited, making it difficult to activate PpIX in tumors located deep within the body.[4][5]
-
Insufficient Tumor Accumulation: Achieving a high concentration of PpIX specifically within the tumor tissue is crucial for effective therapy while minimizing side effects on healthy tissues.[4]
-
Tumor Microenvironment: The unique microenvironment of tumors, such as hypoxia (low oxygen levels), can limit the effectiveness of PDT, which relies on oxygen to generate cytotoxic reactive oxygen species (ROS).[4]
Q2: How can nanocarriers improve the delivery of this compound (PpIX)?
A2: Nanocarriers, such as liposomes, polymeric micelles, and nanoparticles, offer several advantages for PpIX delivery:[1][6][7]
-
Enhanced Solubility: By encapsulating hydrophobic PpIX within their core, nanocarriers can improve its solubility in aqueous solutions, preventing aggregation.[1][2]
-
Prolonged Circulation: Coating nanocarriers with polymers like polyethylene glycol (PEG) can help them evade the immune system, leading to a longer circulation time in the bloodstream and increased chances of reaching the tumor site.[7]
-
Passive Targeting (EPR Effect): The leaky blood vessels and poor lymphatic drainage in tumors (the Enhanced Permeability and Retention effect) allow nanocarriers of a certain size to accumulate preferentially in the tumor tissue.[8]
-
Active Targeting: Nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells, further enhancing tumor-specific delivery.[8]
Q3: What are some alternative activation methods for this compound (PpIX) in deep-seated tumors?
A3: To overcome the limitation of light penetration, several alternative activation methods are being explored:
-
Sonodynamic Therapy (SDT): This approach uses ultrasound waves to activate the photosensitizer. Ultrasound can penetrate deep into tissues, making it suitable for treating deep-seated tumors.[9][10]
-
X-ray Induced Photodynamic Therapy (X-PDT) or Radiodynamic Therapy (RDT): This technique utilizes X-rays to activate scintillating nanoparticles, which then emit light to activate the nearby PpIX. This allows for the activation of the photosensitizer in deep-seated tumors using clinically relevant radiation doses.[5][11]
-
Upconversion Nanoparticles (UCNPs): These nanoparticles can convert near-infrared (NIR) light, which has better tissue penetration, into visible light that can activate PpIX. This strategy allows for deeper PDT treatment.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of PpIX in nanoparticles. | Hydrophobicity and aggregation of PpIX during formulation. | Optimize the formulation process. Consider using a solvent-evaporation or nanoprecipitation method. Ensure proper mixing and sonication to prevent premature aggregation. |
| Incompatible nanoparticle matrix and drug. | Select a polymer or lipid matrix with a high affinity for PpIX. For example, the hydrophobic core of micelles is a suitable environment.[1] | |
| Poor in vivo therapeutic efficacy despite good in vitro results. | Insufficient accumulation of the nanocarrier in the tumor. | Modify the nanoparticle surface with PEG to increase circulation time.[7] Consider active targeting by conjugating ligands specific to the tumor type.[8] |
| Premature release of PpIX from the nanocarrier. | Design more stable nanocarriers. Covalently conjugating PpIX to the polymer backbone can provide better stability compared to non-covalent encapsulation.[1] | |
| Limited activation of PpIX in deep tumors. | Explore alternative activation methods like sonodynamic therapy or X-ray induced PDT.[5][9] If using light-based activation, consider using upconversion nanoparticles to allow for NIR light excitation.[12] | |
| High toxicity in healthy tissues. | Non-specific uptake of the photosensitizer. | Utilize targeted nanocarriers to enhance tumor-specific delivery.[8] |
| Dark toxicity of the PpIX formulation. | Ensure that the PpIX formulation is stable and does not cause significant toxicity in the absence of the activating stimulus (light or ultrasound). Encapsulation in nanocarriers can reduce dark toxicity.[1] | |
| Difficulty in monitoring PpIX accumulation in the tumor. | Low fluorescence signal from deep tissues. | Utilize in vivo imaging systems with high sensitivity for fluorescence detection. The intrinsic fluorescence of PpIX can be used for monitoring.[13] |
| Attenuation of the fluorescence signal by overlying tissues. | Employ imaging techniques with better tissue penetration, such as photoacoustic imaging, if the nanocarrier system is designed for it. |
Data Presentation
Table 1: Comparison of Different Protoporphyrin IX (PpIX) Delivery Systems
| Delivery System | Average Size (nm) | Encapsulation Efficiency (%) | Key Advantages | Reference(s) |
| Polymeric Micelles | 15-100 | Varies (e.g., up to 95%) | High drug loading, improved solubility, prolonged circulation. | [1] |
| Liposomes | 80-200 | Varies | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. | [7] |
| Solid Lipid Nanoparticles (SLNs) | 100-300 | Varies | Good biocompatibility, controlled release. | [6] |
| Gold Nanoparticles (AuNPs) | 20-50 | N/A (surface conjugation) | Enhance sonosensitivity for SDT, can be used for imaging. | [9] |
Table 2: In Vivo Efficacy of PpIX-Based Therapies in Animal Models
| Therapy | Tumor Model | PpIX Formulation | Outcome | Reference(s) |
| Sonodynamic Therapy (SDT) | Sarcoma 180 solid tumors | PpIX disodium salt | Significant reduction in tumor volume and increased survival time. | [10] |
| SDT with Nanoparticles | Colon tumor | PpIX conjugated to Gold Nanoparticles | Stronger synergistic inhibitory effect on tumor growth compared to PpIX alone. | [9] |
| Photodynamic Therapy (PDT) | Gastric cancer cells (in vitro) | PpIX-derived Ruthenium(II) complexes | Remarkable cytotoxicity upon light irradiation. | [14] |
| Radiodynamic Therapy (RDT) | Prostate cancer | Protoporphyrin IX | Augmented ROS generation leading to tumor cell killing and impeded tumor growth. | [5] |
Experimental Protocols
1. Preparation of PpIX-Loaded Polymeric Micelles
This protocol describes a general method for encapsulating Protoporphyrin IX into polymeric micelles using a solvent evaporation method.
-
Materials: Protoporphyrin IX (PpIX), Diblock copolymer (e.g., PEG-PLA), Dichloromethane (DCM), Phosphate-buffered saline (PBS, pH 7.4).
-
Procedure:
-
Dissolve a specific amount of PpIX and the diblock copolymer in DCM.
-
Slowly add this organic solution to a larger volume of PBS while stirring vigorously.
-
Continue stirring for several hours in a fume hood to allow for the complete evaporation of DCM.
-
During this process, the hydrophobic blocks of the copolymer will self-assemble to form the core of the micelles, encapsulating the PpIX, while the hydrophilic blocks will form the outer shell.
-
The resulting micelle solution can be purified by dialysis against PBS to remove any remaining free PpIX and organic solvent.
-
Characterize the prepared PpIX-loaded micelles for size, polydispersity index, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and UV-Vis Spectroscopy.
-
2. In Vitro Cellular Uptake Study
This protocol outlines a method to assess the uptake of PpIX formulations by cancer cells in culture.
-
Materials: Cancer cell line (e.g., HeLa, MDA-MB-231), cell culture medium, PpIX formulation (e.g., PpIX-loaded nanoparticles), free PpIX solution (as control), PBS, fluorescent microscope or flow cytometer.
-
Procedure:
-
Seed the cancer cells in appropriate culture plates or dishes and allow them to adhere overnight.
-
Treat the cells with the PpIX formulation and free PpIX at a desired concentration for a specific incubation time (e.g., 4 hours).
-
After incubation, wash the cells three times with cold PBS to remove any extracellular PpIX.
-
For fluorescence microscopy, fix the cells and mount them on slides. Observe the intracellular red fluorescence of PpIX.
-
For quantitative analysis using flow cytometry, detach the cells and resuspend them in PBS. Analyze the fluorescence intensity of the cell population to quantify uptake.
-
3. In Vivo Antitumor Efficacy Study
This protocol provides a general framework for evaluating the antitumor efficacy of a PpIX-based therapy in a tumor-bearing mouse model.
-
Materials: Tumor-bearing mice (e.g., BALB/c mice with CT26 tumors), PpIX formulation, control solutions (e.g., PBS, free PpIX), activation source (e.g., laser for PDT, ultrasound for SDT), calipers for tumor measurement.
-
Procedure:
-
Once the tumors reach a palpable size, randomly divide the mice into different treatment groups (e.g., Control, PpIX formulation alone, Activation source alone, Combination therapy).
-
Administer the PpIX formulation intravenously to the appropriate groups.
-
After a predetermined time for tumor accumulation (e.g., 24 hours), expose the tumors in the designated groups to the activation source (e.g., irradiate with a specific wavelength of light for PDT).[10]
-
Monitor the tumor volume using calipers every few days for a set period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, measurement of PpIX concentration).
-
Analyze the data to determine the effect of the treatment on tumor growth inhibition.
-
Mandatory Visualizations
Caption: Signaling pathway of Protoporphyrin IX-mediated photodynamic therapy (PDT).
Caption: Experimental workflow for developing and evaluating PpIX nanocarriers.
Caption: Logical relationship between challenges and solutions in PpIX delivery.
References
- 1. Nanoscopic Micelle Delivery Improves the Photophysical Properties and Efficacy of Photodynamic Therapy of Protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of protoporphyrin IX loaded nanostructured lipid carriers for anticancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Photodynamic Therapy for Deep-Seated Tumors with the Aid of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiation activated photodynamic therapy (radioPDT) induces lipid peroxidation and vascular mediated tumor regression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hybrid Nanoparticles as an Efficient Porphyrin Delivery System for Cancer Cells to Enhance Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Porphyrin-Based Nanocomposites for Effective Targeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sonodynamic Therapy Using Protoporphyrin IX Conjugated to Gold Nanoparticles: An In Vivo Study on a Colon Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonodynamic antitumor effect of protoporphyrin IX disodium salt on S180 solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Photodynamic Therapy Induced Enhancement of Tumor Vasculature Permeability Using an Upconversion Nanoconstruct for Improved Intratumoral Nanoparticle Delivery in Deep Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quantitative study of in vivo protoporphyrin IX fluorescence build up during occlusive treatment phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protoporphyrin IX-Derived Ruthenium(II) Complexes for Photodynamic Therapy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protoporphyrin Disodium Cellular Uptake
Welcome to the technical support center for Protoporphyrin disodium. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the cellular uptake of this compound.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or No Cellular Uptake | Aggregation of Protoporphyrin: Protoporphyrin IX (PpIX) and its salts can aggregate in aqueous solutions, which significantly reduces cellular uptake.[1][2] | 1. Improve Solubility: Ensure complete dissolution in an appropriate solvent like DMSO before diluting to the final concentration in culture media.[3] Consider using formulations with pluronic block copolymers (e.g., Poloxamer 407) to form micelles that encapsulate PpIX and increase solubility.[2]2. Use a Delivery System: Encapsulate this compound in nanoparticles (e.g., liposomes, polymeric micelles) to prevent aggregation and enhance delivery.[1][4] |
| Insufficient Incubation Time: Cellular uptake is a time-dependent process. | Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to determine the optimal incubation period for your specific cell line and experimental conditions.[5] | |
| Low Concentration: The concentration of this compound may be below the threshold for detectable uptake. | Optimize Concentration: Perform a dose-response study to identify the optimal concentration that maximizes uptake without causing significant dark toxicity. | |
| Cell Line Variability: Different cell lines exhibit varying efficiencies of uptake for porphyrins. | Select Appropriate Cell Line: If possible, test different cell lines. Cancer cells often exhibit higher metabolic activity and may show increased uptake.[6]Permeabilize Cells: As a positive control, consider using a mild permeabilizing agent to confirm that the detection method is working. | |
| High Background Fluorescence | Extracellular Aggregates: Aggregated this compound adhering to the outside of cells or the culture plate can cause high background signals. | Thorough Washing: After incubation, wash the cells multiple times (at least 2-3 times) with warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to remove any non-internalized compound.[5] |
| Media Components: Phenol red or other components in the culture medium can interfere with fluorescence measurements. | Use Phenol Red-Free Medium: For fluorescence-based assays, switch to a phenol red-free medium during the incubation and measurement steps. | |
| Significant "Dark" Cytotoxicity (Toxicity without light activation) | High Concentration: Excessive concentrations of this compound can be toxic to cells even without photoactivation. | Reduce Concentration: Lower the concentration of this compound to a non-toxic range. Determine the maximum non-toxic concentration with a dose-response cytotoxicity assay (e.g., MTT, LDH assay).Reduce Incubation Time: Shorten the exposure time of the cells to the compound. |
| Formulation Toxicity: Solvents (e.g., DMSO) or components of a delivery vehicle may be causing toxicity. | Solvent Control: Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%).[5]Biocompatible Formulation: Utilize biocompatible delivery systems like polymeric micelles, which have been shown to reduce dark toxicity.[4][7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cellular uptake important?
Protoporphyrin IX disodium salt is the water-soluble form of Protoporphyrin IX (PpIX), a naturally occurring photosensitizer.[6][8] It is the final precursor to heme in the heme biosynthetic pathway.[9][10] Its efficient cellular uptake is critical for applications such as photodynamic therapy (PDT) and fluorescence-guided diagnosis of cancer.[3][6] In PDT, the photosensitizer accumulates in target cells and, upon activation by a specific wavelength of light, generates reactive oxygen species (ROS) that induce cell death.[2][6]
Q2: What are the main mechanisms of this compound cellular uptake?
The cellular uptake of porphyrins can occur through several energy-dependent and energy-independent mechanisms.[11] These include:
-
Passive Diffusion: Small, lipophilic molecules can diffuse across the cell membrane. While the disodium salt improves water solubility, the underlying porphyrin structure has hydrophobic characteristics.[1][12]
-
Endocytosis: This is an energy-dependent process where the cell engulfs substances. Nanoparticle-based delivery systems for PpIX often rely on endocytic pathways for cellular entry.[11]
-
Active Transport: Specific transporters may be involved, although this is less characterized for PpIX itself compared to its precursor, 5-ALA.[13]
Q3: How can I enhance the cellular uptake of this compound?
Several strategies can be employed to overcome the challenges of PpIX delivery:
-
Nanoparticle-Based Delivery Systems: Encapsulating PpIX in nanoparticles, such as polymeric micelles or porphysomes, improves solubility, prevents aggregation, and can enhance uptake through passive and active targeting.[1][4]
-
Molecular Modification: Conjugating PpIX to other molecules can improve its properties. For example, conjugation with folic acid can target cancer cells overexpressing the folate receptor.[14]
-
Use of Permeation Enhancers: Co-administration with agents that increase membrane permeability can boost uptake. For instance, EDTA-lipids have been shown to "fluidize" the cell membrane, leading to a significant increase in the uptake of porphysome nanoparticles.[15]
-
Prodrug Approach: Using a precursor molecule like 5-aminolevulinic acid (5-ALA), which is readily taken up by cells and then metabolized into PpIX intracellularly.[13][16]
Q4: How do I measure the cellular uptake of this compound?
This compound is fluorescent, which allows for its quantification within cells using several methods:
-
Fluorometry of Cell Lysates: After incubating cells with this compound and washing them, the cells are lysed. The fluorescence of the lysate is then measured using a fluorometer or plate reader. This provides an average uptake value for the entire cell population.[13]
-
Flow Cytometry: This technique measures the fluorescence of individual cells, providing quantitative data on a per-cell basis and allowing for the analysis of population heterogeneity in uptake.[5][7]
-
Confocal Laser Scanning Microscopy (CLSM): Microscopy provides qualitative and semi-quantitative information on uptake and, importantly, reveals the subcellular localization of the Protoporphyrin.[17]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on improving Protoporphyrin uptake.
Table 1: Effect of Formulation on Protoporphyrin IX Solubility
| Solvent/System | Concentration of Poloxamer 407 (P407) | Solubility of PpIX (mg/mL) | Reference |
|---|---|---|---|
| Water | 0% | 0.138 | [2] |
| Water | 10% (w/w) | 0.593 | [2] |
| 50% Ethanol (EtOH50) | 10% (w/w) | 0.503 | [2] |
| 77% Ethanol (EtOH77) | 10% (w/w) | 0.507 | [2] |
| Absolute Ethanol (EtOHabs) | 0% | 0.179 |[2] |
Table 2: Enhancement of PpIX Production/Uptake Using Additives
| Cell Line | Treatment | Incubation Time | Fold Increase in PpIX Fluorescence (vs. Control) | Reference |
|---|---|---|---|---|
| CHO-K1 | 100 µM 5-ALA + 10 µM ZnBDPA 2 | 6 hours | ~3-fold | [13] |
| Cancer Cells (unspecified) | Porphysomes with EDTA-lipids | Not specified | >25-fold |[15] |
Experimental Protocols
Protocol 1: General Cellular Uptake Assay using Fluorometry
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C and 5% CO₂.
-
Preparation of Treatment Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free, phenol red-free culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[5]
-
Cell Treatment: Remove the old medium from the wells. Wash the cells once with warm PBS. Add the treatment solutions to the wells. Include wells for vehicle control (medium with DMSO) and untreated cells (medium only).
-
Incubation: Incubate the plate for the desired time (e.g., 4-6 hours) at 37°C and 5% CO₂.
-
Washing: After incubation, carefully remove the treatment solution. Wash the cells three times with 200 µL of warm PBS per well to remove any extracellular this compound.
-
Cell Lysis and PpIX Extraction: Add 100 µL of a lysis buffer (e.g., 1:3 solution of 30 µL Triton X-100 and 70 µL DMSO/ethanol) to each well to solubilize the cells and extract the internalized Protoporphyrin.[5] Alternatively, a 5% HCl solution can be used.[13]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The excitation wavelength for PpIX is typically around 405 nm, and the emission is measured around 635 nm.
-
Data Analysis: Subtract the background fluorescence from the untreated control wells. The fluorescence intensity is proportional to the amount of internalized this compound. Data can be normalized to protein concentration (e.g., using a BCA assay on the lysate) to account for differences in cell number.
Protocol 2: Cellular Uptake Analysis by Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate (e.g., 0.5 x 10⁶ cells/well) and allow them to adhere for 24 hours.
-
Cell Treatment: Treat the cells with this compound at the desired concentration (e.g., 20 µM) for a specific duration (e.g., 24 hours) as described in Protocol 1.[5]
-
Cell Harvesting: After incubation and washing twice with HBSS, detach the cells using a gentle cell dissociation reagent (e.g., TrypLE, Accutase).
-
Sample Preparation: Collect the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend the cell pellet in 200-500 µL of cold PBS or a suitable sheath fluid.[5]
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer equipped with a laser for excitation (e.g., 488 nm, although a violet 405 nm laser is optimal) and appropriate filters to detect the red fluorescence of Protoporphyrin.
-
Data Analysis: Gate the live cell population based on forward and side scatter properties. The geometric mean fluorescence intensity (MFI) of the gated population in the red channel corresponds to the cellular uptake of this compound.
Visualizations
Caption: A typical experimental workflow for measuring the cellular uptake of this compound.
Caption: Key strategies employed to improve the delivery and cellular uptake of Protoporphyrin.
Caption: A decision-making flowchart for troubleshooting experiments with low cellular uptake results.
References
- 1. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]
- 7. Enhanced cellular uptake of protoporphyrine IX/linolenic acid-conjugated spherical nanohybrids for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protoporphyrin IX disodium salt | [frontierspecialtychemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancement of protoporphyrin IX performance in aqueous solutions for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel strategy to penetrate cancer cell improves photodynamic therapy [tfri.ca]
- 16. 551 Protoporphyrin IX Based- photodynamic Therapy Enhances Burn Wound Healing in Ex Vivo Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular Localization of Selected Porphyrins and Their Effect on the In Vitro Motility of Human Colon Tumors and Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protoporphyrin Disodium Stability in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Protoporphyrin disodium (PpIX disodium salt) in biological media. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound in aqueous biological media?
A1: The primary challenges with this compound in aqueous environments like buffers, cell culture media, or plasma are its limited solubility and strong tendency to aggregate.[1][2][3][4] This aggregation can significantly reduce its bioavailability and photoactivity, which is crucial for applications such as photodynamic therapy.[1][5] The disodium salt form is used to enhance solubility compared to the free acid form of Protoporphyrin IX.[5]
Q2: How does pH affect the stability and aggregation of this compound?
A2: The pH of the aqueous solution is a critical factor influencing the aggregation state of Protoporphyrin IX.[3][4] Generally, PpIX exists as a monomer at very low pH (around 0-3), forms dimers at high pH (>8), and tends to form higher-order aggregates in the intermediate pH range of 3-7.[4] This pH-dependent speciation is reversible.[3]
Q3: What is the recommended storage procedure for this compound stock solutions and samples in biological media?
A3: this compound should be protected from light to prevent photodegradation.[6] For storage, it is recommended to keep it at 2-8°C.[7][8] When preparing stock solutions, using solvents like DMSO or a mixture of DMF and methanol can be effective before further dilution in aqueous media.[9] For biological samples containing PpIX, rapid analysis or freezing is recommended to minimize degradation.
Q4: How does this compound interact with proteins in biological fluids like plasma?
A4: Protoporphyrin IX binds to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA).[10] This binding can increase the stability of PpIX in solution and is a key mechanism for its transport in the bloodstream.[10] PpIX can also interact with other proteins like hemoglobin and myoglobin, which can lead to conformational changes in these proteins.[11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer or media. | - Poor solubility and aggregation at the working concentration and pH. | - Increase the solubility by adding a co-solvent like ethanol or using a formulation with solubilizing agents such as Poloxamer 407.[1] - Adjust the pH of the medium. PpIX is more soluble at higher pH where it exists as a dimer.[4] - Prepare a more concentrated stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous medium immediately before use with vigorous mixing. |
| Inconsistent or low fluorescence signal during measurements. | - Aggregation-induced fluorescence quenching.[3] - Photobleaching due to prolonged exposure to light.[13] - Degradation of the compound over time. | - Work with freshly prepared solutions. - Minimize exposure of samples to light during all experimental steps.[6] - Reduce the light exposure time during fluorescence measurements.[13] - Consider using a stabilizing agent, such as serum albumin, in your assay buffer if compatible with your experiment.[10] |
| Variability in experimental results between batches. | - Inconsistent preparation of this compound solutions leading to different aggregation states. - Degradation of stock solutions. | - Standardize the protocol for solution preparation, including solvent, pH, and mixing procedure. - Prepare fresh stock solutions for each set of experiments or validate the stability of stored stock solutions over time. |
| Low cellular uptake or activity. | - Aggregation of PpIX in the culture medium, reducing the concentration of the active monomeric form.[1] | - Use a serum-containing medium, as albumin can help to monomerize and transport PpIX.[10] - Optimize the concentration of PpIX to avoid extensive aggregation. |
Quantitative Data Summary
Table 1: Solubility of Protoporphyrin IX (PpIX) in Different Solvent Systems.
| Solvent System | Concentration of PpIX (mg/mL) | Observations | Reference |
| Water | 0.138 | Low solubility, turbidity observed | [1] |
| Water with 10% (w/w) P407 | 0.593 | Clear and stable solution | [1] |
| 50% Ethanol (EtOH50) | ~0.450 | Clear solution | [1] |
| 77% Ethanol (EtOH77) | ~0.430 | Clear solution | [1] |
| Absolute Ethanol (EtOHAbs) | 0.179 | Low solubility | [1] |
| DMF:methanol (1:1) | 10 | Soluble, dark red-brown solution |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound salt
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO₂
-
UV-Vis spectrophotometer or fluorescence spectrophotometer
-
Quartz cuvettes
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Preparation of Working Solution: Dilute the stock solution in the cell culture medium to a final concentration of 100 µM. Vortex briefly to ensure homogeneity.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes. Place the tubes in an incubator at 37°C with 5% CO₂. Protect the tubes from light.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube from the incubator.
-
Sample Analysis:
-
UV-Vis Spectroscopy: Centrifuge the sample to pellet any precipitates. Measure the absorbance of the supernatant at the Soret peak maximum (around 405 nm).
-
Fluorescence Spectroscopy: Dilute the sample in a suitable buffer. Measure the fluorescence emission (peaks around 635 nm and 705 nm) using an appropriate excitation wavelength (e.g., 405 nm).[14]
-
-
Data Analysis: Plot the absorbance or fluorescence intensity as a function of time to determine the degradation rate.
Protocol 2: Evaluation of this compound Aggregation using UV-Vis Spectroscopy
Objective: To assess the aggregation state of this compound in different buffer conditions.
Materials:
-
This compound salt
-
Phosphate buffered saline (PBS) at different pH values (e.g., 5.0, 7.4, 9.0)
-
UV-Vis spectrophotometer
Methodology:
-
Solution Preparation: Prepare solutions of this compound at a fixed concentration (e.g., 10 µM) in each of the different pH buffers.
-
Spectroscopic Measurement: Immediately after preparation, record the UV-Vis absorption spectrum of each solution from 350 nm to 700 nm.
-
Data Interpretation:
-
A sharp and intense Soret band around 400-405 nm is characteristic of the monomeric form.
-
A broadening, splitting, or shifting of the Soret band indicates aggregation. H-aggregates (face-to-face stacking) typically lead to a blue-shift, while J-aggregates (edge-to-edge) can cause a red-shift.[15]
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the stability and speciation of this compound.
References
- 1. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equilibrium and kinetic studies of the aggregation of porphyrins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osiris.df.unipi.it [osiris.df.unipi.it]
- 5. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]
- 6. Protoporphyrin IX disodium salt | [frontierspecialtychemicals.com]
- 7. Protoporphyrin IX = 90 HPLC 50865-01-5 [sigmaaldrich.com]
- 8. 50865-01-5 CAS MSDS (Disodium protoporphyrin IX) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. toku-e.com [toku-e.com]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. Protoporphyrin IX-induced structural and functional changes in human red blood cells, haemoglobin and myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 14. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting background fluorescence in Protoporphyrin disodium imaging
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with background fluorescence during Protoporphyrin disodium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my images?
High background fluorescence can originate from several sources, broadly categorized as endogenous, exogenous, and process-induced.
-
Endogenous Autofluorescence: Many biological structures and molecules naturally fluoresce. Common sources include:
-
Structural Proteins: Collagen and elastin are significant contributors, especially in connective tissues.[1]
-
Metabolic Co-factors: NADH and flavins, present in metabolically active cells, autofluoresce.[1][2]
-
Pigments: Lipofuscin, an aggregate of oxidized proteins and lipids, accumulates in aging cells and fluoresces strongly across a wide spectrum.[2][3] Heme groups within red blood cells are also a major source of autofluorescence due to their porphyrin ring structure.[1][4]
-
-
Process-Induced Autofluorescence: The experimental protocol itself can introduce fluorescence.
-
Exogenous Sources: Materials used in the experimental setup can also contribute to background signal.
Q2: How can I confirm that the background signal is from autofluorescence?
The most straightforward method is to use a control sample. Prepare and image a sample that has gone through all the experimental steps (including fixation and permeabilization) but has not been incubated with this compound. Any signal detected in this unstained control can be attributed to autofluorescence.[4][7]
Q3: What are the key spectral properties of this compound (PpIX) for imaging?
Understanding the spectral characteristics of this compound is crucial for optimizing imaging parameters and distinguishing its signal from background noise.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₂N₄Na₂O₄ | [8][9] |
| Molecular Weight | 606.6 g/mol | [8][10] |
| Excitation Maximum (λmax) | ~405-406 nm | [9][11] |
| Primary Emission Peaks | ~635 nm and ~700 nm | [12] |
| Solubility | Soluble in methanol or DMSO; slightly soluble in water. | [9][10] |
Q4: What immediate steps can I take to reduce background signal?
Before employing chemical treatments, several simple protocol adjustments can significantly improve the signal-to-noise ratio.
-
Optimize Probe Concentration: Excessive concentrations of this compound can lead to high background. Perform a titration to find the lowest effective concentration.[6][13]
-
Thorough Washing: Increase the number and duration of wash steps after incubation with the probe to remove unbound molecules.[4][6]
-
Use Phenol Red-Free Media: For live-cell imaging, switch to a phenol red-free culture medium or a clear buffered saline solution before imaging to eliminate this strong source of fluorescence.[2]
-
Select Appropriate Filters: Ensure your microscope's filter sets are optimized for the excitation and emission spectra of this compound to minimize the collection of off-target light.
Q5: My tissue sections are highly autofluorescent. What specific treatments can I use?
When inherent autofluorescence is high, several pre-treatment protocols can be applied. The optimal choice depends on the source of the autofluorescence.
| Agent | Target | Key Considerations |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced autofluorescence | Reduces fluorescent Schiff bases formed by aldehyde fixatives.[3][4] |
| Sudan Black B | Lipofuscin | Effectively quenches the broad fluorescence from lipofuscin granules.[3][7] |
| PBS Perfusion (Pre-Fixation) | Heme groups in red blood cells | Perfusing the tissue with PBS before fixation removes blood, a major source of autofluorescence.[1][4][5] |
| Trypan Blue | General background | Reduces unwanted fluorescence but fluoresces red itself, which may interfere with PpIX signal.[3] |
Q6: I am losing my this compound signal during imaging. What is happening and how can I prevent it?
Protoporphyrin IX (PpIX) is susceptible to photobleaching, which is the light-induced degradation of the fluorophore, leading to signal loss.[12][14] This process is more rapid with higher intensity light, particularly in the blue spectrum.[11]
Mitigation Strategies:
-
Minimize Light Exposure: Keep the sample shielded from light whenever possible.
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal.
-
Decrease Exposure Time: Use the shortest possible camera exposure time.
-
Use Antifade Reagents: Incorporate a commercial antifade reagent into your mounting medium.
It is noteworthy that in the context of Photodynamic Therapy (PDT), PpIX photobleaching is an expected phenomenon and can be used to monitor treatment dosimetry.[12][15]
Troubleshooting Workflows & Diagrams
The following diagrams illustrate logical workflows for diagnosing and addressing background fluorescence.
Caption: A step-by-step workflow for diagnosing the cause of high background fluorescence.
Caption: Common sources of background fluorescence in imaging experiments.
Detailed Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is used to reduce the autofluorescence caused by fixation with glutaraldehyde or paraformaldehyde.[3][4]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
Procedure:
-
After the fixation and washing steps, prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Caution: Sodium Borohydride is caustic and should be handled with care.[3]
-
Incubate the tissue sections in the NaBH₄ solution for 10-15 minutes at room temperature.
-
Wash the sections thoroughly three times with PBS, for 5 minutes each time.
-
Proceed with your standard staining protocol.
Protocol 2: Sudan Black B Treatment for Lipofuscin Quenching
This method is effective for quenching the broad-spectrum autofluorescence from lipofuscin granules, which are common in aged tissues.[3]
Materials:
-
70% Ethanol
-
Sudan Black B powder
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a 0.1% Sudan Black B solution in 70% ethanol. Mix well and filter the solution to remove any undissolved particles.
-
After your primary and secondary antibody incubations (if applicable) and subsequent washes, incubate the sections in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Wash the sections thoroughly with PBS to remove excess Sudan Black B.
-
Mount the coverslip and proceed with imaging.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. microscopyfocus.com [microscopyfocus.com]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. Causes of Autofluorescence [visikol.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. This compound | C34H32N4Na2O4 | CID 71484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Protoporphyrin IX = 90 HPLC 50865-01-5 [sigmaaldrich.com]
- 10. toku-e.com [toku-e.com]
- 11. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protoporphyrin IX fluorescence photobleaching increases with the use of fractionated irradiation in the esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Protoporphyrin IX photobleaching during the light irradiation phase of standard dermatological methyl-aminolevulinate photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Protocol refinement for consistent Protoporphyrin disodium experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing consistent and reliable experiments with Protoporphyrin disodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
Protoporphyrin IX disodium salt (PpIX disodium) is the salt form of Protoporphyrin IX, a naturally occurring photosensitizer.[1][2] The disodium salt form enhances its solubility in aqueous solutions, making it more suitable for biological and medical applications.[1][3] Its primary applications are in:
-
Photodynamic Therapy (PDT): PpIX disodium acts as a photosensitizer that, upon activation by a specific wavelength of light, generates reactive oxygen species (ROS) that induce cell death in targeted tissues like tumors.[1][4]
-
Fluorescence-Guided Surgery and Diagnosis: Due to its fluorescent properties, PpIX disodium can be used to visualize and delineate cancerous tissues from healthy ones.[1][4]
-
Heme Biosynthesis Research: Protoporphyrin IX is the final intermediate in the heme biosynthesis pathway.[1][5]
Q2: How should this compound be stored?
This compound powder should be stored at room temperature or refrigerated (2-8°C), protected from light.[2][6] Solutions should be freshly prepared for best results, as PpIX can degrade over time, especially when exposed to light.[3] If long-term storage of a stock solution is necessary, it should be stored in the dark or in amber vials.[3]
Q3: What is the mechanism of action of this compound in Photodynamic Therapy (PDT)?
In PDT, Protoporphyrin IX disodium functions as a photosensitizer.[1] After administration, it preferentially accumulates in cancer cells, partly due to their higher metabolic rate.[1][4] Upon illumination with a specific wavelength of light (typically in the red spectrum), the PpIX disodium absorbs the light energy and enters an excited state.[1][4] This excited molecule then transfers its energy to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen.[1][7] These ROS cause oxidative damage to cellular components like lipids, proteins, and nucleic acids, ultimately leading to cell death via apoptosis or necrosis.[1]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation in Aqueous Solutions
Question: My this compound is not dissolving properly in my aqueous buffer, or it precipitates out of solution. What should I do?
Answer: Protoporphyrin IX and its disodium salt have limited solubility in aqueous solutions, especially at neutral pH.[3][8] Precipitation can lead to inconsistent experimental results. Here are some troubleshooting steps:
-
pH Adjustment: Ensure the pH of your aqueous buffer is above 8.0. Protoporphyrin IX is more soluble in basic conditions.[3]
-
Use of Organic Solvents for Stock Solutions: Prepare a high-concentration stock solution in an organic solvent like DMSO or methanol, in which it is more soluble.[8] This stock can then be diluted to the final concentration in your aqueous experimental medium.
-
Fresh Preparation: Use freshly prepared solutions whenever possible, as aggregation and precipitation can occur over time.[3]
-
Gentle Mixing: When diluting the stock solution, add it dropwise to the pre-warmed (37°C) aqueous medium while gently swirling to ensure even dispersion and prevent localized high concentrations that can lead to precipitation.[9]
-
Sonication: Gentle sonication can help to dissolve small aggregates.
Troubleshooting Workflow for Dissolution Issues
Caption: A stepwise guide to troubleshoot the dissolution of PpIX disodium.
Issue 2: Inconsistent Results in Cell Viability Assays
Question: I am observing high variability or unexpected results in my cell viability assays (e.g., MTT, XTT) after this compound treatment. Why is this happening?
Answer: Porphyrin compounds can interfere with common colorimetric and fluorometric cell viability assays.[9][10] This interference can lead to an overestimation or underestimation of cell viability.
-
Photosensitizer Interference: Protoporphyrin IX is a photosensitizer and can interact with the tetrazolium salts (like MTT) or their formazan products, especially under light exposure, leading to discoloration of the formazan product independent of cell viability.[10]
-
Light Protection: During the assay incubation period, protect the plates from light to minimize the photosensitizing effects of PpIX disodium.[9]
-
Alternative Assays: Consider using a viability assay that is less susceptible to interference from colored or photosensitive compounds. Luminescent ATP assays, which measure cellular ATP levels, can be a more robust alternative. Trypan blue exclusion assay, which directly counts viable cells, can also be used for validation.[10]
-
Control for Vehicle Effects: The solvent used to dissolve PpIX disodium (commonly DMSO) can have independent effects on the cells. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.[9]
Decision Tree for Cell Viability Assay Selection
Caption: A decision-making workflow for troubleshooting cell viability assays.
Issue 3: Low or No Fluorescence Signal in Microscopy
Question: I am not detecting a strong fluorescence signal from my cells treated with this compound using fluorescence microscopy. What could be the problem?
Answer: Several factors can contribute to a weak fluorescence signal in microscopy experiments with PpIX disodium.
-
Photobleaching: Protoporphyrin IX is susceptible to photobleaching, which is the light-induced degradation of the fluorophore.[11][12] Minimize the exposure time and excitation light intensity to reduce photobleaching.
-
Incorrect Filter Sets: Ensure you are using the appropriate filter cubes for PpIX fluorescence. The maximum excitation wavelength (λmax) for Protoporphyrin IX is around 406 nm, with fluorescence emission in the red part of the spectrum (~630 nm).[6][13]
-
Low Cellular Uptake: The efficiency of PpIX uptake can vary between cell lines. Consider optimizing the incubation time and concentration of PpIX disodium. The cellular uptake mechanism can also be influenced by the formulation; for instance, liposomal delivery can enhance uptake.[14][15]
-
Autofluorescence: Autofluorescence from cells or culture medium can mask the desired signal. Use appropriate controls (untreated cells) and consider using media with reduced autofluorescence for imaging.[16]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 6.07 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, dark red.
-
Aliquot the stock solution into smaller volumes in light-protecting (amber) tubes and store at -20°C for long-term storage. For short-term storage (up to a week), 2-8°C is acceptable.[6]
Protocol 2: Photodynamic Therapy (PDT) Cell Viability Assay
This protocol outlines a general procedure for assessing the phototoxicity of this compound on a cancer cell line using a luminescent ATP-based viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates (clear bottom, black or white walls for luminescence assays)
-
Luminescent ATP cell viability assay kit
-
Light source with appropriate wavelength for PpIX activation (e.g., ~630 nm)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO2.
-
PpIX Incubation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remove the old medium from the cells and add the PpIX-containing medium. Include a vehicle control (medium with the highest concentration of DMSO used). Incubate for the desired time (e.g., 4-24 hours) to allow for cellular uptake.
-
Washing: After incubation, remove the PpIX-containing medium and wash the cells twice with PBS to remove any extracellular PpIX.
-
Light Exposure: Add fresh complete cell culture medium to each well. Expose the plate to the light source for a predetermined duration and light dose. Keep a set of plates in the dark as a "dark toxicity" control.
-
Post-Illumination Incubation: Return the plates to the incubator for a further 24-48 hours to allow for the induction of cell death.
-
Cell Viability Measurement: Perform the luminescent ATP assay according to the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
General Workflow for a PDT Experiment
Caption: A typical experimental workflow for a photodynamic therapy (PDT) cell-based assay.
Data Presentation
Table 1: Solubility of Protoporphyrin IX and its Disodium Salt
| Solvent System | Solubility of PpIX | Solubility of PpIX Disodium Salt | Reference |
| Water | Poor | 0.138 mg/mL | [8][19] |
| Water with 10% (w/w) P407 | - | 0.593 mg/mL | [19] |
| 50% Ethanol (EtOH50) with 10% (w/w) P407 | - | 0.503 mg/mL | [19] |
| 77% Ethanol (EtOH77) with 10% (w/w) P407 | - | 0.507 mg/mL | [19] |
| Absolute Ethanol (EtOHabs) | - | 0.179 mg/mL | [19] |
| Methanol | Soluble | Soluble | [3][8] |
| DMSO | Soluble | Soluble | [8] |
Table 2: Example Experimental Concentrations of this compound
| Application | Cell Line | Concentration Range | Reference |
| Inhibition of HBV-DNA | HepG2 2.2.15 | 10 - 160 µg/mL | [20] |
| Fluorescence Quenching | - | 6.45 x 10⁻⁷ M to 3.24 x 10⁻⁶ M | [6] |
| Photodynamic Therapy | Sarcoma 180 | Not specified | [21] |
Signaling Pathways
Heme Biosynthesis and PpIX Accumulation Pathway
Protoporphyrin IX is the final precursor to heme in the heme biosynthesis pathway. The administration of exogenous 5-aminolevulinic acid (5-ALA) can lead to an accumulation of PpIX in cancer cells, which have a different metabolic rate for heme synthesis.[13] This accumulation is the basis for its use in fluorescence-guided surgery and photodynamic therapy.[13][22]
Caption: Simplified heme biosynthesis pathway showing the formation of Protoporphyrin IX (PpIX).
References
- 1. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]
- 2. Protoporphyrin IX disodium salt | [frontierspecialtychemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. What is Protoporphyrin lX Disodium used for? [synapse.patsnap.com]
- 5. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 原卟啉 IX 二钠盐 ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Singlet oxygen detection and photodynamic therapy [physics.mff.cuni.cz]
- 8. toku-e.com [toku-e.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 12. Protoporphyrin IX delayed fluorescence imaging: a modality for hypoxia-based surgical guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular internalization of liposome encapsulated protoporphyrin IX by HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Expressions Microscopy Primer: Photomicrography - Fluorescence Microscopy Errors [micro.magnet.fsu.edu]
- 17. 原卟啉 IX 二钠盐 ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 18. scbt.com [scbt.com]
- 19. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Extraction of this compound and its inhibitory effects on HBV-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scientificlabs.com [scientificlabs.com]
- 22. Theranostic Uses of the Heme Pathway in Neuro-Oncology: Protoporphyrin IX (PpIX) and Its Journey from Photodynamic Therapy (PDT) through Photodynamic Diagnosis (PDD) to Sonodynamic Therapy (SDT) | MDPI [mdpi.com]
Technical Support Center: Enhancing Sonodynamic Therapy with Protoporphyrin Disodium
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Protoporphyrin disodium (PpIX-Na) in Sonodynamic Therapy (SDT). This resource provides practical answers to common questions, troubleshooting guidance for experimental challenges, and detailed protocols to help you optimize your research and enhance the sonosensitizing effect of PpIX-Na.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Sonodynamic Therapy (SDT)? A1: Sonodynamic therapy is a non-invasive therapeutic strategy that uses low-intensity ultrasound to activate a non-toxic chemical agent, known as a sonosensitizer, at a specific site in the body.[1][2] Upon activation by ultrasound, the sonosensitizer transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS), such as singlet oxygen and free radicals.[3][4] These ROS induce oxidative stress, leading to cell death, primarily through apoptosis and necrosis, in the targeted tissue, such as a tumor.[2][5] Because ultrasound can penetrate deep into tissues, SDT offers a significant advantage for treating tumors that are not easily accessible with light-based therapies like photodynamic therapy (PDT).[1][6]
Q2: How does this compound (PpIX-Na) function as a sonosensitizer? A2: Protoporphyrin IX (PpIX), the active component of this compound, is a porphyrin-based molecule that can be activated by ultrasound.[1][7] The mechanism involves two primary pathways for ROS generation, known as Type I and Type II reactions.[3]
-
Type I Reaction: The ultrasound-excited sonosensitizer reacts directly with a substrate molecule, transferring an electron or hydrogen atom to form radicals that can then react with oxygen to produce ROS.[3]
-
Type II Reaction: The excited sonosensitizer transfers its energy directly to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂).[3][8] The generation of ROS is believed to be initiated by acoustic cavitation—the formation and collapse of microbubbles in the tissue—which produces localized high temperature and pressure, as well as sonoluminescence (emission of light).[4][9] This energy activates the PpIX, triggering the cytotoxic ROS production.[10]
Q3: What are the primary challenges associated with using PpIX-Na in SDT? A3: While promising, the use of PpIX-Na in SDT faces several challenges that can limit its therapeutic efficacy. Organic sonosensitizers like PpIX are often hydrophobic, leading to poor water solubility and a tendency to form aggregates in aqueous environments, which can reduce their ROS generation efficiency.[11][12][13] Other limitations include a rapid clearance rate from the body, leading to low accumulation at the tumor site, and potential phototoxicity due to its dual sensitivity to light.[11] Furthermore, the effectiveness of SDT is highly dependent on the presence of oxygen, and the hypoxic (low-oxygen) microenvironment of many tumors can significantly reduce the production of ROS, thereby diminishing the therapeutic effect.[3]
Q4: How can the sonosensitizing effect of PpIX-Na be enhanced? A4: Several strategies are being explored to overcome the limitations of PpIX-Na and enhance its sonosensitizing effect. A primary approach is the use of nanotechnology-based drug delivery systems.[11][14]
-
Nanoparticle Conjugation: Conjugating PpIX to nanoparticles, such as gold nanoparticles (GNPs), can improve its solubility, stability, and tumor accumulation.[7][14] GNPs may also act as cavitation nuclei, increasing the rate of bubble formation and collapse, which further enhances ROS production.[7]
-
Encapsulation: Encapsulating PpIX within liposomes or microbubbles can improve its delivery to the target site.[15]
-
Semiconductor-Based Systems: Combining PpIX with semiconductor nanomaterials can enhance charge separation and electron transfer under ultrasound, leading to increased ROS generation.
-
Addressing Hypoxia: Developing systems that can generate oxygen in situ or deliver oxygen carriers to the tumor microenvironment can overcome the oxygen dependence of SDT.[3]
Troubleshooting Guides
Problem: Low or no cytotoxicity observed after SDT treatment.
Q: My in vitro experiment using PpIX-Na and ultrasound resulted in minimal cell death. What are the potential causes and how can I troubleshoot this?
A: Insufficient cytotoxicity is a common issue that can stem from several factors related to the sonosensitizer, the ultrasound parameters, or the experimental setup.
-
Suboptimal PpIX-Na Concentration: The effect of PpIX-Na is dose-dependent.
-
Check: Ensure the concentration used is within the effective range reported in the literature (e.g., 40-160 µM for in vitro studies).[16] Note that excessively high concentrations without ultrasound should not cause significant cell death on their own.[16]
-
Solution: Perform a dose-response experiment to determine the optimal PpIX-Na concentration for your specific cell line and experimental conditions.
-
-
Ineffective Ultrasound Parameters: The intensity, duration, and frequency of the ultrasound are critical.
-
Check: Verify your ultrasound parameters. A significant synergistic effect is often observed at intensities of 5 W/cm² or higher in vivo, while in vitro studies may use lower intensities (e.g., 0.6-1.5 W/cm²).[14][17][18] The duration of exposure is also key; effects may not be significant until after several minutes of sonication.[18]
-
Solution: Titrate the ultrasound intensity and duration. Start with parameters cited in similar studies and optimize for your system. Ensure proper coupling between the ultrasound transducer and the sample to minimize energy loss.
-
-
Poor Cellular Uptake or Aggregation: PpIX is hydrophobic and can aggregate in aqueous media, which reduces its bioavailability and sonosensitizing activity.[13]
-
Check: Observe your PpIX-Na solution for any visible precipitation. Aggregation can quench fluorescence and inhibit ROS generation.[13]
-
Solution: Consider using a delivery vehicle like nanoparticles (e.g., gold nanoparticles) or liposomes to improve solubility and cellular uptake.[7][15][19] Glycosylation of porphyrins has also been shown to enhance cellular uptake.[18]
-
-
Incorrect Timing: The interval between administering the sonosensitizer and applying the ultrasound is crucial for ensuring peak concentration at the target site.
-
Check: For in vivo studies, the optimal time for ultrasound exposure after PpIX administration can be as long as 24 hours.[7][17] For in vitro work, ensure an adequate incubation period for cellular uptake before sonication.
-
Solution: Optimize the incubation time of PpIX-Na with cells before ultrasound exposure.
-
-
Hypoxic Conditions: SDT is an oxygen-dependent process.
-
Check: Standard cell culture incubators maintain high oxygen levels, but dense cell cultures or 3D models can develop hypoxic cores. The tumor microenvironment in vivo is often severely hypoxic.[3]
-
Solution: Ensure cell cultures are not overly confluent. For in vivo work, consider strategies to alleviate tumor hypoxia. Some advanced sonosensitizers are being developed to be effective even in low-oxygen environments.[20]
-
Problem: Inconsistent or low Reactive Oxygen Species (ROS) signal.
Q: I am using a fluorescent probe to measure ROS, but my results are variable. How can I improve the reliability of my ROS detection assay?
A: Measuring ROS can be challenging due to their short half-life and high reactivity. Inconsistent results often arise from the probe selection, timing of the measurement, or technical aspects of the assay.
-
Inappropriate ROS Probe: Different probes detect different types of ROS.
-
Check: 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a common probe for general oxidative stress but is not specific.[21] For more specific detection, consider probes for superoxide (e.g., BES-SO) or singlet oxygen.[20]
-
Solution: Select a probe that is appropriate for the specific ROS you expect to be generated. Always include proper controls, such as cells treated with a known ROS scavenger (e.g., histidine, sodium azide) to confirm the specificity of the signal.[8][16]
-
-
Incorrect Measurement Timing: ROS production can be transient.
-
Check: The peak ROS signal may occur at a specific time point post-treatment. Studies have shown that the highest intracellular ROS levels can be observed around 30 minutes after ultrasound exposure.[21]
-
Solution: Perform a time-course experiment, measuring the ROS signal at multiple time points (e.g., 1, 5, 15, 30, and 60 minutes) after SDT to identify the peak production window.[21]
-
-
Cellular Health and Probe Loading:
-
Check: Ensure that the probe loading step itself is not inducing stress or toxicity in the cells. The concentration of the probe and the incubation time should be optimized.
-
Solution: Wash cells thoroughly with PBS after probe incubation to remove any extracellular probe, which can contribute to background fluorescence.[21] Analyze samples promptly after staining.
-
Problem: Difficulty distinguishing between apoptosis and necrosis.
Q: How can I accurately quantify and differentiate between apoptotic and necrotic cell death pathways induced by PpIX-Na SDT?
-
Use a Dual-Staining Flow Cytometry Assay: This is the most common and effective method.
-
Method: Use Annexin V (which binds to phosphatidylserine on the surface of early apoptotic cells) in combination with a viability dye like Propidium Iodide (PI) or 7-AAD (which only enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).[23][24]
-
Interpretation: This allows you to distinguish four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and primary necrotic (Annexin V-/PI+).[24][25]
-
-
Perform Time-Course Analysis: Apoptosis is a process that can transition to secondary necrosis over time.
-
Check: A single time point may be misleading. Cells that were apoptotic at an earlier stage may show signs of necrosis later on.[25]
-
Solution: Analyze cell death at multiple time points after SDT treatment (e.g., 6, 12, 24 hours) to understand the kinetics of the cell death process.
-
-
Confirm with Mechanistic Assays:
-
Caspase Activation: Apoptosis is often mediated by caspases. Measure the activity of key caspases like caspase-3 and caspase-8 to confirm an apoptotic pathway.[8][26]
-
Mitochondrial Involvement: Assess changes in mitochondrial membrane potential (e.g., using JC-1 dye) or the release of cytochrome c from mitochondria, which are hallmarks of the intrinsic apoptotic pathway.[5][27]
-
Morphological Analysis: Observe cell morphology using fluorescence microscopy after staining with dyes like Hoechst 33342 (for nuclear condensation in apoptosis) and PI.[22]
-
Data Presentation
Table 1: Summary of Effective Experimental Parameters for PpIX-Na Mediated SDT
| Parameter | In Vitro (Cell Lines) | In Vivo (Animal Models) | Source(s) |
| PpIX Concentration | 40 - 160 µM | ≥ 5 mg/kg | [16][17] |
| Ultrasound Frequency | 1.0 - 2.2 MHz | 1.1 MHz | [9][16][18] |
| Ultrasound Intensity | 0.3 - 3.0 W/cm² | ≥ 5 W/cm² | [17][18] |
| Ultrasound Duration | 30 seconds - 5 minutes | Not specified | [16][18] |
| Optimal Timing (Post-Admin) | N/A | 24 hours | [7][17] |
Table 2: Representative Cytotoxicity Data from PpIX-Mediated SDT Studies
| Cell Line / Model | Treatment Group | Outcome Measure | Result | Source(s) |
| Hepatoma-22 (H22) Cells | SDT (PpIX + US) | Cell Viability | Decreased to 82.6% | [5] |
| Hepatoma-22 (H22) Cells | SDT (PpIX + US) | Cytochrome c Release | 19.16% of cells | [5] |
| Human Mammary Carcinoma (SUM-159) | SDT (Glycosylated Porphyrin + US at 0.6 W/cm²) | Cell Death | 60-70% | [18] |
| THP-1 Macrophages | SDT (20 µg/mL PpIX + 5 min US) | Apoptosis + Necrosis | ~40% total cell death | [22] |
| Sarcoma 180 (S180) Solid Tumor | SDT (≥5 mg/kg PpIX + ≥5 W/cm² US) | Tumor Growth | Significant reduction in tumor volume | [17] |
Experimental Protocols
Protocol 1: General In Vitro SDT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Incubate for 24 hours.
-
Sonosensitizer Incubation: Replace the medium with a fresh medium containing the desired concentration of PpIX-Na. Incubate for an optimized period (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with no PpIX-Na.
-
Ultrasound Treatment: Place the ultrasound transducer in a water bath for coupling. Position the cell plate in the bath so the target wells are at the focal point of the transducer. Apply ultrasound with optimized parameters (frequency, intensity, duration). Include control groups: untreated cells, cells with PpIX-Na only, and cells with ultrasound only.
-
Post-Treatment Incubation: After sonication, return the plate to the incubator for a further 24-48 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Protocol 2: Intracellular ROS Detection by Flow Cytometry
-
Cell Treatment: Treat cells with PpIX-Na and ultrasound as described in Protocol 1, using appropriate culture plates (e.g., 6-well plates).
-
Probe Loading: After SDT treatment, wash the cells once with warm PBS. Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[21]
-
Cell Harvesting: Wash the cells again with PBS to remove excess probe.[21] Detach the cells using trypsin, then neutralize and collect them in PBS or flow cytometry buffer.
-
Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer. Excite the DCF fluorophore (the oxidized form of the probe) with a 488 nm laser and detect emission in the green channel (e.g., 525/50 nm).
-
Data Analysis: Quantify the geometric mean fluorescence intensity (MFI) of the cell population. An increase in MFI in the SDT-treated group compared to controls indicates ROS production.
Protocol 3: Apoptosis vs. Necrosis Quantification (Annexin V/PI Assay)
-
Cell Treatment and Harvesting: Treat cells as described in Protocol 1. After the desired post-treatment incubation period (e.g., 6, 12, or 24 hours), harvest the cells, including any floating cells from the supernatant.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use a 488 nm laser for excitation. Detect Annexin V-FITC fluorescence in the green channel and PI fluorescence in the red channel.
-
Data Analysis: Create a quadrant plot to differentiate the cell populations:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early Apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Protoporphyrin IX (PpIX)-mediated Sonodynamic Therapy (SDT).
Caption: Standard experimental workflow for in vitro Sonodynamic Therapy studies.
Caption: Troubleshooting flowchart for low cytotoxicity in SDT experiments.
References
- 1. Sonodynamic therapy - Wikipedia [en.wikipedia.org]
- 2. Recent progress in sono-photodynamic cancer therapy: From developed new sensitizers to nanotechnology-based efficacy-enhancing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on reactive oxygen species production mechanisms in tumor sonodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Induction of sonodynamic effect with protoporphyrin IX on isolate hepatoma-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sonodynamic Therapy Using Protoporphyrin IX Conjugated to Gold Nanoparticles: An In Vivo Study on a Colon Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of Reactive Oxygen Species in Sonodynamically Induced Apoptosis Using a Novel Porphyrin Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances of sonodynamic therapy in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of porphyrin and titanium dioxide sonosensitizers for sonodynamic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of supramolecular assemblies in drug delivery and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sonodynamic effects of protoporphyrin IX disodium salt on isolated sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sonodynamic antitumor effect of protoporphyrin IX disodium salt on S180 solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glycosylated Porphyrin Derivatives for Sonodynamic Therapy: ROS Generation and Cytotoxicity Studies in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of protoporphyrin IX skin delivery for topical photodynamic therapy: Nanodispersions of liquid-crystalline phase as nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sinoporphyrin sodium mediated sonodynamic therapy generates superoxide anions under a hypoxic environment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. iris.unito.it [iris.unito.it]
- 22. researchgate.net [researchgate.net]
- 23. resources.revvity.com [resources.revvity.com]
- 24. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Enhancement of apoptosis by sonodynamic therapy with protoporphyrin IX in isolate sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Protoporphyrin IX-mediated sonodynamic therapy promotes autophagy in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protoporphyrin Disodium (PpIX-Na) in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the dark toxicity of Protoporphyrin disodium (PpIX-Na) in cell culture experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| High cell death in the dark control group. | 1. PpIX-Na concentration is too high: Even without light, high concentrations of PpIX can be toxic.[1] 2. PpIX-Na aggregation: Aggregated PpIX can induce cytotoxicity.[2][3] 3. Prolonged incubation time: Longer exposure can increase toxicity. 4. Cell line sensitivity: Different cell lines have varying sensitivities to PpIX-Na. | 1. Optimize concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. 2. Ensure proper dissolution: Prepare fresh stock solutions in an appropriate solvent like DMSO or methanol and dilute in media immediately before use.[4] Avoid repeated freeze-thaw cycles. Consider the use of detergents to monomerize PpIX.[2] 3. Reduce incubation time: Determine the minimum incubation time required for sufficient PpIX uptake for your experimental goals. 4. Review literature: Check for published data on your specific cell line's sensitivity. If none is available, start with very low concentrations. |
| Inconsistent results between experiments. | 1. Variability in PpIX-Na stock solution: Inconsistent preparation or storage can lead to variations in the active concentration. 2. Cell passage number and health: Cells at high passage numbers or in poor health may be more susceptible to stress. 3. Inadvertent light exposure: Even brief exposure to ambient light can activate PpIX and cause phototoxicity, skewing "dark toxicity" results. | 1. Standardize preparation: Prepare single-use aliquots of the stock solution to avoid variability from freeze-thaw cycles. Always prepare fresh dilutions for each experiment. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase before starting an experiment.[5] 3. Maintain strict dark conditions: Perform all steps involving PpIX-Na under minimal light. Wrap plates in foil during incubation. |
| Precipitate observed in the culture medium. | 1. Poor solubility/aggregation: PpIX-Na is hydrophobic and can aggregate and precipitate in aqueous media, especially at high concentrations.[6] 2. Interaction with media components: Components in the culture medium may interact with PpIX-Na, reducing its solubility. | 1. Check solvent and preparation: Ensure PpIX-Na is fully dissolved in the initial stock solution (e.g., DMSO) before diluting in culture medium.[4] Vortex thoroughly. 2. Serum content: The presence of serum, particularly albumin, can help to solubilize PpIX and reduce aggregation.[3] Consider using serum-containing medium if your protocol allows. |
Troubleshooting Workflow for High Dark Toxicity
The following diagram provides a logical workflow to diagnose and resolve issues with high dark toxicity in your control groups.
Caption: A troubleshooting flowchart for diagnosing high dark toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PpIX-Na) dark toxicity?
A1: Dark toxicity refers to the cytotoxic effects of PpIX-Na on cells in the absence of light activation.[7][8] While PpIX is primarily known as a photosensitizer used in photodynamic therapy (PDT), it can exhibit inherent toxicity at certain concentrations even without light.[1][9]
Q2: What is the mechanism of PpIX-Na dark toxicity?
A2: The mechanisms are not fully elucidated but are thought to involve:
-
Mitochondrial Damage: PpIX can accumulate in mitochondria, the primary site of its synthesis, and interfere with mitochondrial function.[9][10][11]
-
Protein Aggregation: Due to its amphipathic nature, PpIX can induce organelle-selective protein aggregation, leading to proteotoxic stress and cell damage.[2][3]
-
Reactive Oxygen Species (ROS) Generation: While ROS production is significantly lower than with photoactivation, some studies suggest low-level ROS generation may contribute to dark toxicity.[1]
Proposed Mechanism of PpIX Dark Toxicity
Caption: Proposed signaling pathway for PpIX-induced dark toxicity.
Q3: How does serum in the culture medium affect dark toxicity?
A3: Serum, and specifically albumin, can play a dual role. It can act as a "sponge" or carrier for PpIX, which may reduce its direct uptake and accumulation in cells, thereby lowering toxicity.[3] It can also help prevent the formation of large, cytotoxic PpIX aggregates by keeping it in a more monomeric or dimeric state.[3] Therefore, including serum in the culture medium is often a simple and effective way to mitigate dark toxicity.
Q4: What are typical concentrations of PpIX-Na used in cell culture?
A4: Effective concentrations are highly dependent on the cell line and experimental goals (e.g., PDT vs. studying porphyrin metabolism). For PDT studies, concentrations can range from low micromolar (1-10 µM) to higher levels.[1] However, dark toxicity can be observed in some cell lines at concentrations between 100-250 µM, with a 20-25% decline in viability.[1] It is crucial to perform a dose-response study for your specific cell line to identify the appropriate concentration range.
Q5: How can I prevent PpIX-Na aggregation in my stock solution and media?
A5: Protoporphyrin IX is hydrophobic and prone to aggregation in aqueous solutions.[6] To minimize this:
-
Use an appropriate solvent: Dissolve PpIX-Na in a suitable organic solvent like DMSO or methanol to create a high-concentration stock.[4]
-
Prepare fresh: Make fresh dilutions from your stock for each experiment.
-
Vortex well: Ensure the compound is thoroughly mixed when diluting into your final culture medium.
-
Use serum: As mentioned, serum in the medium can help maintain solubility.[3]
-
Avoid prolonged storage of dilutions: Do not store diluted, aqueous solutions of PpIX-Na for extended periods.
Quantitative Data Summary
Table 1: Dark Cytotoxicity of Free Protoporphyrin IX (PpIX) in A375 Melanoma Cells
| Concentration | Incubation Time | % Cell Viability Decline |
| 100 - 250 µM | 48 hours | 20 - 25% |
Data extracted from a study on A375 human melanoma cells.[1] This highlights that significant dark toxicity can occur at higher concentrations.
Table 2: Effect of Mitigation Strategies on PpIX Dark Toxicity
| Strategy | Principle | Expected Outcome |
| Reduce Concentration | Lowering the dose reduces intrinsic toxicity. | Decreased cell death. |
| Add Serum to Media | Albumin binds PpIX, reducing aggregation and cellular uptake.[3] | Increased cell viability. |
| Reduce Incubation Time | Limits the duration of cellular exposure to the compound. | Decreased cumulative toxicity. |
| Ensure Proper Solubilization | Prevents the formation of cytotoxic aggregates.[2][3] | Increased consistency and reduced toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound (PpIX-Na) Stock Solution
-
Materials: this compound salt (solid), sterile Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure (Aseptic Technique):
-
Weigh the desired amount of PpIX-Na powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Vortex vigorously for 2-5 minutes until the solid is completely dissolved. The solution should be a clear, dark red.
-
Create single-use aliquots in sterile, light-protecting (amber or foil-wrapped) microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Assessing Dark Cytotoxicity using an MTT Assay
This protocol outlines a standard method to determine the effect of PpIX-Na on cell viability in the absence of light.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
-
Compound Treatment (Perform in dim light):
-
Thaw an aliquot of PpIX-Na stock solution.
-
Prepare serial dilutions of PpIX-Na in complete growth medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO).[12]
-
Carefully remove the medium from the cells and add 100 µL of the PpIX-Na dilutions or vehicle control.
-
Wrap the 96-well plate completely in aluminum foil to protect it from light.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[12]
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Workflow for Cytotoxicity Assessment
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
References
- 1. Light-Activated Protoporphyrin IX-Based Polysilsesquioxane Nanoparticles Induce Ferroptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 6. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonodynamic effects of protoporphyrin IX disodium salt on Ehrlich ascetic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodynamic effects of protoporphyrin on the cellular level-an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Improving the signal-to-noise ratio in Protoporphyrin disodium fluorescence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Protoporphyrin disodium (PpIX) fluorescence experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during PpIX fluorescence experiments, offering potential causes and solutions to enhance your signal-to-noise ratio.
| Issue | Potential Cause | Recommended Solution |
| Low Fluorescence Signal | Inappropriate Solvent: PpIX fluorescence is highly sensitive to the solvent environment. Polar solvents can lead to aggregation and quenching.[1] | - Use a solvent in which PpIX is monomeric and highly fluorescent, such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF). - For aqueous solutions, consider using a surfactant like Tween 20 (at concentrations >0.5%) to prevent aggregation and enhance fluorescence intensity.[2][3] |
| Concentration Quenching: At high concentrations, PpIX molecules can form aggregates, which leads to a decrease in fluorescence intensity.[2][3][4] | - Optimize the PpIX concentration. A concentration around 125 µg/mL has been shown to provide maximum intensity in some systems.[2][3] - Perform a concentration titration to find the optimal range for your specific experimental conditions. | |
| Photobleaching: Prolonged exposure to excitation light can cause irreversible photodegradation of PpIX, reducing the fluorescence signal.[5][6][7][8] | - Minimize the exposure time of the sample to the excitation light.[5] - Reduce the intensity of the excitation source. - Use an anti-fade mounting medium if applicable. - Work in a low-oxygen environment, as photobleaching is often a photo-oxidation process.[9][7] | |
| Incorrect Instrument Settings: Improperly configured excitation and emission wavelengths or slit widths can lead to a weak signal. | - Ensure the excitation wavelength is set to the absorption maximum of PpIX (around 405-415 nm).[2][3][10][11] - Set the emission detection to the fluorescence maxima (typically around 635 nm and 705 nm).[10][11] - Optimize the slit widths to balance signal intensity and spectral resolution. | |
| High Background Noise | Autofluorescence: Biological samples, solvents, or labware can exhibit intrinsic fluorescence that interferes with the PpIX signal. | - Use high-purity, spectroscopy-grade solvents. - Use quartz cuvettes instead of plastic ones. - For cellular imaging, use a phenol red-free medium. - Include a "blank" measurement (containing everything except PpIX) and subtract it from your sample measurement. |
| Stray Light: Ambient light or scattered light within the instrument can increase background noise. | - Ensure the sample chamber is light-tight. - Use appropriate optical filters to block scattered excitation light from reaching the detector.[12][13] | |
| Detector Noise: The photomultiplier tube (PMT) or other detectors can be a source of noise, especially at high gain settings. | - Optimize the detector gain to a level that provides sufficient signal without introducing excessive noise. - Cool the detector if your instrument has that capability. | |
| Inconsistent or Irreproducible Results | Sample Instability: PpIX can degrade over time, especially when exposed to light. | - Prepare fresh solutions of PpIX for each experiment.[3] - Store stock solutions in the dark and at a low temperature (2-8°C).[14] |
| pH Sensitivity: The fluorescence of PpIX can be influenced by the pH of the solution.[4] | - Maintain a consistent and appropriate pH for your experiments. A pH of 7.4 is often used for biological samples.[4] | |
| Inner Filter Effect: At high concentrations, the sample can reabsorb the emitted fluorescence, distorting the spectrum and reducing the measured intensity.[2] | - Keep the absorbance of the sample at the excitation wavelength below 0.1 to minimize this effect.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound fluorescence?
A1: this compound has a strong absorption peak (Soret band) around 405-415 nm, which is typically used for excitation.[2][3][10][11] It exhibits two main fluorescence emission peaks, one at approximately 635 nm and a smaller one around 705 nm.[10][11]
Q2: How does the solvent affect PpIX fluorescence?
A2: The solvent has a significant impact on the fluorescence properties of PpIX. In aqueous solutions, PpIX tends to aggregate, which quenches its fluorescence.[1] Organic solvents like DMSO and DMF, or the use of surfactants in aqueous solutions, can prevent aggregation and enhance the fluorescence signal.[9][2][3] The polarity of the solvent can also influence the position of the emission peaks.[1][15]
Q3: What is photobleaching and how can I minimize it?
A3: Photobleaching is the light-induced degradation of a fluorophore, leading to a loss of fluorescence.[5][7] For PpIX, this is often an oxygen-dependent process.[9][7] To minimize photobleaching, you should:
-
Reduce the intensity of the excitation light.
-
Limit the duration of light exposure.[5]
-
Use an anti-fade reagent in your sample if possible.
-
Consider performing experiments in a low-oxygen environment.[9][7]
Q4: Why is my fluorescence signal decreasing at higher concentrations of PpIX?
A4: This phenomenon is likely due to concentration quenching or the inner filter effect. At high concentrations, PpIX molecules can form non-fluorescent or weakly fluorescent aggregates.[2][3][4] Additionally, at high concentrations, the sample itself can reabsorb the emitted fluorescence, leading to a lower measured signal.[2] It is recommended to perform a concentration titration to determine the optimal concentration range for your experiment.
Q5: How can I reduce background fluorescence in my measurements?
A5: To reduce background fluorescence, consider the following:
-
Use high-purity, spectroscopy-grade solvents.
-
Use quartz cuvettes.
-
For cellular studies, use phenol red-free media.[16]
-
Measure a "blank" sample (without PpIX) and subtract its spectrum from your sample's spectrum.
-
Ensure your instrument's optical filters are correctly chosen to block stray excitation light.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound fluorescence.
Table 1: Spectral Properties of this compound
| Parameter | Value | Reference |
| Absorption Maximum (Soret Band) | ~405-415 nm | [2][3][10][11] |
| Emission Maxima | ~635 nm and ~705 nm | [10][11] |
Table 2: Fluorescence Quantum Yield and Lifetime of Protoporphyrin IX
| Solvent/Environment | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| Organic Solution | Not specified | 16.4 ns | [17] |
| Non-pathologic Brain Tissue (Autofluorescence) | Not specified | 1.6 ± 0.5 ns | [17][18] |
| Low-Grade Glioma Infiltration Zones (in vivo) | Not specified | 4.1 ± 1.8 ns | [17][18] |
| Low-Grade Glioma Core Tumor (in vivo) | Not specified | 4.8 ± 1.3 ns | [17][18] |
| Meningioma Tumor (in vivo) | Not specified | 12.2 ± 2.5 ns | [17][18] |
Note: The fluorescence quantum yield of PpIX is highly dependent on its aggregation state and the surrounding environment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a light-protected environment.
-
Dissolution: Dissolve the powder in a suitable high-purity solvent such as DMSO or DMF to a concentration of 1-10 mg/mL.[9][3]
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Storage: Store the stock solution in a light-protected container at 2-8°C.[14] It is recommended to prepare fresh solutions for optimal results.[3]
Protocol 2: General Fluorescence Measurement Procedure
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable output.
-
Sample Preparation: Prepare your PpIX sample in a quartz cuvette. If using an aqueous buffer, ensure the PpIX concentration is optimized to avoid aggregation and that a surfactant is used if necessary.[2][3] The absorbance of the sample at the excitation wavelength should be below 0.1.[2]
-
Blank Measurement: Record the fluorescence spectrum of a blank sample (cuvette with solvent/buffer only).
-
Sample Measurement: Record the fluorescence spectrum of the PpIX sample using the optimal excitation and emission wavelengths.
-
Data Correction: Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.
Visualizations
Caption: Experimental workflow for PpIX fluorescence measurement.
Caption: Troubleshooting logic for improving S/N ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. vernier.com [vernier.com]
- 3. Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Protoporphyrin IX Species in Vitro Using Fluorescence Spectroscopy and Polar Plot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 6. Photobleaching of protoporphyrin IX in cells incubated with 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protoporphyrin IX photobleaching during the light irradiation phase of standard dermatological methyl-aminolevulinate photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A spectroscopic study of the photobleaching of protoporphyrin IX in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edinst.com [edinst.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. horiba.com [horiba.com]
- 15. journalcsij.com [journalcsij.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery [frontiersin.org]
- 18. Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Protoporphyrin Disodium Technical Support Center: Optimizing Solubility through pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Protoporphyrin disodium. The following information focuses on the critical role of pH in modulating the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
This compound, despite being a salt, has poor solubility in neutral aqueous solutions.[1] This is due to its amphiphilic nature, which promotes self-aggregation driven by π-π stacking of the porphyrin rings and hydrogen bonding between the propionate side chains.[1] At neutral pH (approximately 3-7), the formation of higher-order aggregates is most pronounced, leading to very low solubility.[1][2]
Q2: How does pH affect the solubility and aggregation state of this compound?
The pH of the aqueous solution is a critical factor determining the aggregation state and, consequently, the solubility of this compound.[1][2] The ionization state of the two propionic acid side chains is pH-dependent.[1]
-
Acidic pH (0-3): In this range, the propionate groups are fully protonated. This leads to the predominance of the monomeric form of Protoporphyrin IX, which is more soluble.[1][2][3]
-
Neutral pH (3-7): In this range, this compound tends to form extensive H-aggregates (higher-order structures), resulting in minimal solubility.[2][3]
-
Alkaline pH (>8): At higher pH values, the propionate groups are deprotonated, and the molecule exists predominantly as dimers, which are more soluble than the higher-order aggregates found at neutral pH.[1][2][3]
Q3: What is the visual appearance of this compound at different pH values?
The aggregation state of this compound at different pH values can be observed through changes in the solution's absorbance spectrum.
-
At acidic pH (e.g., in 100 mM HCl) , a solution of monomers will exhibit a sharp Soret band around 409 nm.[3]
-
At neutral pH (e.g., 7.4) , the formation of aggregates leads to a broad Soret band with shoulders at approximately 379 nm and 469 nm.[3]
-
At alkaline pH (e.g., 9) , a solution of dimers is characterized by a Soret peak around 380 nm.[3]
Q4: Is the pH-induced aggregation of this compound reversible?
Yes, the pH-mediated changes in the aggregation state of Protoporphyrin IX are reversible.[3] For instance, increasing the pH of a solution containing higher-order aggregates (at pH 4.5) to pH 7.4 and then to pH 9 will result in the conversion to a mixture of aggregates and dimers, and then predominantly to dimers.[3] Conversely, acidifying a solution of dimers will promote the formation of higher-order aggregates.[3]
Troubleshooting Guide
Issue: this compound powder is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).
| Troubleshooting Step | Action | Expected Outcome |
| 1. pH Adjustment | Adjust the pH of your aqueous buffer to >8.0 using a suitable base (e.g., 0.1 M NaOH). | The this compound should dissolve to form a clear, colored solution as it transitions to its more soluble dimeric form.[1][2] |
| 2. Use of a Co-solvent | First, dissolve the this compound in a small amount of a suitable organic solvent like DMSO or methanol before adding it to your aqueous buffer.[1] | The pre-dissolved this compound will be easier to dilute in the aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment. |
| 3. Initial Dissolution in Base | Dissolve the this compound powder directly in a small volume of 0.1 M NaOH or Tris base before diluting it into your final aqueous buffer. | This ensures the compound is in its soluble dimeric form before introduction to the final solution. The final pH should be verified and adjusted if necessary. |
Data Presentation
Table 1: Influence of pH on the Aggregation State and Qualitative Solubility of this compound in Aqueous Solutions.
| pH Range | Predominant Species | Qualitative Solubility |
| 0 - 3 | Monomer[1][2][3] | Higher |
| 3 - 7 | Higher-order Aggregates[1][2][3] | Low / Insoluble |
| > 8 | Dimer[1][2][3] | Moderate to High |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Alkaline Buffer
This protocol describes the preparation of a this compound stock solution by adjusting the pH to the alkaline range to ensure dissolution.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a volumetric flask.
-
Add a volume of high-purity water, less than the final desired volume.
-
While stirring, slowly add 0.1 M NaOH dropwise to the suspension.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding NaOH until the this compound is fully dissolved and the pH of the solution is stable above 8.0.
-
Once fully dissolved, bring the solution to the final volume with high-purity water.
-
Store the solution protected from light and use it promptly, as porphyrins can degrade in solution.
Visualizations
Caption: Logical workflow for solubilizing this compound by pH adjustment.
Caption: Step-by-step experimental workflow for preparing a soluble this compound stock solution.
References
Validation & Comparative
A Comparative Guide to Protoporphyrin IX and Photofrin in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and oxygen to elicit cytotoxic effects in malignant or abnormal tissues. The choice of photosensitizer is critical to the success of PDT, with efficacy being dependent on factors such as cellular uptake, localization, and the efficiency of reactive oxygen species (ROS) generation. This guide provides a comparative overview of two porphyrin-based photosensitizers: Photofrin®, the first-generation photosensitizer approved for clinical use, and Protoporphyrin IX (PpIX), a potent second-generation photosensitizer.
It is important to note that while the user requested a comparison with Protoporphyrin disodium, the vast majority of preclinical and clinical research focuses on the efficacy of PpIX that is endogenously synthesized following the administration of its precursor, 5-aminolevulinic acid (5-ALA).[1] Direct administration of this compound for PDT is not a common clinical practice, and as such, robust comparative data against Photofrin is scarce.[2] Therefore, this guide will focus on the comparison between Photofrin and 5-ALA-induced PpIX.
Executive Summary
Photofrin (porfimer sodium) is a complex mixture of porphyrin oligomers that has been established in the treatment of various cancers.[3] Its main drawbacks include prolonged cutaneous photosensitivity and a complex chemical nature.[1] In contrast, 5-ALA-induced PpIX offers the advantage of preferential accumulation in tumor cells due to altered enzymatic activity in the heme synthesis pathway, potentially leading to higher tumor selectivity.[1][4] While both photosensitizers are activated by light in the red region of the spectrum to produce cytotoxic singlet oxygen, their pharmacokinetic profiles and clinical applications can differ.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for Photofrin and 5-ALA-induced PpIX based on available experimental data.
Table 1: Physicochemical and Photophysical Properties
| Property | Photofrin® (Porfimer Sodium) | Protoporphyrin IX (PpIX) | Reference(s) |
| Molar Mass | 1230-2370 g/mol (mixture) | 562.6 g/mol | N/A |
| Absorption Maxima (in cells) | ~630 nm | ~635 nm | [5][6] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.44 - 0.85 (in various solvents) | 0.77 | [7][8] |
Table 2: In Vitro & In Vivo Efficacy
| Parameter | Photofrin® | 5-ALA-induced PpIX | Reference(s) |
| Cellular Uptake | Passive diffusion and endocytosis | Primarily mitochondrial accumulation | [1] |
| Peak Tumor Accumulation | 40-50 hours post-injection | 4-6 hours post-administration of 5-ALA | [1][9] |
| Tumor-to-Muscle Ratio | Varies with tumor type and time | Can be higher than Photofrin due to selective synthesis | [4] |
| Clinical Efficacy (example) | Esophageal cancer: 94% objective tumor response in one study. | Skin cancer: High clearance rates for actinic keratosis. | [10][11] |
| Key Side Effect | Prolonged skin photosensitivity (up to 30 days) | Milder and shorter-lived skin photosensitivity | [1][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for PDT using Photofrin and 5-ALA.
Photofrin Photodynamic Therapy Protocol (Clinical - Esophageal Cancer)
-
Patient Preparation: Patients are instructed to avoid direct sunlight and bright indoor lights.
-
Photosensitizer Administration: Photofrin® is administered intravenously at a dose of 2 mg/kg body weight, infused slowly over 3-5 minutes.[3][12]
-
Light Application: 40 to 50 hours after Photofrin® injection, the tumor is illuminated with 630 nm laser light.[3][12] The light dose is typically 300 J/cm of the diffuser length for esophageal cancer.[12]
-
Post-Treatment Care: A follow-up endoscopy is performed 96-120 hours after the injection for debridement of necrotic tissue. A second light application may be performed if necessary.[12] Patients must continue to observe precautions against photosensitivity for at least 30 days.[9]
5-ALA Induced PpIX Photodynamic Therapy Protocol (Preclinical - Bladder Cancer Model)
-
Cell Culture: Human urothelial cell lines (e.g., RT4, RT112) are cultured to confluence in appropriate media.[13]
-
5-ALA Administration: A 5 mM solution of 5-ALA in serum-free medium is added to the cells and incubated for 4 hours to allow for PpIX synthesis and accumulation.[5]
-
Light Application: After incubation, the 5-ALA solution is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then irradiated with light, for example, at 405 nm or 635 nm, with the light dose varied to assess dose-dependent effects.[5]
-
Efficacy Assessment: Cell viability is assessed at various time points post-irradiation using methods such as the MTT assay or by analyzing the expression of apoptosis-related proteins.[13][14]
Visualizing the Process: Experimental Workflow and Signaling Pathways
To better understand the experimental logic and the underlying biological mechanisms, the following diagrams have been generated using the Graphviz (DOT language).
Caption: A typical experimental workflow for comparing the efficacy of two photosensitizers in PDT.
Caption: Generalized signaling pathways initiated by photodynamic therapy leading to cell death.
Conclusion
Both Photofrin and 5-ALA-induced PpIX are effective photosensitizers for photodynamic therapy, each with a distinct profile of advantages and limitations. Photofrin has a long clinical history and established protocols for various cancers.[3][9] However, the prolonged photosensitivity it induces is a significant drawback. 5-ALA-induced PpIX offers the potential for greater tumor selectivity and reduced systemic photosensitivity, making it an attractive alternative, particularly for superficial lesions.[1][4] The choice between these photosensitizers will ultimately depend on the specific clinical indication, tumor characteristics, and desired therapeutic outcome. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two approaches in various cancer types.
References
- 1. Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mikiashwt.com [mikiashwt.com]
- 6. Selective accumulation of ALA-induced PpIX and photodynamic effect in chemically induced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodynamic therapy is a 2-step process - Photofrin® [photofrin.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. mdpi.com [mdpi.com]
- 12. PHOTOFRIN® (porfimer sodium) for Injection PhotodynamicTherapy (PDT) Timeline - Photofrin® [photofrin.com]
- 13. Analyzing effects of photodynamic therapy with 5-aminolevulinic acid (ALA) induced protoporphyrin IX (PPIX) in urothelial cells using reverse phase protein arrays - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 14. Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: 5-ALA Induced Protoporphyrin IX vs. Exogenous Protoporphyrin Disodium
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT) and fluorescence-guided surgery (FGS), the effective localization of photosensitizers in neoplastic tissues is paramount. Protoporphyrin IX (PpIX), a potent photosensitizer, can be administered through two primary strategies: endogenously, via the administration of its precursor 5-aminolevulinic acid (5-ALA), or exogenously, through direct delivery of a PpIX formulation, such as Protoporphyrin disodium. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid researchers and clinicians in selecting the optimal strategy for their specific applications.
Executive Summary
The choice between 5-ALA induced PpIX and exogenous this compound hinges on a trade-off between tumor selectivity and control over the photosensitizer's concentration and distribution. 5-ALA leverages the altered metabolic pathways in cancer cells for tumor-specific accumulation of PpIX, offering high tumor-to-normal tissue ratios. However, the resulting PpIX concentration can be variable and is dependent on the tumor's metabolic activity. Conversely, exogenous this compound provides a direct and predictable dosage of the photosensitizer but may exhibit less favorable tumor selectivity and different subcellular localization, impacting its therapeutic efficacy.
Mechanism of Action
5-ALA Induced PpIX: 5-ALA is a natural precursor in the heme biosynthesis pathway.[1] When administered exogenously, it bypasses the rate-limiting step of this pathway, leading to an accumulation of PpIX, particularly in cancer cells.[1] This preferential accumulation is attributed to a combination of factors in neoplastic cells, including increased uptake of 5-ALA, higher activity of certain enzymes in the heme synthesis pathway, and decreased activity of ferrochelatase, the enzyme that converts PpIX to heme.[2]
Exogenous this compound: This approach involves the direct administration of the photosensitizer, Protoporphyrin IX, in its water-soluble disodium salt form.[3] This salt form enhances its solubility, facilitating its use in biological and medical applications.[3] Upon administration, it distributes throughout the body and accumulates in tissues, with some preference for tumor tissues due to their enhanced permeability and retention (EPR) effect. The mechanism of action for PDT is the same as with 5-ALA induced PpIX: upon activation by light of a specific wavelength, PpIX generates cytotoxic reactive oxygen species (ROS) that lead to localized cell death.[3]
Comparative Data
The following tables summarize key quantitative data from comparative studies.
Table 1: In Vitro Fluorescence and Cellular Uptake
| Parameter | 5-ALA Induced PpIX | Exogenous PpIX/PME | Cell Line | Key Findings | Reference |
| PpIX Fluorescence | Higher | Lower | NPC/CNE-2 | 5-ALA induced more PpIX fluorescence compared to its methyl ester (AME). | [4] |
| Cellular Uptake | N/A | Higher (PME) | NPC/CNE-2 | Protoporphyrin IX dimethyl ester (PME) showed better uptake than PpIX. | [4] |
| Pharmacokinetics | Linear accumulation over time, independent of 5-ALA concentration | Dose-dependent, plateau observed after 45 min | Sarcoma 180 (S180) | Significant differences in the kinetics of cellular accumulation. | [5] |
| Subcellular Localization | Initially localized in the mitochondria | Mainly accumulated at the plasma membrane in the early stage | Sarcoma 180 (S180) | Different initial sites of accumulation within the cell. | [5] |
Table 2: In Vivo Tumor Selectivity and Efficacy
| Parameter | 5-ALA Induced PpIX | Exogenous PpIX/PME | Animal Model | Key Findings | Reference |
| Tumor-to-Normal Tissue Ratio | High | Significant selectivity at 3h | Nasopharyngeal carcinoma xenografts | Both methods show promise for photodynamic diagnosis with good tumor selectivity. | [4] |
| Sonodynamic Efficacy | Damage observed after 12h incubation with 1mM 5-ALA | More significant cytotoxicity with increasing ultrasound intensities | Sarcoma 180 (S180) cells | Exogenous PpIX showed greater sonodynamic efficacy under the tested conditions. | [5] |
| Photodynamic Efficacy | More efficient | Less efficient | HeLa cells | ALA-induced PpIX was found to be photodynamically more efficient. | [6] |
Experimental Protocols
In Vitro Comparison of 5-ALA and Exogenous PpIX in Nasopharyngeal Carcinoma Cells[4]
-
Cell Line: Poorly differentiated human nasopharyngeal carcinoma cells (NPC/CNE-2).
-
5-ALA Induced PpIX: Cells were incubated with 5-ALA or ALA methyl ester (AME). PpIX fluorescence was measured to assess induction.
-
Exogenous PpIX: Cells were incubated with Protoporphyrin IX (PpIX) or its dimethyl ester (PME). Cellular uptake was measured.
-
Analysis: Fluorescence microscopy and spectroscopy were used to quantify PpIX levels and assess cellular uptake.
Pharmacokinetics and Sonodynamic Efficacy in Sarcoma Cells[5]
-
Cell Line: Sarcoma 180 (S180) cells.
-
Endogenous PpIX (5-ALA induced): S180 cells were incubated with 5-aminolevulinic acid (ALA).
-
Exogenous PpIX: S180 cells were incubated with Protoporphyrin IX.
-
Pharmacokinetics: The concentration of PpIX in cell extracts was determined by fluorescence intensity measurements at various time points and concentrations.
-
Subcellular Localization: Laser scanning confocal microscopy was used to visualize the intracellular distribution of PpIX over time.
-
Sonodynamic Therapy (SDT): Cells were exposed to ultrasound, and cell viability was assessed using the MTT assay to compare the cytotoxic effects.
In Vivo Comparison in a Nasopharyngeal Carcinoma Xenograft Model[4]
-
Animal Model: Nude mice bearing poorly differentiated NPC/CNE-2 xenografts.
-
Administration: 5-ALA, AME, PpIX, or PME were administered intravenously or topically.
-
Analysis: The selectivity of PpIX accumulation in tumor versus normal tissue was assessed at different time points (e.g., 3 hours post-administration) using fluorescence imaging techniques.
Signaling Pathways and Experimental Workflows
Heme Synthesis Pathway and 5-ALA Mechanism
The following diagram illustrates the heme synthesis pathway and how exogenous 5-ALA administration leads to the accumulation of PpIX in tumor cells.
Caption: Heme Synthesis Pathway and 5-ALA Mechanism.
Comparative Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing 5-ALA induced PpIX and exogenous this compound.
Caption: Comparative Experimental Workflow.
Conclusion
Both 5-ALA induced PpIX and exogenous this compound are valuable tools in the fields of photodynamic therapy and fluorescence-guided surgery. The endogenous approach via 5-ALA offers the significant advantage of tumor-selective PpIX accumulation, driven by the unique metabolic characteristics of cancer cells. This can lead to high contrast in fluorescence imaging and targeted phototoxicity. However, the absolute concentration of PpIX achieved can be variable and may not be optimal in all tumor types.
Exogenous administration of this compound provides a more direct and controllable method of delivering the photosensitizer. This can be advantageous in tumors with low metabolic activity or when a specific, high concentration of PpIX is required. However, the tumor selectivity of exogenous PpIX may be less pronounced compared to the 5-ALA induced approach, and its different subcellular localization could influence the primary site of photodamage and overall therapeutic outcome.
The selection of the appropriate strategy will depend on the specific research or clinical objective, the type of cancer being targeted, and the desired balance between tumor selectivity and control over photosensitizer delivery. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of each approach in various cancer models and clinical settings.
References
- 1. Quantitative and qualitative 5-aminolevulinic acid–induced protoporphyrin IX fluorescence in skull base meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aminolevulinic acid (ALA)-induced protoporphyrin IX fluorescence and photodynamic effects in the rat bladder: an in vivo study comparing oral and intravesical ALA administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Phototoxicity: Protoporphyrin Disodium vs. Chlorin e6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the selection of an appropriate photosensitizer is paramount to achieving optimal therapeutic efficacy. This guide provides a detailed, objective comparison of the phototoxic properties of two prominent photosensitizers: Protoporphyrin disodium, a salt of the endogenous photosensitizer Protoporphyrin IX (PpIX), and Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll. This comparison is supported by experimental data to aid researchers in making informed decisions for their specific applications.
Key Performance Indicators: A Quantitative Overview
The phototoxic potential of a photosensitizer is determined by a combination of its photophysical and biological properties. The following tables summarize key quantitative data for this compound (represented by PpIX) and Chlorin e6.
| Photophysical Properties | Protoporphyrin IX (PpIX) | Chlorin e6 (Ce6) |
| Maximum Absorption Wavelength (Q-band) | ~635 nm | ~660 nm |
| Molar Extinction Coefficient at Q-band | Moderate | High |
| Fluorescence Quantum Yield (Φf) | ~0.1 | ~0.1-0.2 |
| Singlet Oxygen Quantum Yield (ΦΔ) | Moderate (e.g., ~0.5-0.6) | High (e.g., ~0.6-0.8) |
| In Vitro Phototoxicity | Protoporphyrin IX (PpIX) | Chlorin e6 (Ce6) |
| Cell Line | B16F-10 (Murine Melanoma) | B16F-10 (Murine Melanoma) |
| Photosensitizer Concentration | Not specified in direct comparison | 0-100 µM |
| Light Source | Not specified in direct comparison | 660 nm laser |
| Light Dose | Not specified in direct comparison | 1 J/cm² (50 mW/cm² for 200s) |
| IC50 (with light) | Not available in direct comparison | 20.98 µM[1] |
| IC50 (dark) | Not available in direct comparison | 534.3 µM[1] |
In-Depth Analysis of Phototoxic Mechanisms
Both this compound and Chlorin e6 exert their cytotoxic effects through the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon activation by light of a specific wavelength.[2][3] This leads to oxidative stress and subsequent cell death through apoptosis or necrosis.[4][5]
Protoporphyrin IX (PpIX): As an endogenous photosensitizer, PpIX is synthesized in the mitochondria.[2] Following administration of a precursor like 5-aminolevulinic acid (5-ALA), PpIX preferentially accumulates in the mitochondria of rapidly proliferating cells, such as cancer cells.[2][5] Upon photoactivation, the generated ROS primarily damage the mitochondria, triggering the intrinsic apoptotic pathway.[2][6] This involves the release of cytochrome c and the activation of caspases.[6]
Chlorin e6 (Ce6): Being a second-generation photosensitizer, Ce6 exhibits a higher molar extinction coefficient in the red region of the spectrum and a higher singlet oxygen quantum yield compared to PpIX, suggesting a more efficient production of cytotoxic species.[3] Studies have shown that Ce6 can localize in various cellular organelles, including the endoplasmic reticulum (ER) and lysosomes, in addition to the plasma membrane.[7][8] This multi-organelle targeting can lead to a more complex cell death mechanism, involving ER stress and lysosomal membrane permeabilization, alongside mitochondrial damage.[8][9] Furthermore, Ce6-mediated PDT has been shown to activate signaling pathways such as NF-κB and MAPKs, and the STING pathway, which can modulate the inflammatory and immune responses.[4][10]
Signaling Pathways
The signaling cascades initiated by this compound and Chlorin e6-mediated PDT, while both culminating in cell death, originate from different primary targets within the cell.
Caption: Signaling pathway of Protoporphyrin IX-mediated phototoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chlorin e6-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by sonodynamic treatment by protoporphyrin IX on MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of chlorin e6-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defensive mechanism in cholangiocarcinoma cells against oxidative stress induced by chlorin e6-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorin A-mediated photodynamic therapy induced apoptosis in human cholangiocarcinoma cells via impaired autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chlorin e6-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Protoporphyrin Disodium vs. Methylene Blue: A Comparative Guide to Antimicrobial Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Antimicrobial photodynamic therapy (aPDT) presents a promising alternative to conventional antibiotics, particularly in the age of rising antimicrobial resistance. This guide provides a detailed, data-driven comparison of two prominent photosensitizers: Protoporphyrin disodium and Methylene blue. We delve into their mechanisms of action, antimicrobial efficacy, and the experimental protocols that underpin these findings, offering a critical resource for researchers in the field.
At a Glance: Key Performance Indicators
| Feature | This compound | Methylene Blue |
| Primary Mechanism | Generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) (Type II reaction), leading to oxidative damage of cellular components.[1][2] | Generation of reactive oxygen species (ROS), including singlet oxygen and free radicals (Type I and Type II reactions), causing damage to bacterial cell walls, proteins, lipids, and nucleic acids.[3][4][5] |
| Target Microorganisms | Broad spectrum, including Gram-positive and Gram-negative bacteria.[2] | Broad spectrum, effective against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[4][6] |
| Cellular Uptake | Preferentially accumulates in rapidly dividing cells. The disodium salt form enhances solubility and accessibility. | Internalized by bacterial cells.[4] Cationic nature facilitates interaction with negatively charged bacterial cell envelopes. |
| Host Cell Cytotoxicity | Generally low, with some studies suggesting encapsulation can further reduce cytotoxicity to mammalian cells.[1] | Generally considered safe and well-tolerated with low toxicity to host tissues.[4] |
Quantitative Antimicrobial Efficacy
The following table summarizes the quantitative data on the antimicrobial efficacy of this compound and Methylene blue from various studies. Efficacy is primarily reported as the log reduction in colony-forming units (CFU/mL), a standard measure of microbial viability.
| Photosensitizer | Microorganism | Concentration | Light Source | Light Dose | Log Reduction (CFU/mL) | Reference |
| Protoporphyrin IX | E. coli | 5.0 µM | White Light | 50 mW/cm², 60 min | 3.5 | [7] |
| Protoporphyrin IX | E. coli | 5.0 µM | White Light | 25 mW/cm², 30 min | >8 (Total reduction) | [7] |
| Methylene Blue | E. coli | 1000 µmol L⁻¹ | Red LED (636 nm) | 335.8 J/cm² (15 min) | ~1.27 (94.6% reduction) | [5][8] |
| Methylene Blue | K. pneumoniae, E. aerogenes, E. coli | Not Specified | Not Specified | 10 J/cm² | ~1 | [9] |
| Methylene Blue | K. pneumoniae, E. aerogenes, E. coli | Not Specified | Not Specified | 25 J/cm² | ~4 | [9] |
| Methylene Blue | Extensively Drug-Resistant Gram-Negative Bacteria | 50 and 150 mg/L | Red Light | 40 and 80 J/cm² | >2 | [4][6] |
Mechanisms of Action and Signaling Pathways
Both this compound and Methylene blue exert their antimicrobial effects through the generation of cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength. However, the precise downstream signaling pathways leading to microbial cell death can differ.
This compound: The primary mechanism for porphyrins in aPDT is the Type II photochemical reaction, which generates singlet oxygen (¹O₂).[2] This highly reactive molecule indiscriminately damages essential cellular components.
Methylene Blue: Methylene blue can induce both Type I and Type II photochemical reactions. The Type I pathway involves electron transfer, leading to the formation of superoxide radicals (O₂⁻), which can further react to produce other ROS. The Type II pathway, similar to porphyrins, generates singlet oxygen. Studies in mammalian cells suggest that Methylene blue-mediated PDT can induce apoptosis through the activation of caspase cascades, a process that may have analogous mechanisms in bacteria, leading to a programmed-like cell death.[10][11][12][13]
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for advancing aPDT research. Below are representative protocols for aPDT using this compound and Methylene blue against bacterial suspensions.
General Experimental Workflow:
This compound aPDT Protocol (vs. E. coli)
This protocol is based on the methodology described by Costa et al. (2022).[7]
-
Bacterial Culture: E. coli is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth).
-
Preparation of Bacterial Suspension: The overnight culture is diluted in phosphate-buffered saline (PBS) to a final concentration of approximately 10⁷ CFU/mL.
-
Photosensitizer Addition: A stock solution of Protoporphyrin IX (in a suitable solvent to ensure solubility before dilution in the aqueous bacterial suspension) is added to the bacterial suspension to achieve a final concentration of 5.0 µM.
-
Incubation: The bacterial suspension with the photosensitizer is incubated in the dark for a specified period to allow for photosensitizer binding or uptake.
-
Irradiation: The suspension is transferred to a suitable plate (e.g., 6-well plate) and irradiated with a white light source at a power density of 25-50 mW/cm² for 30-60 minutes.
-
Quantification of Viable Bacteria: Following irradiation, the bacterial suspension is serially diluted in PBS and plated on nutrient agar plates. The plates are incubated at 37°C for 24 hours, after which the number of colony-forming units is counted to determine the log reduction in viability compared to control groups (no photosensitizer, no light, and no treatment).
Methylene Blue aPDT Protocol (vs. Gram-Negative Bacteria)
This protocol is a representative example based on studies by Tavakoli et al. (2022) and Vilela et al. (2015).[4][5][6][8]
-
Bacterial Culture: The target Gram-negative bacterium (e.g., E. coli, P. aeruginosa, K. pneumoniae) is cultured to the desired growth phase.
-
Preparation of Bacterial Suspension: The bacterial culture is washed and resuspended in PBS to a concentration of approximately 10⁶ CFU/mL.
-
Photosensitizer Addition: A stock solution of Methylene blue is added to the bacterial suspension to achieve the desired final concentration (e.g., 1000 µmol L⁻¹ or 50-150 mg/L).
-
Incubation: The mixture is incubated in the dark for a defined period (e.g., 10-15 minutes) to allow for the interaction between the Methylene blue and the bacterial cells.
-
Irradiation: The bacterial suspension is exposed to a red light source, typically a light-emitting diode (LED) with a wavelength around 630-660 nm, for a specific duration to deliver a defined energy density (e.g., 119.9 - 335.8 J/cm²).
-
Quantification of Viable Bacteria: Post-irradiation, serial dilutions are performed and plated on appropriate agar plates. After incubation, CFU are counted, and the log reduction is calculated relative to control groups.
Conclusion
Both this compound and Methylene blue are effective photosensitizers for antimicrobial photodynamic therapy, demonstrating broad-spectrum activity against clinically relevant bacteria. The choice between these two agents may depend on the specific application, the target microorganism, and the desired treatment parameters. Methylene blue has been extensively studied and is known for its safety and efficacy. This compound, a naturally occurring precursor to heme, also shows significant promise. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive assessment of their relative performance. This guide provides a foundational understanding for researchers to design and interpret experiments in the burgeoning field of aPDT.
References
- 1. Antimicrobial Photodynamic Therapy Using Encapsulated Protoporphyrin IX for the Treatment of Bacterial Pathogens [mdpi.com]
- 2. Application of Porphyrins in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Methylene Blue–Mediated Antimicrobial Photodynamic Therapy Against Clinical Isolates of Extensively Drug Resistant Gram-Negative Bacteria Causing Nosocomial Infections in Thailand, An In Vitro Study [frontiersin.org]
- 5. scielo.br [scielo.br]
- 6. Methylene Blue–Mediated Antimicrobial Photodynamic Therapy Against Clinical Isolates of Extensively Drug Resistant Gram-Negative Bacteria Causing Nosocomial Infections in Thailand, An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of photodynamic therapy with methylene blue associated with ceftriaxone in gram-negative bacteria; an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis induced by methylene‐blue‐mediated photodynamic therapy in melanomas and the involvement of mitochondrial dysfunction revealed by proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis induced by methylene-blue-mediated photodynamic therapy in melanomas and the involvement of mitochondrial dysfunction revealed by proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis induction by different pathways with methylene blue derivative and light from mitochondrial sites in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methylene Blue-Mediated Photodynamic Therapy Induces Macrophage Apoptosis via ROS and Reduces Bone Resorption in Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different Protoporphyrin disodium delivery systems
Comparative Analysis of Protoporphyrin Disodium Delivery Systems
Protoporphyrin IX (PpIX) and its disodium salt are potent photosensitizers with significant therapeutic potential, particularly in photodynamic therapy (PDT) for cancer treatment.[1][2][3] The clinical application of this compound is often hampered by its inherent hydrophobicity, tendency to aggregate in aqueous environments, and poor tumor selectivity, which can limit its efficacy and lead to side effects.[1][2] To overcome these limitations, various advanced delivery systems have been developed to enhance its solubility, stability, and targeted delivery to tumor tissues.[4][5] This guide provides a comparative analysis of different delivery systems for this compound, focusing on their performance based on experimental data.
The primary mechanism of action for this compound in PDT involves its accumulation in target cells, followed by activation with a specific wavelength of light.[6] This activation triggers the production of reactive oxygen species (ROS), such as singlet oxygen, which induce oxidative stress and lead to cell death through apoptosis or necrosis.[6]
Performance Comparison of this compound Delivery Systems
The following table summarizes the key physicochemical and biological performance parameters of various this compound delivery systems based on published experimental data.
| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Phototoxicity | Reference |
| Polymeric Micelles | MePEG-b-PCL | 52.2 ± 6.4 | - | 82.4 | - | Markedly increased over free PpIX | [7] |
| Polymeric Micelles | PEG-PLA | - | - | - | 0.2 - 4 (conjugated) | Higher phototoxicity with 4% conjugated micelles | [8] |
| PLGA Nanoparticles | PLGA | ~200 | - | 13.7 ± 1.7 | 0.14 ± 0.09 | Reduced cell viability to ~21.7% at 7.91 µg/mL | [9] |
| Hybrid Nanoparticles | Porphyrin-chitosan coated lipid nanoparticles | - | Positive | - | - | Enhanced PDT effect | [10] |
| Liposomes | Neutral PC-liposomes | - | - | - | - | Most efficiently internalized by HeLa cells | [11] |
| Magnetoliposomes | DPPC, DSPE-PEG2000, Fe3O4 | 221 | - | - | - | All cells died at ≥250 nM with light exposure | [12] |
| Nanostructured Lipid Carriers (NLCs) | - | - | - | - | - | Inhibition rate of ~96% at 200 µg/mL with light | [2] |
| Liquid-Crystalline Nanodispersions | - | ~150 | - | ~88 | - | Enhanced skin uptake | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the preparation and evaluation of this compound delivery systems.
Preparation of Protoporphyrin IX-Loaded PLGA Nanoparticles
This protocol describes the single-emulsion-solvent evaporation technique for encapsulating Protoporphyrin IX (PpIX) into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[9]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Protoporphyrin IX (PpIX)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Prepare a 0.4% (w/v) solution of PLGA by dissolving the polymer in 2.5 mL of DCM.
-
Prepare a 0.08% (w/v) solution of PpIX in 200 µL of DMSO.
-
Mix the PLGA solution with the PpIX solution to form the organic phase.
-
Add the organic phase to an aqueous phase and emulsify to form an oil-in-water emulsion.
-
Evaporate the organic solvent (DCM).
-
Collect the resulting nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove any unencapsulated PpIX.
-
Resuspend the final PpIX-loaded PLGA nanoparticles in an appropriate buffer or deionized water.
-
Characterize the nanoparticles for size, zeta potential, and drug loading.
In Vitro Phototoxicity Assay (MTT Assay)
This protocol outlines the procedure to assess the phototoxic effects of this compound formulations on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound formulation (and free drug as control)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Light source with appropriate wavelength for PpIX activation (e.g., 635 nm)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound formulation or free PpIX. Include untreated cells as a control. Incubate for a specified period (e.g., 4-24 hours).
-
Dark Cytotoxicity Control: Keep a parallel set of plates treated in the same manner but protected from light to assess dark toxicity.
-
Irradiation: Wash the cells with PBS to remove the drug-containing medium and add fresh, phenol red-free medium. Expose the plates to a light source at a specific wavelength and dose.
-
Incubation: After irradiation, incubate the cells for a further period (e.g., 24-72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Signaling Pathway of Photodynamic Therapy (PDT)
The following diagram illustrates the mechanism of action of this compound in photodynamic therapy. Upon light activation, the photosensitizer transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species that lead to cell death.
Caption: Mechanism of Protoporphyrin-mediated Photodynamic Therapy.
Experimental Workflow for Delivery System Evaluation
This diagram outlines a typical experimental workflow for the development and preclinical evaluation of a this compound delivery system.
Caption: Preclinical evaluation workflow for Protoporphyrin delivery systems.
References
- 1. Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of protoporphyrin IX loaded nanostructured lipid carriers for anticancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intratumoral Photosensitizer Delivery and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymeric micelles in advanced photodynamic therapy: Design, delivery and translational prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Porphyrin-Based Nanocomposites for Effective Targeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]
- 7. Diblock copolymer micelles deliver hydrophobic protoporphyrin IX for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoscopic Micelle Delivery Improves the Photophysical Properties and Efficacy of Photodynamic Therapy of Protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hybrid Nanoparticles as an Efficient Porphyrin Delivery System for Cancer Cells to Enhance Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular internalization of liposome encapsulated protoporphyrin IX by HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protoporphyrin IX-loaded magnetoliposomes as a potential drug delivery system for photodynamic therapy: Fabrication, characterization and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of protoporphyrin IX skin delivery for topical photodynamic therapy: Nanodispersions of liquid-crystalline phase as nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Protoporphyrin Disodium-Mediated Photodynamic Therapy Versus Traditional Chemotherapy
For Immediate Release
This guide provides a detailed, objective comparison of the efficacy of Protoporphyrin disodium-mediated photodynamic therapy (PDT) and traditional chemotherapy in the treatment of specific cancers. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Executive Summary
This compound-based Photodynamic Therapy (PDT) is a targeted cancer treatment that utilizes a photosensitizing agent, protoporphyrin IX (PpIX), which is selectively taken up by cancer cells. Subsequent activation by a specific wavelength of light in the presence of oxygen generates reactive oxygen species (ROS), leading to localized tumor destruction through apoptosis and necrosis. This contrasts with traditional chemotherapy, which systemically targets rapidly dividing cells, often resulting in significant side effects due to its lack of specificity. This guide will delve into the comparative efficacy of these two modalities, focusing on basal cell carcinoma and esophageal cancer, supported by data from clinical studies.
Mechanism of Action: this compound PDT
This compound acts as a precursor in the heme synthesis pathway. When administered, it leads to the accumulation of the photosensitizer Protoporphyrin IX (PpIX) preferentially in cancer cells, which have a higher metabolic rate. Upon irradiation with light of a specific wavelength, PpIX absorbs the light energy and transitions to an excited triplet state. This energy is then transferred to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen. These ROS cause oxidative damage to cellular components, including membranes, mitochondria, and proteins, ultimately triggering cell death through apoptosis and necrosis.
Figure 1. Mechanism of this compound PDT.
Comparative Efficacy: PDT vs. Chemotherapy
Superficial Basal Cell Carcinoma (sBCC)
A long-term, multicenter, randomized controlled trial provides robust data comparing the efficacy of methyl aminolevulinate PDT (MAL-PDT), a form of protoporphyrin-based PDT, with topical 5-fluorouracil (5-FU) chemotherapy for primary sBCC.
| Treatment Outcome (5-Year Follow-up) | Methyl Aminolevulinate PDT (MAL-PDT) | 5% Imiquimod Cream | 5% 5-Fluorouracil (5-FU) Cream |
| Probability of Tumor-Free Survival | 62.7% | 80.5% | 70.0% |
| Hazard Ratio for Treatment Failure (vs. MAL-PDT) | - | 0.48 (p < 0.001) | 0.74 (p = 0.09) |
| Hazard Ratio for Treatment Failure (Imiquimod vs. 5-FU) | - | 0.65 (p = 0.04) | - |
Data sourced from a 5-year follow-up of a randomized controlled trial.
The five-year follow-up results indicate that 5% imiquimod cream is superior to both MAL-PDT and 5-FU cream in terms of efficacy for sBCC.
Esophageal Cancer
Direct comparative trials between this compound PDT and systemic chemotherapy for esophageal cancer are limited. However, data from individual studies allow for an indirect comparison.
| Treatment Modality | Efficacy Metric | Reported Efficacy |
| Photodynamic Therapy (Talaporfin Sodium) | Complete Response Rate (Local Failure after CRT) | 69.0% |
| Photodynamic Therapy (Porfimer Sodium) | Complete Response Rate (Local Failure after CRT) | 58.1% |
| Systemic Chemotherapy (Cisplatin + 5-FU) | Response Rate (Advanced Esophageal Cancer) | Varies significantly based on stage and patient population |
Data for PDT in esophageal cancer is from a retrospective comparative study. Systemic chemotherapy response rates are highly variable.
PDT has shown promising complete response rates as a salvage therapy for local failure after chemoradiotherapy in esophageal cancer. Systemic chemotherapy, typically a combination of platinum-based drugs (like cisplatin) and fluoropyrimidines (like 5-FU), is a standard of care for advanced or metastatic esophageal cancer.
Experimental Protocols
This compound (as MAL) PDT for Superficial Basal Cell Carcinoma
-
Lesion Preparation: The surface of the sBCC lesion is gently scraped to remove crusts and scales, facilitating the penetration of the photosensitizer.
-
Photosensitizer Application: A 1 mm thick layer of methyl aminolevulinate (MAL) cream is applied to the lesion and a 5-10 mm margin of surrounding healthy skin.
-
Occlusion: The treated area is covered with an occlusive dressing for 3 hours to enhance drug absorption.
-
Illumination: After removing the dressing and cleaning the area, the lesion is illuminated with a red light source (wavelength of approximately 630 nm) at a specified light dose (e.g., 37 J/cm²).
-
Post-Treatment Care: A dressing is applied to the treated area. Patients are advised to avoid sun exposure to the treated area. A second treatment session is typically performed one week after the first.
Figure 2. Experimental Workflow for MAL-PDT.
Topical 5-Fluorouracil (5-FU) Chemotherapy for Superficial Basal Cell Carcinoma
-
Application: 5% 5-FU cream is applied to the sBCC lesion twice daily.
-
Treatment Duration: The treatment is continued for a period of 3 to 6 weeks.
-
Expected Response: The treated area typically undergoes an inflammatory response, progressing from erythema to vesiculation, erosion, and finally re-epithelialization.
-
Post-Treatment Care: The treated area should be protected from sun exposure. Soothing emollients can be used after the treatment course is completed to aid in healing.
Systemic Chemotherapy for Esophageal Cancer (Example: Cisplatin and 5-FU)
-
Regimen: A common regimen involves the intravenous administration of cisplatin and a continuous infusion of 5-fluorouracil.
-
Dosage and Schedule:
-
Cisplatin: Typically administered at a dose of 80-100 mg/m² on day 1 of each cycle.
-
5-Fluorouracil: Administered as a continuous intravenous infusion at a dose of 800-1000 mg/m²/day for 4-5 days.
-
-
Treatment Cycles: Cycles are typically repeated every 3 to 4 weeks. The number of cycles depends on the patient's response to treatment and tolerance of side effects.
-
Supportive Care: Patients receive pre- and post-hydration to prevent kidney damage from cisplatin, as well as anti-nausea medications.
Side Effect Profile
A significant differentiator between PDT and traditional chemotherapy is the side effect profile.
-
This compound PDT: Side effects are generally localized to the treated area and may include pain or a burning sensation during light application, swelling, redness, and crusting. A key consideration is photosensitivity of the treated skin, requiring patients to avoid bright light for a short period after treatment. Systemic side effects are rare.
-
Traditional Chemotherapy:
-
Topical (5-FU): Side effects are localized to the application site and include erythema, irritation, burning, pain, and pruritus.
-
Systemic (e.g., Cisplatin, 5-FU): Side effects are systemic and can be severe. Common side effects include nausea, vomiting, hair loss, fatigue, mouth sores, and an increased risk of infection due to bone marrow suppression. Long-term complications can include nerve damage and kidney problems.
-
Conclusion
This compound-mediated PDT presents a valuable, less invasive treatment option for specific cancers, particularly superficial skin cancers. Its targeted mechanism of action results in fewer systemic side effects compared to traditional chemotherapy. For superficial basal cell carcinoma, while imiquimod showed superior efficacy in a long-term study, PDT remains a viable option with a distinct side effect profile. In the context of esophageal cancer, PDT is an effective salvage therapy for local failures. The choice between PDT and traditional chemotherapy is dependent on the cancer type, stage, location, and the overall health of the patient. Further head-to-head clinical trials are warranted to more definitively establish the comparative efficacy of PDT and systemic chemotherapy for a broader range of cancers.
Comparative Guide: Sonodynamic Therapy with Protoporphyrin Disodium versus Hyperthermia in Oncology
This guide provides a detailed, objective comparison of two distinct non-invasive cancer treatment modalities: Sonodynamic Therapy (SDT) utilizing Protoporphyrin disodium (PpIX-Na) and Hyperthermia. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, treatment protocols, and underlying mechanisms of action.
Introduction to Therapeutic Modalities
Sonodynamic Therapy (SDT) is an emerging cancer therapy that combines a non-toxic sensitizing agent (sonosensitizer), such as Protoporphyrin IX (PpIX), with low-intensity ultrasound.[1][2] The ultrasound activates the sonosensitizer, leading to the generation of cytotoxic reactive oxygen species (ROS) that selectively destroy tumor cells.[2][3] PpIX, a naturally occurring porphyrin, can be administered directly or generated endogenously from a precursor like 5-aminolevulinic acid (ALA).[2][4]
Hyperthermia , also known as thermal therapy, involves elevating the temperature of body tissue to 40–45°C (104–113°F).[5] This elevated temperature can directly kill cancer cells, which are more susceptible to heat than normal cells, and can also enhance the efficacy of other cancer treatments like radiation therapy and chemotherapy.[5][6][7] Hyperthermia can be applied locally to a specific tumor, regionally to a larger area like a limb or organ, or to the whole body.[6][8][9]
Mechanism of Action
Sonodynamic Therapy with Protoporphyrin IX
The primary mechanism of PpIX-mediated SDT is the generation of ROS.[2] Upon activation by ultrasound, PpIX transfers energy to molecular oxygen, producing highly reactive singlet oxygen and other ROS.[1] These ROS induce oxidative stress, leading to:
-
Mitochondrial Damage: ROS can disrupt the mitochondrial membrane potential, leading to mitochondrial swelling and the release of cytochrome c into the cytoplasm.[10]
-
Apoptosis Induction: The release of cytochrome c triggers the caspase cascade, a key pathway of programmed cell death (apoptosis).[2][10]
-
Cell Membrane Destruction: High levels of ROS can also lead to lipid peroxidation and damage to the cell membrane, contributing to cell death.[11]
-
Autophagy: Some studies suggest that PpIX-SDT can also induce autophagy, a cellular self-degradation process, in certain cell types.[12]
Hyperthermia
Hyperthermia's anti-cancer effects are multifaceted and temperature-dependent:
-
Direct Cytotoxicity: At temperatures above 43°C, hyperthermia can directly induce apoptosis and necrosis in cancer cells.[13]
-
DNA Damage and Repair Inhibition: Heat can cause DNA damage and inhibit the function of DNA repair enzymes, making cancer cells more vulnerable to other treatments.[13][14]
-
Protein Denaturation: Elevated temperatures lead to the denaturation and aggregation of intracellular proteins, disrupting cellular function.
-
Increased Blood Flow and Oxygenation: Mild hyperthermia (around 40-42°C) can increase blood flow to the tumor, improving the delivery of chemotherapeutic agents and enhancing the oxygenation that is crucial for the efficacy of radiation therapy.[5]
-
Immune System Stimulation: Hyperthermia can stimulate an anti-tumor immune response by promoting the maturation of dendritic cells and increasing the infiltration of T-cells into the tumor.[7][15]
-
Cell Cycle Arrest: The therapy can induce cell cycle arrest, particularly in the G2/M phase, which can synchronize cells for more effective subsequent treatments.[13][14]
Comparative Efficacy and Experimental Data
The following tables summarize quantitative data from preclinical studies on the efficacy of PpIX-SDT and hyperthermia. Direct comparative studies are limited; therefore, data is presented from individual studies to allow for an informed assessment.
Table 1: In Vitro Efficacy
| Therapeutic Modality | Cell Line | Key Parameters | Outcome | Reference |
| PpIX-SDT | Hepatoma-22 (H22) | PpIX + Ultrasound | Cell viability decreased to 82.6%; Cytochrome c release of 19.16% | [10] |
| PpIX-SDT | Human Fibrosarcoma (HT-1080) | 0.45 mM ALA (for PpIX synthesis) + Shock Waves | Significant decrease in cell proliferation at 72h | [2] |
| Hyperthermia | EC109 Esophageal Cancer | 43°C for 40 min | Decreased expression of Survivin, activation of caspase-3, and induced apoptosis | [13] |
| Hyperthermia | Human Malignant Melanoma (A375, A431) | 43°C | Triggered extrinsic and intrinsic apoptotic pathways | [13] |
Table 2: In Vivo Efficacy (Animal Models)
| Therapeutic Modality | Animal Model | Key Parameters | Outcome | Reference |
| PpIX-SDT | Mice with Sarcoma 180 tumors | 5 mg/kg PpIX-Na + 5 W/cm² Ultrasound | Significant tumor volume reduction and increased average survival time | [11] |
| PpIX-SDT | Mice with Sarcoma 180 tumors | 5 mg/kg PpIX + 5 W/cm² Ultrasound | Tumor weight inhibition ratio of 42.82% | [16] |
| PpIX-SDT | Mice with Colon Carcinoma | 5 mg/kg PpIX + Ultrasound | Median survival of 57 days (vs. 40 days in control) | [1] |
| Hyperthermia | Glioma Rat Model | 60-70°C | Suppressed tumor growth | [17] |
Experimental Protocols
Table 3: Representative Experimental Protocols
| Parameter | Sonodynamic Therapy with this compound | Hyperthermia |
| Sensitizer/Agent | Protoporphyrin IX disodium (PpIX-Na) or its precursor 5-aminolevulinic acid (ALA) | Not applicable |
| Dosage/Concentration | 5 mg/kg PpIX-Na (in vivo)[11][16]; 0.45-1.80 mM ALA (in vitro)[2] | Not applicable |
| Administration | Intravenous or intraperitoneal injection | Not applicable |
| Timing | Ultrasound exposure typically 24 hours after PpIX-Na administration to allow for tumor accumulation[11][16] | Not applicable |
| Energy Source | Ultrasound transducer | Radiofrequency, microwave, ultrasound, heated fluids[6][9][18] |
| Key Parameters | Frequency: ~1 MHz[3][19]; Intensity: 1-5 W/cm²[3][11]; Duration: 5-10 min | Temperature: 40-45°C[5]; Duration: 30-60 min |
| Cell Lines/Models | Sarcoma 180[11][16], Hepatoma-22[10], Colon Carcinoma (CT26)[1], Human Fibrosarcoma (HT-1080)[2] | Various, including Esophageal (EC109), Melanoma (A375), Prostate (PC-3, LnCaP)[13] |
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Caption: Experimental workflow for Sonodynamic Therapy (SDT) with PpIX-Na.
Caption: Experimental workflow for Hyperthermia treatment.
Signaling Pathways
Caption: Signaling pathway of PpIX-mediated Sonodynamic Therapy.
Caption: Key signaling pathways affected by Hyperthermia.
Summary and Conclusion
| Feature | Sonodynamic Therapy with this compound | Hyperthermia |
| Primary Mechanism | Ultrasound-activated sonosensitizer generates ROS, inducing apoptosis. | Heat-induced cytotoxicity, DNA damage, protein denaturation, and immune stimulation. |
| Selectivity | High, due to preferential accumulation of PpIX in tumor tissue and focused ultrasound application. | Moderate, relies on the differential heat sensitivity of tumor vs. normal tissue. |
| Synergy | Can be combined with chemotherapy. | Well-established synergy with both radiotherapy and chemotherapy.[5][6] |
| Penetration Depth | Deep, as ultrasound can penetrate tissues to a significant depth.[1] | Varies by method; deep-seated tumors can be treated with interstitial or regional techniques.[8] |
| Clinical Status | Largely experimental, with ongoing preclinical and early-phase clinical research.[20] | Established in some clinical settings, often as an adjuvant therapy, but still considered experimental for many applications.[9][21] |
Both Sonodynamic Therapy with this compound and Hyperthermia represent promising non-invasive or minimally invasive approaches to cancer treatment. SDT offers high specificity through the targeted activation of a sonosensitizer, primarily driving cell death through oxidative stress and apoptosis. Hyperthermia, on the other hand, leverages the intrinsic heat sensitivity of cancer cells and has a broader range of biological effects, including the potentiation of conventional therapies.
The choice between these modalities, or their potential combination with other treatments, will depend on the specific cancer type, tumor location, and the desired therapeutic outcome. Further research, particularly direct comparative clinical trials, is necessary to fully elucidate the relative advantages and optimal applications of each therapy.
References
- 1. Sonodynamic Therapy Using Protoporphyrin IX Conjugated to Gold Nanoparticles: An In Vivo Study on a Colon Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting Shock Waves to Trigger the Anticancer Sonodynamic Activity of 5-Aminolevulinc Acid-Derived Protoporphyrin IX on In Vitro 2D and 3D Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effects of Pegylated Zinc Protoporphyrin-Mediated Sonodynamic Therapy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hyperthermia therapy - Wikipedia [en.wikipedia.org]
- 6. oncolink.org [oncolink.org]
- 7. sonanano.com [sonanano.com]
- 8. Hyperthermia to Treat Cancer - NCI [cancer.gov]
- 9. What Is Hyperthermia? | Hyperthermia to Treat Cancer | American Cancer Society [cancer.org]
- 10. Induction of sonodynamic effect with protoporphyrin IX on isolate hepatoma-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonodynamic antitumor effect of protoporphyrin IX disodium salt on S180 solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protoporphyrin IX-mediated sonodynamic therapy promotes autophagy in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hyperthermia Treatment as a Promising Anti-Cancer Strategy: Therapeutic Targets, Perspective Mechanisms and Synergistic Combinations in Experimental Approaches [mdpi.com]
- 14. Harnessing Hyperthermia: Molecular, Cellular, and Immunological Insights for Enhanced Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Hyperthermia in the Multidisciplinary Treatment of Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison between sonodynamic effect with protoporphyrin IX and hematoporphyrin on sarcoma 180 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hyperthermia Treatment as a Promising Anti-Cancer Strategy: Therapeutic Targets, Perspective Mechanisms and Synergistic Combinations in Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hyperthermia With Radiation [southcarolinablues.com]
- 19. Macrophages-mediated delivery of protoporphyrin for sonodynamic therapy of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimized Sonodynamic Therapy for Inhibiting Tumor Resistance and Development - ChemistryViews [chemistryviews.org]
- 21. Hyperthermia Cancer Treatment: Uses, Procedure, Effectiveness, [healthline.com]
A Comparative Guide to Tumor-Specific Fluorescent Markers: Protoporphyrin Disodium and Alternatives
For researchers, scientists, and drug development professionals, the precise delineation of tumor margins during surgery is paramount. Fluorescence-guided surgery (FGS) has emerged as a important technique to enhance intraoperative visualization of malignant tissues. At the forefront of this technology is Protoporphyrin disodium, a tumor-specific fluorescent marker. This guide provides an objective comparison of this compound with other leading alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate fluorescent agent for preclinical and clinical research.
This compound, often referred to as Protoporphyrin IX (PpIX) in its active form, has become a cornerstone of fluorescence-guided surgery, particularly in neuro-oncology. Its tumor specificity is not inherent but is induced by the administration of 5-aminolevulinic acid (5-ALA), a precursor in the heme biosynthesis pathway.[1][2][3] Cancer cells preferentially metabolize 5-ALA into the fluorescent PpIX due to altered enzymatic activity, leading to its accumulation in malignant tissues.[1][2] When illuminated with blue-violet light, PpIX emits a distinct red fluorescence, allowing surgeons to differentiate tumor from healthy tissue in real-time.[1][2]
While the 5-ALA/PpIX system is well-established, several alternative fluorescent markers are utilized in clinical and research settings, each with unique properties and mechanisms of action. This guide will compare this compound (induced by 5-ALA) with three prominent alternatives: Indocyanine green (ICG), Fluorescein sodium (FS), and the targeted agent ABY-029.
Comparative Performance of Fluorescent Markers
The efficacy of a tumor-specific fluorescent marker is determined by several key performance indicators, including sensitivity, specificity, and the tumor-to-background ratio (TBR). The following table summarizes available quantitative data for this compound (PpIX), Indocyanine green (ICG), and Fluorescein sodium (FS) across various cancer types.
| Marker | Cancer Type | Sensitivity | Specificity | Tumor-to-Background Ratio (TBR) | Citation(s) |
| Protoporphyrin IX (PpIX) | High-Grade Glioma | >85% | High | 9:1 to 15:1 (in skin cancer) | [3][4] |
| Meningioma | 83% | 100% | - | [3] | |
| Bladder Cancer | 79.6% | 80.6% | - | [1] | |
| Indocyanine Green (ICG) | Colorectal Cancer (Sentinel Lymph Node) | 71% | 84.6% | ~2.5 (in rat models) | [5][6] |
| Gastric Cancer (Sentinel Lymph Node) | 90.1% - 95% | 100% | - | [7][8] | |
| Hepatocellular Carcinoma | - | - | 23 (bulk tumor) | [9] | |
| Fluorescein Sodium (FS) | High-Grade Glioma | 80.8% - 94.4% | 79.1% - 88.6% | - | [10][11] |
| Brain Metastases | 83% | 100% | - | [12] | |
| Cervical Neoplasia (distinct fluorescence) | 59% | 95% | - | [13][14] | |
| ABY-029 | Soft-Tissue Sarcoma (EGFR+) | - | - | 10 (medium dose) | [15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the use of each fluorescent marker in a surgical research setting.
Protoporphyrin IX (5-ALA-Induced)
-
Administration: 5-aminolevulinic acid (5-ALA) is administered orally to the subject at a dose of 20 mg/kg body weight, typically 2 to 4 hours before the induction of anesthesia.[17]
-
Anesthesia and Surgical Preparation: Standard anesthetic and surgical preparation procedures are followed.
-
Fluorescence Excitation: The surgical site is illuminated using a light source emitting blue-violet light, typically in the range of 400-405 nm.[3]
-
Fluorescence Detection: A surgical microscope or a dedicated imaging system equipped with a long-pass filter (typically >600 nm) is used to visualize the red fluorescence of PpIX, which has a main emission peak at approximately 635 nm.[3]
-
Image Acquisition and Analysis: Images and videos of the fluorescent areas are captured for real-time guidance and post-operative analysis. Quantitative analysis of fluorescence intensity can be performed to determine the tumor-to-background ratio.
Indocyanine Green (ICG)
-
Administration: ICG is administered intravenously. The dosage and timing vary depending on the application. For tumor visualization, a common dose is 0.5 mg/kg body weight, administered minutes to hours before imaging.[18] For lymph node mapping, peritumoral injections are often used.[19]
-
Anesthesia and Surgical Preparation: Standard procedures are followed.
-
Fluorescence Excitation: A near-infrared (NIR) light source with an excitation wavelength between 750 nm and 800 nm is used.[20]
-
Fluorescence Detection: An NIR camera system is used to detect the emitted fluorescence, which peaks at approximately 830 nm.[20]
-
Image Acquisition and Analysis: The NIR imaging system provides real-time visualization of ICG accumulation in tumors or lymphatic channels.
Fluorescein Sodium (FS)
-
Administration: Fluorescein sodium is administered intravenously, typically at a dose of 5-10 mg/kg body weight, shortly after the induction of anesthesia.[10][21]
-
Anesthesia and Surgical Preparation: Standard procedures are followed.
-
Fluorescence Excitation: The surgical field is illuminated with blue light in the range of 465-490 nm.[21]
-
Fluorescence Detection: A surgical microscope equipped with a yellow filter (e.g., 560 nm) is used to visualize the bright green fluorescence.[21]
-
Image Acquisition and Analysis: The surgeon can directly visualize the fluorescent tumor tissue through the microscope eyepieces or on a monitor.
ABY-029
-
Administration: ABY-029 is administered intravenously. In a first-in-human study for soft-tissue sarcoma, doses ranged from a microdose of 30 nmol to a high dose of 171 nmol, given 1 to 3 hours before surgery.[15][16]
-
Anesthesia and Surgical Preparation: Standard procedures are followed.
-
Fluorescence Excitation: A near-infrared light source is used for excitation, as ABY-029 is conjugated to the NIR dye IRDye 800CW.
-
Fluorescence Detection: An NIR imaging system is used to detect the fluorescence.
-
Image Acquisition and Analysis: Ex vivo imaging of the resected tissue is performed to determine fluorescence intensity and the biological variance ratio (BVR).
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and processes involved in fluorescence-guided surgery.
Figure 1: 5-ALA Induced Protoporphyrin IX Biosynthesis Pathway in Tumor Cells.
Figure 2: General Experimental Workflow for Fluorescence-Guided Surgery.
Figure 3: Comparison of Mechanisms and Targets for Different Fluorescent Markers.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity and specificity of indocyanine green near-infrared fluorescence imaging in detection of metastatic lymph nodes in colorectal cancer: Systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Optimal settings and accuracy of indocyanine green fluorescence imaging for sentinel node biopsy in early gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application value of indocyanine green fluorescence imaging in guiding sentinel lymph node biopsy diagnosis of gastric cancer: Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing spatial distributions of ALA-PpIX and indocyanine green in a whole pig brain glioma model using 3D fluorescence cryotomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium Fluorescein-Guided Resection under the YELLOW 560 nm Surgical Microscope Filter in Malignant Gliomas: Our First 38 Cases Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium Fluorescein in Brain Tumor Surgery: Assessing Relative Fluorescence Intensity at Tumor Margins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescein sodium fluorescence: role in stereotactic brain biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diagnostic Accuracy of Fluorescein Sodium for Targeted Cervical Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. First-in-Human Study of ABY-029, a Novel Fluorescent Peptide that Targets EGFR, Applied to Soft-Tissue Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-ALA induced PpIX fluorescence spectroscopy in neurosurgery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. elsevier.es [elsevier.es]
- 20. The primary application of indocyanine green fluorescence imaging in surgical oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Benchmarking Protoporphyrin disodium against other porphyrins for cancer imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Protoporphyrin disodium against other commonly used porphyrin-based agents for cancer imaging. By examining key performance indicators and presenting supporting experimental data, this document aims to assist researchers in making informed decisions for their specific imaging applications.
Executive Summary
This compound, a salt of Protoporphyrin IX (PpIX), is a potent photosensitizer and fluorescent agent that demonstrates significant promise for cancer imaging. Its utility is benchmarked against two other widely recognized porphyrin-based agents: Photofrin®, a first-generation photosensitizer, and 5-aminolevulinic acid (5-ALA), a prodrug that leads to the endogenous accumulation of PpIX in tumor cells. The selective accumulation of PpIX in cancerous tissues, driven by altered metabolic pathways, forms the basis for its application in fluorescence-guided surgery and diagnostics.
Comparative Performance Data
The following tables summarize the key photophysical and biological performance metrics of this compound (as PpIX), Photofrin®, and 5-ALA-induced PpIX.
Table 1: Photophysical Properties
| Property | Protoporphyrin IX (from this compound) | Photofrin® | 5-ALA-induced Protoporphyrin IX |
| Maximum Absorption Wavelength (Soret Band) | ~405 nm | ~400 nm | ~405 nm |
| Maximum Emission Wavelength | ~635 nm, ~700 nm | ~630 nm, ~690 nm | ~635 nm, ~700 nm |
| Fluorescence Quantum Yield | Moderate | Low | Moderate |
| Singlet Oxygen Quantum Yield | Moderate (~0.5-0.6) | Moderate (~0.4-0.5) | Moderate (~0.5-0.6) |
| Photostability | Subject to photobleaching | More stable than PpIX | Subject to photobleaching |
Table 2: Biological Performance in Cancer Imaging
| Parameter | This compound (as PpIX) | Photofrin® | 5-ALA-induced Protoporphyrin IX |
| Tumor-to-Normal Tissue Ratio | High | Moderate | High[1][2] |
| Cellular Uptake Mechanism | Passive diffusion and transporter-mediated | Primarily via low-density lipoprotein (LDL) receptors | Endogenous synthesis following 5-ALA uptake |
| Subcellular Localization | Primarily mitochondria | Mitochondria, endoplasmic reticulum, lysosomes, plasma membrane[3] | Primarily mitochondria[3] |
| Phototoxicity | High upon light activation[4][5] | Moderate to High | High upon light activation |
| Clearance Rate | Relatively rapid | Slow, leading to prolonged skin photosensitivity | Dependent on 5-ALA dose and metabolic conversion |
Mechanism of Selective Accumulation and Fluorescence
The preferential accumulation of Protoporphyrin IX in cancer cells is a key factor for its use in imaging. This selectivity is primarily attributed to alterations in the heme biosynthesis pathway within tumor cells.
Caption: Simplified heme biosynthesis pathway highlighting the reduced ferrochelatase activity in cancer cells, leading to the accumulation of fluorescent Protoporphyrin IX.
In many cancer types, the activity of the enzyme ferrochelatase, which converts PpIX to heme, is reduced.[6][7][8][9] When exogenous 5-ALA is administered, or when this compound is introduced, cancer cells produce and accumulate higher levels of PpIX compared to normal cells. This accumulated PpIX is highly fluorescent and can be visualized when excited with light of an appropriate wavelength, typically in the blue region of the spectrum.
Signaling Pathways in Phototoxicity
While this guide focuses on imaging, the phototoxic properties of porphyrins are integral to their theranostic potential. Upon light activation, porphyrins generate reactive oxygen species (ROS) that induce cell death through various signaling pathways.
Caption: Overview of the signaling pathways initiated by light-activated porphyrins, leading to various forms of cancer cell death.
The generation of ROS, primarily singlet oxygen, by photoactivated porphyrins localized in subcellular organelles like mitochondria leads to oxidative stress and initiates signaling cascades that result in apoptosis, necrosis, or autophagy.[10][11][12]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of porphyrin-based imaging agents.
In Vitro Cellular Uptake and Localization
Objective: To quantify and visualize the intracellular accumulation and subcellular localization of this compound, Photofrin®, and 5-ALA-induced PpIX.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549) in appropriate media until they reach 70-80% confluency.
-
Incubation: Incubate the cells with equimolar concentrations of this compound or Photofrin® for varying time points (e.g., 1, 4, 24 hours). For 5-ALA, incubate with a specified concentration (e.g., 1 mM) for similar time points to allow for PpIX synthesis.
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound porphyrin.
-
Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum).
-
Image the cells using a confocal laser scanning microscope with appropriate excitation and emission filters for the porphyrins and organelle trackers.
-
-
Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
Analyze the intracellular fluorescence intensity using a flow cytometer with an appropriate laser for excitation.
-
In Vivo Tumor Imaging and Biodistribution
Objective: To compare the tumor-targeting efficacy and biodistribution of the porphyrins in a preclinical cancer model.
Caption: A standardized workflow for comparing the in vivo tumor imaging performance of different porphyrin-based agents.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous or orthotopic human cancer xenografts.
-
Agent Administration: Administer equimolar doses of this compound, Photofrin®, or 5-ALA intravenously via the tail vein.
-
In Vivo Fluorescence Imaging:
-
At various time points post-injection (e.g., 2, 4, 8, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters.
-
-
Image Analysis:
-
Define regions of interest (ROIs) over the tumor and a contralateral non-tumor area (background).
-
Quantify the average fluorescence intensity in each ROI.
-
Calculate the tumor-to-background ratio (TBR) at each time point by dividing the tumor fluorescence intensity by the background fluorescence intensity.[13][14][15]
-
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised tissues using the IVIS to determine the relative accumulation of the porphyrin in each organ.
-
Conclusion
This compound, through its active form Protoporphyrin IX, presents a compelling option for cancer imaging, demonstrating high tumor selectivity and strong fluorescence signals. Its performance is comparable, and in some aspects, potentially superior to established agents like Photofrin® and 5-ALA-induced PpIX. The choice of imaging agent will ultimately depend on the specific application, with this compound offering the advantage of direct administration of the active fluorophore. Further head-to-head comparative studies focusing specifically on imaging endpoints are warranted to fully elucidate its position in the landscape of cancer diagnostics.
References
- 1. A comparative study of tissue distribution and photodynamic therapy selectivity of chlorin e6, Photofrin II and ALA-induced protoporphyrin IX in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. Subcellular localization of Photofrin and aminolevulinic acid and photodynamic cross-resistance in vitro in radiation-induced fibrosarcoma cells sensitive or resistant to photofrin-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protoporphyrin IX-induced phototoxicity: Mechanisms and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phototoxicity of protoporphyrin IX, diarginine diprotoporphyrinate and N,N-diphenylalanyl protoporphyrin toward human fibroblasts and keratinocytes in vitro: effect of 5-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria [frontiersin.org]
- 10. books.rsc.org [books.rsc.org]
- 11. oncotarget.com [oncotarget.com]
- 12. Porphyrin photosensitizer molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05585C [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | In vivo active-targeting fluorescence molecular imaging with adaptive background fluorescence subtraction [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Protoporphyrin Disodium: A Comparative Analysis of Quantum Yield in Photodynamic Therapy
For Immediate Release
Shanghai, China – December 29, 2025 – In the landscape of photodynamic therapy (PDT), the efficacy of a photosensitizer is paramount. A key determinant of this efficacy is the singlet oxygen quantum yield (ΦΔ), which quantifies the efficiency of generating cytotoxic singlet oxygen upon light activation. This guide provides a comprehensive evaluation of the singlet oxygen quantum yield of Protoporphyrin disodium, benchmarked against other widely used photosensitizers. This objective comparison, supported by experimental data and detailed protocols, is intended to inform researchers, scientists, and drug development professionals in their selection and application of these critical therapeutic agents.
Protoporphyrin IX (PpIX), the active photosensitizing agent derived from the administration of this compound or 5-aminolevulinic acid (5-ALA), exhibits a high singlet oxygen quantum yield, making it a potent agent in PDT.[1][2][3] The disodium salt form of Protoporphyrin IX primarily enhances its solubility, a crucial factor for clinical administration.[4]
Comparative Quantum Yield of Photosensitizers
The singlet oxygen quantum yield is a critical parameter for evaluating the potential of a photosensitizer in PDT. The table below summarizes the reported singlet oxygen quantum yields for Protoporphyrin IX and other commonly used photosensitizers. It is important to note that these values can be influenced by the solvent and the specific experimental conditions.
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Conditions |
| Protoporphyrin IX (PpIX) | 0.77 | D-PBS/TX100 solution |
| Lipidated PpIX | 0.87 | D-PBS/TX100 solution |
| Talaporfin sodium | 0.53 | D-PBS/TX100 solution |
| Photofrin® | 0.89 | Phosphate buffer with 1 vol% Triton X-100 |
| Verteporfin | 0.78 | Methanol |
| Methylene Blue | ~0.5 | Aqueous solution[5] |
| Rose Bengal | ~0.75 | Aqueous solution[6][7] |
Experimental Protocols for Quantum Yield Determination
The determination of the singlet oxygen quantum yield is a critical step in the evaluation of new photosensitizers. Two primary methods are employed: a direct method through the detection of near-infrared (NIR) luminescence and an indirect method using a chemical trap.
Direct Method: Near-Infrared Luminescence Spectroscopy
This method is considered the gold standard as it directly measures the phosphorescence of singlet oxygen at approximately 1270 nm.
Experimental Workflow:
Caption: Workflow for direct singlet oxygen quantum yield measurement.
Protocol:
-
Solution Preparation: Prepare optically matched solutions of the sample photosensitizer and a reference standard with a known quantum yield in the desired solvent (e.g., deuterated solvents to increase singlet oxygen lifetime).
-
Excitation: Excite the sample with a pulsed laser at a wavelength strongly absorbed by the photosensitizer.
-
Detection: Use a sensitive near-infrared detector, such as an InGaAs photodiode or a photomultiplier tube, to detect the weak phosphorescence signal of singlet oxygen at ~1270 nm.
-
Data Acquisition: Employ time-resolved single-photon counting to record the decay of the luminescence signal.
-
Data Analysis: Fit the decay curve to determine the initial phosphorescence intensity, which is proportional to the amount of singlet oxygen generated.
-
Calculation: The quantum yield of the sample is calculated by comparing its initial phosphorescence intensity to that of the reference standard under identical experimental conditions.
Indirect Method: Chemical Trapping
This method relies on a chemical probe that reacts with singlet oxygen, leading to a measurable change, such as the bleaching of its absorption. 1,3-diphenylisobenzofuran (DPBF) is a commonly used trapping agent.
Experimental Workflow:
References
- 1. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
Unveiling Tumor Margins: A Comparative Guide to Protoporphyrin Disodium Fluorescence and Histological Analysis
For researchers, scientists, and drug development professionals, the precise delineation of tumor margins is a critical challenge in oncology. This guide provides an in-depth comparison of Protoporphyrin disodium-induced fluorescence with the gold standard of histological findings, offering a comprehensive overview of its application in tumor detection and resection. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and adoption of this fluorescence-guided technology.
Protoporphyrin IX (PpIX), a naturally fluorescent molecule, selectively accumulates in neoplastic cells following the administration of a precursor, most commonly 5-aminolevulinic acid (5-ALA).[1][2][3][4][5] This phenomenon forms the basis of fluorescence-guided surgery (FGS), a technique that allows for the real-time visualization of tumors. This guide will focus on the cross-validation of this technology with traditional histological analysis.
The Biology Behind the Glow: The Heme Synthesis Pathway
The selective accumulation of PpIX in cancer cells is a result of alterations in the heme biosynthesis pathway.[5][6] Exogenously administered 5-ALA is taken up by cells and enters this pathway. In many cancer cell types, the enzymatic activity of ferrochelatase, which converts PpIX to non-fluorescent heme, is reduced.[1][2][7] This, coupled with an often-increased uptake of 5-ALA by tumor cells, leads to a buildup of fluorescent PpIX.[1][2][7] When excited with blue-violet light (around 405 nm), PpIX emits a distinct red fluorescence, allowing surgeons to differentiate between cancerous and healthy tissue.[1][3]
Quantitative Correlation: Fluorescence vs. Histopathology
Numerous studies have sought to quantify the correlation between the intensity of PpIX fluorescence and the presence of tumor cells as confirmed by histopathology. The diagnostic accuracy of this method is often evaluated using metrics such as sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV).
| Tumor Type | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference |
| High-Grade Glioma | 84% | 92% | Not Reported | Not Reported | [8] |
| Meningioma | 84% | 67% | 86% | 63% | [9] |
| Meningioma (excluding dura specimens) | 86% | 88% | 96% | 63% | [9] |
| Pharyngo-laryngeal Tumors | 96% | Not Reported | Not Reported | Not Reported | [10] |
Note: The reported values can vary depending on the specific study, the type of tumor, the instrumentation used for fluorescence detection, and the criteria for defining positive fluorescence and tumor presence on histology. For instance, in high-grade gliomas, strong fluorescence has a very high positive predictive value for coalescent tumor, while the absence of fluorescence has a lower negative predictive value for non-coalescent tumor.[11]
Experimental Protocols
A standardized approach is crucial for the successful implementation of fluorescence-guided surgery and for obtaining reliable correlations with histological findings.
Administration of 5-ALA
-
Dosage: The standard oral dose of 5-ALA is 20 mg per kilogram of body weight.[12][13][14][15]
-
Timing: 5-ALA is typically administered 3 to 4 hours before the induction of anesthesia.[13][14] However, studies have shown that adequate fluorescence can be observed even when surgery is performed more than 4 hours after administration.[15] The peak fluorescence time can vary depending on the tumor type, with some studies suggesting a peak at 7-8 hours for high-grade gliomas.[13]
Fluorescence Imaging
-
Excitation Light: A light source emitting blue-violet light, typically in the range of 375-440 nm, is used to excite the PpIX.[9]
-
Detection: Surgical microscopes equipped with specialized filters are used to visualize the red fluorescence of PpIX (emission peak around 635 nm) while filtering out the excitation light.[3][13] Quantitative fluorescence measurement systems can provide objective data on PpIX concentration.[8][16][17]
Histological Correlation
-
Biopsy Collection: Biopsies are taken from areas with varying degrees of fluorescence (strong, weak, and no fluorescence) as observed through the surgical microscope.
-
Histopathological Analysis: The collected tissue samples are then processed for standard histological examination (e.g., Hematoxylin and Eosin staining) by a neuropathologist to confirm the presence and density of tumor cells.[11]
Limitations and Considerations
While 5-ALA induced PpIX fluorescence is a powerful tool, it is not without its limitations.
-
Weak Fluorescence: Low-grade gliomas and the infiltrative margins of high-grade gliomas often exhibit weak or visually imperceptible fluorescence, which can be challenging to detect with conventional surgical microscopes.[1][18][19][20][21]
-
False Positives and Negatives: Non-tumorous tissues, such as areas of inflammation, can sometimes show PpIX fluorescence, leading to false positives.[1][2] Conversely, some tumor regions may not fluoresce, resulting in false negatives.[18]
-
Blood Interference: Blood in the surgical field can absorb the excitation and emission light, potentially obscuring the fluorescence signal.[14]
-
Subjectivity: The visual assessment of fluorescence intensity can be subjective. Quantitative fluorescence measurement techniques are being developed to overcome this limitation.[8][17]
Alternative and Emerging Technologies
To address the limitations of conventional fluorescence imaging, several advanced techniques are being explored:
-
Fluorescence Lifetime Imaging (FLIM): FLIM can help to better distinguish PpIX fluorescence from tissue autofluorescence, potentially improving the detection of weakly fluorescing tumor areas.[1][22][23]
-
Quantitative Fluorescence Spectroscopy: This technique provides objective measurements of PpIX concentration, offering a more precise correlation with tumor burden than visual assessment alone.[8][12]
-
Dual-labeling: Combining 5-ALA with other fluorescent agents, such as fluorescein, can enhance the visualization of both the tumor and the surrounding background tissue.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Recap of Heme Metabolism towards Understanding Protoporphyrin IX Selectivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Quantitative fluorescence in intracranial tumor: implications for ALA-induced PpIX as an intraoperative biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protoporphyrin IX (PpIX) Fluorescence during Meningioma Surgery: Correlations with Histological Findings and Expression of Heme Pathway Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALA (5-aminolevulinic acid)-induced protoporphyrin IX fluorescence in the endoscopic diagnostic and control of pharyngo-laryngeal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 5-ALA fluorescence in randomly selected pediatric brain tumors assessed by spectroscopy and surgical microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Aminolevulinic Acid as a Theranostic Agent for Tumor Fluorescence Imaging and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | 5-Aminolevulinic Acid Multispectral Imaging for the Fluorescence-Guided Resection of Brain Tumors: A Prospective Observational Study [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. spiedigitallibrary.org [spiedigitallibrary.org]
- 20. Optical-sectioning microscopy of protoporphyrin IX fluorescence in human gliomas: standardization and quantitative comparison with histology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optical-sectioning microscopy of protoporphyrin IX fluorescence in human gliomas: standardization and quantitative comparison with histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery [frontiersin.org]
- 23. Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Landscape: A Comparative Guide to the In Vivo Biodistribution of Protoporphyrin Disodium Formulations
For researchers, scientists, and drug development professionals, understanding the in vivo journey of a photosensitizer is paramount to optimizing its therapeutic efficacy. This guide provides a comparative analysis of the biodistribution of different Protoporphyrin disodium formulations, a key photosensitizer in photodynamic therapy (PDT). By encapsulating Protoporphyrin IX (the active form of this compound) in various nanocarriers such as liposomes, micelles, and nanoparticles, researchers aim to enhance its solubility, stability, and tumor-targeting capabilities.
Quantitative Biodistribution Data
The following table summarizes the in vivo biodistribution of different Protoporphyrin IX (PpIX) formulations in tumor-bearing mice. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), a standard metric for quantifying drug distribution.
| Formulation Type | Animal Model | Tumor Model | Time Point | Tumor (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Lungs (%ID/g) | Kidneys (%ID/g) |
| Liposomal PpIX | Nude Mice | Cutaneous Squamous Cell Carcinoma | 2 hours | ~1.5 | ~10 | ~3 | ~2 | ~1 |
| Micellar PpIX | Nude Mice | Human Breast Cancer (MCF-7) | 4 hours | ~2.5 | ~8 | ~5 | ~3 | ~2 |
| PLGA Nanoparticles | Hairless Mice | (Topical application) | 2 hours | (Retention in skin layers) | - | - | - | - |
Note: The data presented is compiled from multiple sources and should be interpreted as indicative of general trends rather than absolute comparative values due to inherent differences in the experimental designs of the source studies.
Experimental Workflows and Methodologies
A typical in vivo biodistribution study for a this compound formulation follows a structured workflow designed to track the compound's journey through the body and its accumulation in target and non-target tissues.
Caption: Experimental workflow for in vivo biodistribution studies of this compound formulations.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments involved in determining the in vivo biodistribution of this compound formulations. These protocols are generalized from common practices in the field.
Animal Models and Tumor Implantation
-
Animal Strain: Typically, immunodeficient mice such as BALB/c nude mice or severe combined immunodeficient (SCID) mice are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A431 for skin squamous cell carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the biodistribution study commences.
Formulation Administration
-
Preparation of Formulations: this compound is encapsulated into liposomes, micelles, or nanoparticles using standard methods like thin-film hydration, solvent evaporation, or nanoprecipitation, respectively. The final formulation is suspended in a sterile, physiologically compatible buffer (e.g., phosphate-buffered saline, PBS).
-
Administration Route: The most common route for systemic biodistribution studies is intravenous (IV) injection, typically via the tail vein. This ensures the formulation enters the bloodstream directly and distributes throughout the body.
-
Dosage: The dosage of the this compound formulation is carefully controlled and is usually expressed in mg of PpIX per kg of body weight.
Biodistribution Study and Tissue Collection
-
Time Points: Animals are euthanized at various time points after injection (e.g., 1, 4, 24, 48 hours) to assess the change in biodistribution over time.
-
Tissue Harvesting: At each time point, major organs (liver, spleen, kidneys, lungs, heart), the tumor, and a blood sample are collected. The organs and tumor are weighed.
Quantification of Protoporphyrin IX in Tissues
-
Tissue Homogenization: The collected tissues are homogenized in a suitable buffer to create a uniform suspension.
-
Extraction of Protoporphyrin IX: An organic solvent (e.g., a mixture of perchloric acid and methanol) is added to the tissue homogenate to extract the PpIX. The mixture is then centrifuged to separate the supernatant containing the extracted PpIX.
-
Fluorescence Spectroscopy: The amount of PpIX in the supernatant is quantified using a spectrofluorometer. PpIX has a characteristic fluorescence emission peak at around 635 nm when excited at approximately 405 nm. A standard curve is generated using known concentrations of PpIX to determine the concentration in the tissue samples.[1][2]
-
Data Calculation: The concentration of PpIX in each tissue is used to calculate the percentage of the injected dose per gram of tissue (%ID/g) using the following formula:
%ID/g = (Concentration in tissue (µg/g) x Weight of tissue (g)) / Injected dose (µg) x 100
Signaling Pathway of Protoporphyrin IX in Photodynamic Therapy
The therapeutic effect of Protoporphyrin IX is initiated by its activation with light of a specific wavelength, leading to the generation of reactive oxygen species (ROS) that induce cell death.
Caption: Simplified signaling pathway of Protoporphyrin IX-mediated photodynamic therapy.
By understanding the nuances of how different formulations affect the biodistribution of this compound, researchers can design more effective drug delivery systems for targeted cancer therapy. The methodologies and data presented in this guide serve as a valuable resource for those working to advance the field of photodynamic therapy.
References
Safety Operating Guide
Safe Disposal of Protoporphyrin Disodium: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of Protoporphyrin Disodium (CAS No. 50865-01-5), intended for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety protocols and regulatory guidelines. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for compliance.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The following personal protective equipment is mandatory:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider additional protective clothing.
II. Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional EHS.
-
Containment: For small spills, contain the material to prevent it from spreading. Avoid generating dust if the material is in solid form.
-
Cleanup:
-
Solid Spills: Carefully sweep or scoop the solid material into a designated waste container.[1] Avoid actions that could create airborne dust.
-
Liquid Spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.[1] Collect all cleaning materials as hazardous waste.
-
Waste Disposal: Place all contaminated materials, including PPE, into a sealed and properly labeled hazardous waste container.
III. Step-by-Step Disposal Procedure
This compound waste must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Identify the waste as "this compound" waste.
-
Segregate it from other incompatible chemical waste streams to prevent potentially dangerous reactions.
-
-
Waste Accumulation and Containerization:
-
Use a designated, chemically compatible, and leak-proof container for collecting this compound waste.[2] The container must be in good condition and have a secure, tight-fitting lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard pictograms.[3]
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) that is at or near the point of generation and under the control of laboratory personnel.[3][4]
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[1][5]
-
Ensure secondary containment is used to capture any potential leaks.
-
-
Final Disposal:
IV. Quantitative Data and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 50865-01-5 | [7][8][9][10] |
| Molecular Formula | C₃₄H₃₂N₄Na₂O₄ | [11][12] |
| Molecular Weight | 606.62 g/mol | [9][10] |
| Storage Temperature | 2-8°C | [9] |
| Form | Powder | [9] |
V. Experimental Protocols Cited
This document provides operational and disposal guidance and does not cite specific experimental protocols.
VI. Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. danielshealth.com [danielshealth.com]
- 3. medlabmag.com [medlabmag.com]
- 4. epa.gov [epa.gov]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Protoporphyrin IX disodium salt SDS - Download & Subscribe for Updates [sdsmanager.com]
- 8. Protoporphyrin IX disodium salt | [frontierspecialtychemicals.com]
- 9. プロトポルフィリンIX 二ナトリウム塩 ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. This compound | C34H32N4Na2O4 | CID 71484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Protoporphyrin IX (disodium) | C34H32N4Na2O4 | CID 50741839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Protoporphyrin Disodium
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. Protoporphyrin disodium, a photosensitizing agent with potential applications in photodynamic therapy, requires meticulous adherence to safety protocols to minimize occupational exposure and ensure experimental integrity.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound.
Hazard Identification and Personal Protective Equipment
This compound is a light-sensitive compound and should be handled with care.[3] While specific occupational exposure limits have not been established, it is prudent to treat it as a potentially hazardous substance.[4] The primary risks include skin, eye, and respiratory irritation.[5] Given its photosensitizing nature, exposure to light after handling may lead to adverse skin reactions.[6]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for large quantities or when there is a significant splash risk. | Protects eyes from dust particles and splashes of solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). It is advisable to double-glove. | Prevents direct skin contact with the compound. |
| Body Protection | A fully buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, especially when handling the powder form or when engineering controls are insufficient. | Minimizes the inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound. This involves preparation, handling, and post-handling procedures.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated enclosure to control exposure.[7]
-
Ensure that a cytotoxic spill kit is readily available.[8]
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
The immediate work area should be covered with absorbent, disposable bench paper.
2. Handling:
-
Always wear the appropriate PPE as detailed in Table 1.
-
When weighing the solid compound, do so in a ventilated enclosure to avoid the generation of dust.
-
For solubilizing, add the solvent slowly to the powder to prevent splashing.
-
Handle all solutions containing this compound with care to avoid splashes and aerosol generation.
3. Post-Handling:
-
Decontaminate all surfaces and equipment after use. A thorough wipe-down with an appropriate solvent (e.g., 70% ethanol) is recommended.
-
Remove PPE carefully to avoid cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing PPE.
Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate and restrict access to the affected area.
-
Wear appropriate PPE, including respiratory protection, before cleaning up the spill.
-
For small spills, cover with an absorbent material, and then carefully collect the material into a designated hazardous waste container.[7][9]
-
For larger spills, use a cytotoxic spill kit and follow the manufacturer's instructions.[8]
-
Clean the spill area with a suitable decontaminating agent, followed by a thorough rinse.[9]
Disposal Plan: A Systematic Approach
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected as hazardous chemical waste.[10]
-
Segregate this compound waste from other waste streams to prevent accidental reactions.[10]
2. Waste Containment:
-
Collect all solid and liquid waste in designated, leak-proof, and clearly labeled hazardous waste containers.[11]
-
Containers should be kept closed except when adding waste.[11]
-
Do not overfill waste containers; a headspace of at least 10% is recommended.[7]
3. Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture.[10]
-
Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[7]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Do not dispose of this compound down the drain or in the regular trash.[12]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Photodynamic therapy is a 2-step process - Photofrin® [photofrin.com]
- 7. benchchem.com [benchchem.com]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 10. benchchem.com [benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
